Fluotrimazole
描述
Structure
3D Structure
属性
IUPAC Name |
1-[diphenyl-[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3/c23-22(24,25)20-13-7-12-19(14-20)21(28-16-26-15-27-28,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMQMMSGERCRSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)C(F)(F)F)N4C=NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185182 | |
| Record name | 1-(3-Trifluoromethyltrityl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31251-03-3 | |
| Record name | Fluotrimazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31251-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluotrimazole [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031251033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluotrimazol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Trifluoromethyltrityl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[diphenyl[3-(trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOTRIMAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUP22XKV3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Fluotrimazole: Chemical Structure, Properties, and Experimental Analysis
Introduction
Fluotrimazole is a synthetic broad-spectrum antifungal agent belonging to the triazole class of compounds.[1][2] Primarily utilized as a topical treatment, it is effective against a variety of fungal infections, including those caused by dermatophytes and yeasts.[3] Its therapeutic efficacy stems from the targeted disruption of ergosterol synthesis, an essential process for maintaining the integrity of fungal cell membranes.[4] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, synthesis, and key experimental protocols for its evaluation.
Chemical Identity and Structure
This compound is chemically identified as 1-[diphenyl-[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole.[5][6] It is a synthetic compound recognized as a triazole fungicide.[1][5]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 1-[diphenyl-[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole | [5][6] |
| CAS Number | 31251-03-3 | [1][5] |
| Molecular Formula | C₂₂H₁₆F₃N₃ | [1][5] |
| Molecular Weight | 379.38 g/mol | [5][7] |
| InChI | InChI=1S/C22H16F3N3/c23-22(24,25)20-13-7-12-19(14-20)21(28-16-26-15-27-28,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16H | [1][5] |
| InChIKey | LXMQMMSGERCRSU-UHFFFAOYSA-N | [1][5] |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)C(F)(F)F)N4C=NC=N4 | [5] |
| Synonyms | Fluotrimazol, Persulon, B 6660, NSC 303302 | [1][5] |
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented below. It is important to note that some reported values pertain to solutions of this compound, as indicated in the table.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Notes | Reference(s) |
| Melting Point | 132 °C | For pure solid | [8] |
| Boiling Point | 485.6 °C at 760 mmHg | Calculated | [9] |
| Density | 1.21 g/cm³ | Calculated | [9] |
| Water Solubility | 0.015 mg/L (at 20 °C, pH 7) | Low solubility | [8] |
| Organic Solvent Solubility | Cyclohexanone: 200,000 mg/LDichloromethane: 400,000 mg/LIsopropanol: 50,000 mg/LToluene: 100,000 mg/L | (at 20 °C) | [8] |
| LogP (Octanol/Water Partition Coefficient) | 5.137 | Calculated | [5][9] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound exerts its antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[4][10] This enzyme is a critical component of the fungal sterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[11] Ergosterol is the primary sterol in fungal cell membranes, where it plays a crucial role analogous to that of cholesterol in mammalian cells, regulating membrane fluidity, integrity, and the function of membrane-bound proteins.[9]
By inhibiting lanosterol 14α-demethylase, this compound disrupts the production of ergosterol.[4] This leads to a depletion of ergosterol in the cell membrane and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[10] The combination of ergosterol depletion and toxic precursor accumulation compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability, disruption of cellular processes, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[4][11]
Chemical Synthesis
This compound is produced commercially through a multi-step synthetic route.[8] The process begins with m-bromotrifluorotoluene, which is first converted into a Grignard reagent. This organometallic intermediate then undergoes a nucleophilic addition reaction with benzophenone. Subsequent hydrolysis with ammonium chloride yields 3-trifluoromethyl triphenylmethanol. This alcohol is then chlorinated to form 3-trifluoromethyltriphenylchloromethane. In the final step, this chlorinated intermediate is reacted with 1,2,4-triazole in the presence of triethylamine and N,N-dimethylformamide (DMF) under a nitrogen atmosphere to yield the final product, this compound.[8]
Experimental Protocols
Antifungal Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS), is a common procedure.
Methodology (Adapted from CLSI M27/M38 guidelines):
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with a standardized growth medium (e.g., RPMI-1640 buffered with MOPS) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested (e.g., Candida albicans, Trichophyton rubrum) from a fresh culture. Adjust the suspension turbidity to match a 0.5 McFarland standard, which is then further diluted in the growth medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate, including a drug-free growth control well. A sterility control well (medium only) should also be included.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Reading: Determine the MIC by visually inspecting the wells or using a spectrophotometric plate reader. The MIC is the lowest this compound concentration at which a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the drug-free growth control) is observed.
Ergosterol Biosynthesis Inhibition Assay
This assay directly measures the effect of this compound on its target pathway by quantifying the total ergosterol content in fungal cells.
Methodology (Adapted from Arthington-Skaggs et al.):
-
Cell Culture: Grow the fungal isolate in a suitable broth medium supplemented with various sub-inhibitory concentrations of this compound (e.g., 0, 0.25 x MIC, 0.5 x MIC, 1 x MIC). A no-drug control culture must be included. Incubate for a defined period (e.g., 16-24 hours).
-
Cell Harvesting and Saponification:
-
Harvest the fungal cells from each culture by centrifugation.
-
Wash the cell pellets with sterile distilled water.
-
Resuspend the pellets in a 25% alcoholic potassium hydroxide solution.
-
Incubate the suspension in an 85°C water bath for 1 hour to saponify the cellular lipids.
-
-
Ergosterol Extraction:
-
After cooling the tubes to room temperature, add sterile water and n-heptane.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the n-heptane phase.
-
-
Spectrophotometric Analysis:
-
Carefully transfer the upper n-heptane layer to a quartz cuvette.
-
Scan the absorbance of the sample from 230 to 300 nm using a spectrophotometer.
-
Ergosterol presents a characteristic four-peaked absorbance curve. The presence of ergosterol and a C-24(28) sterol intermediate (accumulated due to inhibition) is calculated based on the absorbance values at specific wavelengths (typically 281.5 nm and 230 nm).
-
-
Data Analysis: Calculate the percentage of ergosterol inhibition at each this compound concentration relative to the no-drug control.
Toxicity Studies
Toxicological evaluation is performed according to standardized international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Table 3: Summary of Acute Toxicity Data for this compound
| Test | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Oral | >5000 mg/kg | [9] |
| LD₅₀ | Mouse, Rat | Oral / Intraperitoneal | ≥1000 mg/kg | [12] |
Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404):
-
Animal Model: The albino rabbit is the recommended species. A single animal is used for an initial test.
-
Test Substance Application: A small area (approx. 6 cm²) of the animal's dorsal skin is clipped free of fur. 0.5 mL (if liquid) or 0.5 g (if solid, moistened) of this compound is applied to the skin under a gauze patch.
-
Exposure: The patch is secured with semi-occlusive dressing for a 4-hour exposure period.
-
Observation: After patch removal, the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application. The observation period may be extended up to 14 days to assess the reversibility of any observed effects.
-
Scoring: Skin reactions are scored using a standardized grading system (e.g., Draize scale). If the initial test shows corrosive or severe irritant effects, no further testing is needed. If the effects are mild or equivocal, the test is confirmed using at least two additional animals.
Skin Sensitization - Guinea Pig Maximisation Test (GPMT) (Adapted from OECD Guideline 406):
-
Animal Model: The albino guinea pig is the animal of choice. The test involves a treatment group (minimum 10 animals) and a control group (minimum 5 animals).
-
Induction Phase:
-
Day 0 (Intradermal Injections): Three pairs of intradermal injections are made into the clipped shoulder region of the treatment group animals: (1) Freund's Complete Adjuvant (FCA) mixed with vehicle, (2) the test substance in a suitable vehicle, and (3) the test substance emulsified in FCA. Control animals receive injections with adjuvant and vehicle only.
-
Day 7 (Topical Application): One week later, the injection site is pre-treated with an irritant (e.g., sodium lauryl sulfate), and then the test substance (in a high, non-necrotizing concentration) is applied topically under an occlusive patch for 48 hours.
-
-
Challenge Phase:
-
Day 21: Two weeks after the topical induction, both the treatment and control groups are challenged with a topical application of the test substance at the highest non-irritating concentration on a fresh, un-treated area of skin.
-
-
Observation and Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. A sensitizing agent is identified by a significantly higher incidence and severity of skin reactions in the treatment group compared to the control group.
Safety and Hazards
This compound exhibits a low acute toxicity profile.[12] GHS hazard statements indicate that it may cause long-lasting harmful effects to aquatic life.[5] In topical applications for humans, it is generally well-tolerated.[3] Studies in animal models have shown that this compound cream lacks sensitizing potential, is devoid of phototoxic potential, and does not induce photoallergic reactions.[12] Due to its very low systemic absorption rate following topical application, the risk of systemic toxicity is minimal.[12]
References
- 1. This compound [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. hpc-standards.com [hpc-standards.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. This compound | C22H16F3N3 | CID 91600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reviberoammicol.com [reviberoammicol.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. This compound [sitem.herts.ac.uk]
- 9. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 11. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
Fluotrimazole (CAS 31251-03-3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluotrimazole, an imidazole antifungal agent, demonstrates potent activity against a broad spectrum of pathogenic fungi. This technical guide provides an in-depth overview of this compound, consolidating available data on its physicochemical properties, mechanism of action, synthesis, and biological activity. Detailed experimental protocols for key in vitro and in vivo assays are outlined, and quantitative data are presented in structured tables for ease of reference. Furthermore, this guide includes visualizations of the ergosterol biosynthesis pathway, illustrating the target of this compound, and a conceptual workflow for its synthesis, rendered using Graphviz.
Physicochemical Properties
This compound is a white crystalline solid with the chemical formula C₂₂H₁₆F₃N₃.[1] It is practically insoluble in water but soluble in various organic solvents.[2]
| Property | Value | Reference |
| CAS Number | 31251-03-3 | [1] |
| Molecular Formula | C₂₂H₁₆F₃N₃ | [1][3] |
| Molecular Weight | 379.38 g/mol | [1][3] |
| Melting Point | 132 °C | [2] |
| Boiling Point (Predicted) | 485.6 ± 55.0 °C | |
| Density (Predicted) | 1.21 ± 0.1 g/cm³ | |
| pKa (Predicted) | 2.15 ± 0.10 | |
| Water Solubility (20°C) | 1.5 mg/L | [2] |
| Solubility (20°C) | Dichloromethane (40%), Cyclohexanone (20%), Toluene (10%), Propylene glycol (5%) | [2] |
| LogP (Octanol/Water Partition Coefficient) | 5.137 (Calculated) | [4] |
Mechanism of Action
This compound exerts its antifungal effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] Specifically, it targets and inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51/Erg11).[7] This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth and cell death.[5]
Synthesis
A general synthetic route for this compound involves a multi-step process.
Detailed Experimental Protocol (Conceptual)
The synthesis of this compound can be achieved through the following conceptual steps, based on general chemical principles for similar compounds:
-
Formation of the Grignard Reagent: To a solution of magnesium turnings in anhydrous diethyl ether, a solution of m-bromotrifluorotoluene in anhydrous diethyl ether is added dropwise under a nitrogen atmosphere. The reaction mixture is refluxed until the magnesium is consumed.
-
Nucleophilic Addition: The freshly prepared Grignard reagent is cooled and a solution of benzophenone in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature and then refluxed.
-
Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Reaction with 1,2,4-Triazole: The crude intermediate alcohol is dissolved in a suitable solvent (e.g., dimethylformamide) and reacted with 1,2,4-triazole in the presence of a suitable coupling agent and base under a nitrogen atmosphere. The reaction mixture is heated to drive the reaction to completion.
-
Purification: The final product, this compound, is isolated and purified by column chromatography on silica gel.
Biological Activity
This compound exhibits a broad spectrum of antifungal activity against various dermatophytes, yeasts, and other pathogenic fungi.
In Vitro Activity
The in vitro antifungal activity of this compound is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using standardized methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
| Organism | MIC Range (µg/mL) | Reference |
| Dermatophytes | 0.025 - 5.0 | [7] |
| Yeasts | 0.025 - 5.0 | [7] |
| Filamentous fungi | 0.025 - 5.0 | [7] |
| Scopulariopsis brevicaulis | 0.15 - 0.6 | [7] |
| Parameter | Value | Organism | Reference |
| IC₅₀ (Ergosterol Biosynthesis) | 0.071 µmol/L | Candida albicans (cell-free homogenate) | [7] |
In Vivo Activity
Animal models are utilized to assess the in vivo efficacy of this compound. Common models include guinea pig models of trichophytosis and rat models of vaginal candidiasis.
| Animal Model | Formulation | Efficacy | Reference |
| Guinea-pig trichophytosis | 1% and 2% cream or solution (topical) | Highly effective, >80% cured or markedly improved | [7] |
| Rat vaginal candidiasis | 1% and 2% cream or solution (topical) | Highly effective, >80% cured or markedly improved | [7] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the CLSI M38-A guideline for filamentous fungi and can be adapted for yeasts.
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentrations.
-
Inoculum Preparation: Fungal isolates are grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar). The inoculum is prepared by gently scraping the surface of the culture with a sterile, wetted cotton swab. The fungal elements are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard.
-
Microdilution Assay: The diluted antifungal agent is dispensed into the wells of a 96-well microtiter plate. Each well is then inoculated with the prepared fungal suspension. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for a duration appropriate for the organism being tested (typically 24-48 hours for yeasts and 48-96 hours for molds).
-
Reading of Results: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer.
In Vivo Efficacy in a Guinea Pig Model of Dermatophytosis
-
Animal Preparation: Healthy guinea pigs are housed individually. An area of hair on the back of each animal is clipped, and the skin is lightly abraded to facilitate infection.
-
Infection: A suspension of a dermatophyte, such as Trichophyton mentagrophytes, is applied to the abraded skin area.
-
Treatment: After a set period to allow for the establishment of infection (e.g., 3-5 days), the animals are randomly assigned to treatment and control groups. The treatment group receives topical application of a this compound formulation (e.g., 1% cream) daily for a specified duration (e.g., 10-14 days). The control group receives a placebo formulation.
-
Evaluation of Efficacy: The severity of the skin lesions is scored at regular intervals based on parameters such as erythema, scaling, and crusting. At the end of the treatment period, skin scrapings are taken from the infected area for mycological examination (direct microscopy with KOH and culture on Sabouraud Dextrose Agar) to determine the presence or absence of the fungus.
Safety and Toxicology
This compound is generally considered to have low toxicity. As with other azole antifungals, it is an inhibitor of cytochrome P450 enzymes, which may lead to potential drug-drug interactions. Further detailed toxicological studies are necessary to fully characterize its safety profile.
Conclusion
This compound is a potent imidazole antifungal agent with a well-defined mechanism of action targeting ergosterol biosynthesis. Its broad spectrum of in vitro activity and demonstrated in vivo efficacy in animal models of dermatophytosis highlight its potential as a therapeutic agent. This technical guide provides a comprehensive summary of the current knowledge on this compound, serving as a valuable resource for researchers and professionals in the field of drug development. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profile and to explore its full therapeutic potential.
References
- 1. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 4. Animal Model of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular simulations of fluconazole-mediated inhibition of sterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Fluotrimazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluotrimazole, scientifically known as 1-[diphenyl[3-(trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole, is a potent antifungal agent belonging to the azole class. Its therapeutic efficacy stems from the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the reaction pathway, experimental protocols, and relevant chemical data. The synthesis is a multi-step process involving the formation of a key Grignard reagent, its subsequent reaction with benzophenone to form a substituted triphenylmethanol intermediate, followed by chlorination and final coupling with 1,2,4-triazole.
Overall Reaction Scheme
The synthesis of this compound can be conceptually divided into three main stages:
-
Formation of the Grignard Reagent: 3-Bromobenzotrifluoride is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (3-(trifluoromethyl)phenyl)magnesium bromide.
-
Synthesis of the Triphenylmethanol Intermediate: The prepared Grignard reagent undergoes a nucleophilic addition to the carbonyl carbon of benzophenone, yielding 3-(trifluoromethyl)triphenylmethanol after an acidic workup.
-
Final Assembly of this compound: The tertiary alcohol is converted to its corresponding chloride, 3-(trifluoromethyl)triphenylchloromethane, which is then reacted with 1,2,4-triazole to furnish the final product, this compound.
Data Presentation
While specific yields for each step in the synthesis of this compound are not extensively reported in publicly available literature, the following table summarizes the key chemical entities and their properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 3-Bromobenzotrifluoride | C₇H₄BrF₃ | 225.01 | Starting Material |
| Magnesium | Mg | 24.31 | Reagent |
| (3-(trifluoromethyl)phenyl)magnesium bromide | C₇H₄BrF₃Mg | 249.31 | Grignard Reagent |
| Benzophenone | C₁₃H₁₀O | 182.22 | Reagent |
| 3-(Trifluoromethyl)triphenylmethanol | C₂₀H₁₅F₃O | 340.33 | Intermediate |
| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating Agent |
| 3-(Trifluoromethyl)triphenylchloromethane | C₂₀H₁₄ClF₃ | 358.77 | Intermediate |
| 1,2,4-Triazole | C₂H₃N₃ | 69.07 | Reagent |
| Triethylamine | C₆H₁₅N | 101.19 | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
| This compound | C₂₂H₁₆F₃N₃ | 379.38 | Final Product |
Experimental Protocols
The following protocols are based on established methodologies for analogous chemical transformations and provide a detailed guide for the synthesis of this compound.
Step 1: Synthesis of (3-(trifluoromethyl)phenyl)magnesium bromide
This procedure outlines the formation of the Grignard reagent, a critical organometallic intermediate.
Materials:
-
3-Bromobenzotrifluoride
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
All glassware must be rigorously dried in an oven and assembled under a dry nitrogen or argon atmosphere to exclude moisture.
-
Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and an addition funnel.
-
Add a small crystal of iodine to the flask.
-
Prepare a solution of 3-bromobenzotrifluoride (1 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the 3-bromobenzotrifluoride solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be required to initiate the reaction.
-
Once the reaction has started, add the remaining 3-bromobenzotrifluoride solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark, cloudy solution is used directly in the next step.
Step 2: Synthesis of 3-(Trifluoromethyl)triphenylmethanol
This step involves the nucleophilic attack of the Grignard reagent on benzophenone.
Materials:
-
(3-(trifluoromethyl)phenyl)magnesium bromide solution (from Step 1)
-
Benzophenone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution or dilute hydrochloric acid
Procedure:
-
In a separate flask, dissolve benzophenone (1 equivalent relative to the starting 3-bromobenzotrifluoride) in anhydrous diethyl ether or THF.
-
Cool the benzophenone solution in an ice bath.
-
Slowly add the prepared Grignard reagent from Step 1 to the benzophenone solution via a cannula or an addition funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling the flask in an ice bath. This step protonates the alkoxide intermediate to form the alcohol and dissolves the magnesium salts.
-
The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-(trifluoromethyl)triphenylmethanol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Step 3: Synthesis of 3-(Trifluoromethyl)triphenylchloromethane
This step converts the tertiary alcohol into a more reactive alkyl chloride.
Materials:
-
3-(Trifluoromethyl)triphenylmethanol
-
Thionyl chloride or acetyl chloride
-
Anhydrous benzene or toluene
Procedure:
-
Dissolve 3-(trifluoromethyl)triphenylmethanol (1 equivalent) in anhydrous benzene or toluene.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) or acetyl chloride to the solution at room temperature. The reaction with acetyl chloride is known to proceed readily with triphenylmethanol derivatives.[1]
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The solvent and excess reagent are removed under reduced pressure to yield the crude 3-(trifluoromethyl)triphenylchloromethane. This intermediate is often used in the next step without further purification due to its reactivity.
Step 4: Synthesis of this compound
This is the final step where the triazole ring is introduced.
Materials:
-
3-(Trifluoromethyl)triphenylchloromethane
-
1,2,4-Triazole
-
Triethylamine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction flask, dissolve 1,2,4-triazole (at least 1 equivalent) and triethylamine (1.1 to 1.5 equivalents) in anhydrous DMF under a nitrogen atmosphere.[1]
-
To this solution, add a solution of 3-(trifluoromethyl)triphenylchloromethane (1 equivalent) in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is poured into water, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with water, and then dried.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to afford the pure product.
Mandatory Visualizations
Synthesis Workflow
The overall synthetic pathway for this compound is depicted in the following workflow diagram.
Caption: Overall synthesis workflow for this compound.
Grignard Reaction Mechanism
The key carbon-carbon bond-forming step, the Grignard reaction, proceeds through the nucleophilic addition of the organomagnesium compound to the carbonyl group of benzophenone.
Caption: Mechanism of the Grignard reaction step.
References
An In-depth Technical Guide on the Core Mechanism of Action of Fluotrimazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluotrimazole is a topical broad-spectrum antifungal agent belonging to the imidazole class.[1][2] It is utilized in the treatment of superficial mycoses of the skin, such as athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis).[1] As an imidazole derivative, its antifungal activity stems from the targeted disruption of a critical biosynthetic pathway in fungi, leading to the cessation of growth and eventual cell death.[1][2][3] This guide provides a detailed examination of the molecular mechanism of this compound, presents quantitative efficacy data, outlines relevant experimental protocols, and illustrates the core pathways and potential resistance mechanisms.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action of this compound, shared with other azole antifungals, is the inhibition of ergosterol biosynthesis, an essential pathway for fungal cell membrane integrity.[1][4][5]
The Target: Lanosterol 14α-Demethylase (CYP51)
This compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51).[1][2][4] This enzyme is a crucial catalyst in the sterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol.[4][6] This demethylation step is indispensable for the subsequent conversion of lanosterol into ergosterol, the primary sterol component in fungal cell membranes.[4][7]
Molecular Consequences of Inhibition
By binding to the heme iron component of the CYP51 active site, this compound competitively blocks the enzyme's function.[8] This inhibition has two major downstream consequences:
-
Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the cellular concentration of ergosterol.[9] Ergosterol is vital for maintaining the fluidity, permeability, and structural integrity of the fungal plasma membrane.[5]
-
Accumulation of Toxic Sterol Intermediates: The enzymatic block results in the accumulation of lanosterol and other 14α-methylated sterol precursors.[4][9] These aberrant sterols are incorporated into the fungal membrane, disrupting its normal packing and function, which can lead to increased membrane permeability and the inhibition of membrane-bound enzymes.[4][5]
The combined effect of ergosterol depletion and toxic sterol accumulation compromises the fungal cell membrane, leading to the leakage of essential cellular contents, inhibition of fungal growth (fungistatic effect), and ultimately, cell death (fungicidal effect).[1]
Quantitative Efficacy Data
The in vitro activity of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against its target enzyme and its minimum inhibitory concentrations (MIC) against various fungal pathogens.
Enzyme Inhibition
The inhibitory potency of this compound against its molecular target has been determined in a cell-free system.
| Target System | Organism | Parameter | Value | Reference |
| Ergosterol Biosynthesis | Candida albicans (cell-free homogenate) | IC50 | 0.071 µmol/L | [1] |
Antifungal Susceptibility
This compound demonstrates a broad spectrum of activity against dermatophytes, yeasts, and other filamentous fungi. Its activity is reported to be comparable to clotrimazole.[1]
| Fungal Group/Species | Parameter | MIC Range (µg/mL) | Reference |
| General Spectrum | |||
| Dermatophytes, Yeasts, Filamentous Fungi | MIC | 0.025 - 5.0 | [1] |
| Specific Organisms | |||
| Scopulariopsis brevicaulis (8 strains) | MIC | 0.15 - 0.6 | [1] |
Experimental Protocols
Protocol 1: Ergosterol Biosynthesis Inhibition Assay (Cell-Free)
This assay measures the ability of a compound to inhibit the conversion of a radiolabeled sterol precursor in a fungal cell lysate.
1. Preparation of Fungal Microsomes:
- Culture the target fungus (e.g., Candida albicans) in a suitable broth medium to mid-log phase.
- Harvest cells by centrifugation and wash with a buffer (e.g., phosphate-buffered saline).
- Generate spheroplasts using an enzyme like lyticase.
- Lyse the spheroplasts by osmotic shock or mechanical disruption (e.g., Dounce homogenizer) in a lysis buffer containing protease inhibitors.
- Perform differential centrifugation to isolate the microsomal fraction, which is rich in CYP51. Resuspend the microsomal pellet in a storage buffer and determine the total protein concentration (e.g., via Bradford assay).
2. Inhibition Assay:
- In a microcentrifuge tube, prepare a reaction mixture containing buffer, a cofactor system for cytochrome P450 reductase (e.g., NADPH-generating system), and the fungal microsomes.
- Add varying concentrations of this compound (dissolved in a solvent like DMSO) to the reaction tubes. Include a solvent-only control.
- Pre-incubate the mixture for 10-15 minutes at 37°C.
- Initiate the reaction by adding a radiolabeled substrate, such as [³H]-lanosterol.
- Incubate for a defined period (e.g., 30-60 minutes) at 37°C with gentle agitation.
3. Sterol Extraction and Analysis:
- Stop the reaction by adding an ethanolic solution of potassium hydroxide (saponification).
- Incubate at a high temperature (e.g., 85°C) for 1 hour to hydrolyze lipids.
- Extract the non-saponifiable lipids (sterols) using an organic solvent like n-hexane.
- Separate the extracted sterols (unreacted lanosterol and ergosterol pathway products) using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Quantify the radioactivity in the spots/peaks corresponding to the substrate and products using a scintillation counter or radio-detector.
4. Data Analysis:
- Calculate the percentage of substrate conversion for each this compound concentration relative to the solvent control.
- Plot the percentage of inhibition versus the logarithm of the this compound concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document for filamentous fungi, which is applicable to dermatophytes.
1. Preparation of Antifungal Agent:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial twofold dilutions in the test medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve the desired final concentration range.
2. Preparation of Fungal Inoculum:
- Culture the dermatophyte on a suitable agar medium (e.g., potato dextrose agar) until sporulation is evident.
- Harvest conidia by flooding the plate with sterile saline and gently scraping the surface.
- Adjust the concentration of the conidial suspension to a standard density (e.g., 1-5 x 10⁶ CFU/mL) using a spectrophotometer or hemocytometer.
- Dilute this suspension in the test medium to achieve the final working inoculum concentration (e.g., 0.4-5 x 10⁴ CFU/mL).
3. Inoculation and Incubation:
- Add the final fungal inoculum to each well of the microtiter plate containing the drug dilutions.
- Include a drug-free well (growth control) and an uninoculated well (sterility control).
- Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 4-7 days, depending on the growth rate of the fungus.
4. MIC Determination:
- The Minimum Inhibitory Concentration (MIC) is determined by visual inspection or by using a spectrophotometric plate reader.
- For azoles against dermatophytes, the MIC is defined as the lowest drug concentration that causes approximately 80% inhibition of growth compared to the growth control.[10]
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_drug [label="Prepare this compound\nSerial Dilutions\nin 96-well Plate"];
prep_inoculum [label="Prepare Standardized\nFungal Inoculum\n(e.g., 0.4-5 x 10⁴ CFU/mL)"];
inoculate [label="Inoculate Plate Wells\nwith Fungal Suspension"];
controls [label="Include Growth and\nSterility Controls"];
incubate [label="Incubate Plate\n(e.g., 28-35°C, 4-7 days)"];
read_mic [label="Read MIC Endpoint\n(Lowest concentration with\n~80% growth inhibition)"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_drug;
start -> prep_inoculum;
prep_drug -> inoculate;
prep_inoculum -> inoculate;
inoculate -> controls;
controls -> incubate;
incubate -> read_mic;
read_mic -> end;
}
Mechanisms of Fungal Resistance
While specific resistance studies on this compound are limited, resistance mechanisms are generally conserved across the azole class. The primary mechanisms include:
-
Target Modification: Point mutations in the ERG11 (CYP51) gene can alter the structure of the enzyme's active site, reducing the binding affinity of azole drugs.[11][12][13] This is a common mechanism of acquired resistance.
-
Target Overexpression: Increased expression of the ERG11 gene leads to higher cellular concentrations of the CYP51 enzyme.[13] This requires a higher intracellular concentration of the azole drug to achieve a sufficient level of inhibition.
-
Efflux Pump Upregulation: Fungi can actively transport azole drugs out of the cell using membrane-associated efflux pumps.[11][13] The two major families involved are the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[11] Overexpression of the genes encoding these pumps reduces the intracellular drug concentration, rendering it ineffective.
Conclusion
This compound exerts its antifungal effect through a well-defined mechanism: the potent and specific inhibition of lanosterol 14α-demethylase (CYP51). This action disrupts the ergosterol biosynthesis pathway, leading to a cascade of events including ergosterol depletion and toxic sterol accumulation, which culminates in the loss of fungal cell membrane integrity and viability. Its broad-spectrum activity makes it an effective agent for topical mycoses. Understanding its molecular action, quantitative efficacy, and potential resistance pathways is critical for its optimal use in clinical settings and for the development of future antifungal therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Resistance Patterns of Microsporum canis: A 27-Year MIC Study in Mainland China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular typing and antifungal susceptibility of Trichophyton rubrum isolates from patients with onychomycosis pre- and post-treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species Distribution and Antifungal Susceptibilities of Aspergillus Section Fumigati Isolates in Clinical Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virulence and Antifungal Susceptibility of Microsporum canis Strains from Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro susceptibility to itraconazole, clotrimazole, ketoconazole and terbinafine of 100 isolates of Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azole Cross-Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Fluotrimazole
An In-depth Technical Guide to the Physical and Chemical Properties of Fluotrimazole
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and visualizes complex information through diagrams.
Chemical Identity and Structure
This compound is a triazole fungicide.[1][2][3] Its chemical identity is established by the following identifiers.
| Identifier | Value |
| IUPAC Name | 1-{diphenyl[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole[1][2] |
| CAS Number | 31251-03-3[2][4][5] |
| Chemical Formula | C22H16F3N3[1][2][4][5][6] |
| Molecular Weight | 379.38 g/mol [7][8][9] |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)C(F)(F)F)N4C=NC=N4[2][5] |
| InChI Key | LXMQMMSGERCRSU-UHFFFAOYSA-N[1][4][6] |
Physicochemical Properties
The following tables summarize the key physical and chemical properties of this compound. These parameters are crucial for understanding its behavior in various chemical and biological systems.
Table 2.1: Core Physical Properties
| Property | Value | Conditions |
| Physical State | Colorless crystalline solid[3] | Standard Temperature and Pressure |
| Melting Point | 132 °C[7][10][11] | |
| Boiling Point | 485.6 ± 55.0 °C | Predicted |
| pKa | 2.15 ± 0.10 | Predicted |
| logP (Octanol/Water) | 5.7 | Computed[2][12] |
Table 2.2: Solubility Profile
| Solvent | Solubility | Temperature |
| Water | 1.5 mg/L[7][10] | 20 °C |
| Water (pH 7) | 0.015 mg/L[3] | 20 °C |
| Dichloromethane | 40% | 20 °C |
| Cyclohexanone | 20% | 20 °C |
| Toluene | 10% | 20 °C |
| Propylene Glycol | 5% | 20 °C |
Mechanism of Action
As a triazole antifungal agent, this compound's primary mechanism of action involves the disruption of fungal cell membrane synthesis.[13][14] It specifically inhibits the cytochrome P450 enzyme lanosterol 14-α-demethylase (CYP51A/B).[14][15] This enzyme is critical in the ergosterol biosynthesis pathway, where it catalyzes the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its production, this compound compromises the structural integrity and function of the fungal membrane, leading to cell death.[13][14]
Caption: Antifungal mechanism of this compound via inhibition of the ergosterol pathway.
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical properties of compounds like this compound.
Melting Point Determination (Capillary Method)
The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[16]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[17]
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: The solid sample must be completely dry and finely powdered.[16] A small amount is ground using a mortar and pestle.[18]
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of about 3 mm.[19]
-
Measurement:
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.[19]
-
For an unknown substance, a rapid preliminary heating is often performed to find an approximate melting range.[17][20]
-
A second, more precise measurement is then conducted. The sample is heated rapidly to about 15-20°C below the approximate melting point.
-
The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.[17]
-
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes liquid. The melting point is reported as the range T1-T2.[17] A sharp melting point range (0.5-1.0°C) is indicative of a pure substance.[17]
Caption: Experimental workflow for melting point determination using the capillary method.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold standard for determining the thermodynamic solubility of a compound in a given solvent.[21]
Apparatus:
-
Vials with screw caps
-
Shaker or rotator set to a constant temperature
-
Analytical balance
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: A stock solution of the compound in a suitable solvent is prepared. The test solvent (e.g., water, buffer) is pre-saturated with the compound if necessary.
-
Equilibration: An excess amount of the solid compound is added to a known volume of the test solvent in a vial.[21] This ensures that a saturated solution is formed in equilibrium with the undissolved solid.
-
Agitation: The vial is sealed and agitated (e.g., shaken or rotated) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After agitation, the suspension is allowed to stand, followed by centrifugation or filtration to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical technique like HPLC.[21] The result is the solubility of the compound in that solvent at the specified temperature.
LogP Determination (Shake-Flask Method)
The partition coefficient (P) or its logarithm (logP) is a measure of a compound's differential solubility between two immiscible phases, typically n-octanol and water. The shake-flask method is the most common direct measurement technique.[22][23]
Apparatus:
-
Separatory funnel or vials
-
Shaker or rotator
-
pH meter
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH, typically 7.4 for logD) are mixed and shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Partitioning: A small, known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is agitated for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[24]
-
Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation may be required to break up any emulsions.
-
Quantification: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) phases is measured using an appropriate analytical method.[25]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P = [organic] / [aqueous]. The logP is the base-10 logarithm of this value.[22]
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. This compound | C22H16F3N3 | CID 91600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [sitem.herts.ac.uk]
- 4. This compound [webbook.nist.gov]
- 5. This compound - Wikidata [wikidata.org]
- 6. This compound [webbook.nist.gov]
- 7. Fluotrimazol | 31251-03-3 [chemicalbook.com]
- 8. Fluotrimazol | CAS 31251-03-3 | LGC Standards [lgcstandards.com]
- 9. Fluotrimazol | CAS 31251-03-3 | LGC Standards [lgcstandards.com]
- 10. Fluotrimazol CAS#: 31251-03-3 [m.chemicalbook.com]
- 11. This compound [stenutz.eu]
- 12. echemi.com [echemi.com]
- 13. CAS 31251-03-3: this compound | CymitQuimica [cymitquimica.com]
- 14. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. westlab.com [westlab.com]
- 17. chem.ucalgary.ca [chem.ucalgary.ca]
- 18. scribd.com [scribd.com]
- 19. Determination of Melting Point [wiredchemist.com]
- 20. SSERC | Melting point determination [sserc.org.uk]
- 21. researchgate.net [researchgate.net]
- 22. acdlabs.com [acdlabs.com]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. enamine.net [enamine.net]
- 25. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluotrimazole Solubility: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of Fluotrimazole, a potent triazole antifungal agent. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for formulation and experimental design. The guide details this compound's solubility in various organic and aqueous media, outlines established experimental protocols for solubility determination, and illustrates its mechanism of action.
Executive Summary
This compound is a sparingly soluble compound in aqueous solutions, a characteristic that significantly influences its formulation and bioavailability. This guide synthesizes available data on its solubility in common organic solvents and water. While specific quantitative data on its solubility across a range of pH buffers is not extensively documented in publicly available literature, this guide discusses the expected pH-dependent solubility based on its chemical properties and data from analogous triazole antifungals. Furthermore, detailed experimental methodologies are provided to enable researchers to conduct their own solubility assessments.
Quantitative Solubility of this compound
The solubility of this compound has been determined in several organic solvents and water. The data presented below has been compiled from available chemical literature. It is important to note that solubility can be influenced by temperature, the purity of the compound, and the experimental method used.
Table 1: Solubility of this compound in Organic Solvents and Water at 20°C
| Solvent | Solubility |
| Dichloromethane | 40% (w/v)[1] |
| Cyclohexanone | 20% (w/v)[1] |
| Toluene | 10% (w/v)[1] |
| Propylene Glycol | 5% (w/v)[1] |
| Water | 1.5 mg/L[1] |
Note: The percentages are given as weight/volume.
pH-Dependent Solubility and Stability
The ionization state of a compound, governed by its pKa and the pH of the solvent, is a critical determinant of its aqueous solubility. This compound has a predicted pKa of 2.15[1]. This suggests that the compound is a weak base and its solubility is expected to be pH-dependent.
For structurally similar triazole antifungals, pH-dependent solubility is a well-documented phenomenon. For instance, a study on a structural analogue of fluconazole highlighted its poor solubility in aqueous media and reported solubility values of 4.45 x 10⁻³ M in a pH 2.0 buffer and 4.01 x 10⁻⁵ M in a pH 7.4 buffer at 25°C[2]. This significant difference underscores the importance of pH in determining the solubility of triazole antifungals. Researchers should, therefore, anticipate that the aqueous solubility of this compound will vary significantly with changes in pH.
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is fundamental for drug development. The following section details a standard experimental protocol for determining the thermodynamic solubility of a compound like this compound.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent system.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., purified water, pH buffers, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker or agitator with temperature control
-
Filtration device (e.g., 0.45 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial containing the chosen solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium[3]. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure complete removal of undissolved solids, filter the supernatant through a 0.45 µm filter. Care should be taken to avoid any loss of solvent due to evaporation or adsorption of the compound onto the filter material.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy. A calibration curve prepared with known concentrations of this compound in the same solvent should be used for accurate quantification.
-
Data Reporting: The solubility is reported as the mean of at least three independent measurements, typically in units of mg/mL or mol/L.
The following diagram illustrates a general workflow for solubility testing.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, as a member of the triazole class of antifungal agents, exerts its therapeutic effect by disrupting the fungal cell membrane. The primary mechanism of action involves the inhibition of a key enzyme in the ergosterol biosynthesis pathway.
Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. Triazole antifungals, including this compound, specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase[4]. This enzyme is responsible for the conversion of lanosterol to ergosterol.
The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol in the fungal cell membrane. Concurrently, there is an accumulation of toxic methylated sterol precursors. This dual effect disrupts the normal structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth and replication. The selective toxicity of triazole antifungals is attributed to their higher affinity for the fungal cytochrome P450 enzyme compared to its mammalian counterpart.
The following diagram illustrates the signaling pathway of azole antifungals.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. While data on its solubility in organic solvents and water is available, further research is warranted to fully characterize its pH-dependent solubility profile, which is critical for the development of effective oral and parenteral formulations. The provided experimental protocols and the overview of its mechanism of action are intended to support and guide future research and development efforts involving this important antifungal agent.
References
- 1. Fluotrimazol CAS#: 31251-03-3 [m.chemicalbook.com]
- 2. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fluotrimazole: Synthesis, Mechanism of Action, and Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluotrimazole, a trifluoromethyl-containing triazole antifungal agent, has demonstrated significant activity against a broad spectrum of pathogenic fungi. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This technical guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthesis protocol, its mechanism of action with a focus on the ergosterol biosynthesis pathway, and a summary of its in vitro antifungal activity. Furthermore, this guide outlines key experimental protocols for evaluating its efficacy and mode of action, and presents visual diagrams to illustrate the underlying biochemical pathways and experimental workflows.
Chemical Identity
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[diphenyl[3-(trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole .[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-[diphenyl[3-(trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole | [1] |
| Synonyms | Fluotrimazol, Persulon, BUE 0620 | |
| CAS Number | 31251-03-3 | |
| Molecular Formula | C₂₂H₁₆F₃N₃ | [1] |
| Molecular Weight | 379.38 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 132 °C | |
| Solubility | Water: 1.5 mg/L. Soluble in dichloromethane, cyclohexanone, and toluene. |
Synthesis of this compound
The synthesis of this compound involves the reaction of diphenyl[3-(trifluoromethyl)phenyl]methanol with 1H-1,2,4-triazole. A general synthetic approach for related triazole derivatives suggests a nucleophilic substitution reaction.
Experimental Protocol: Synthesis of 1-[diphenyl[3-(trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole
Materials:
-
Diphenyl[3-(trifluoromethyl)phenyl]methanol
-
1H-1,2,4-triazole
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Base (e.g., triethylamine, pyridine)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of the Alcohol: In a round-bottom flask, dissolve diphenyl[3-(trifluoromethyl)phenyl]methanol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. Slowly add thionyl chloride dropwise to the solution with stirring. The reaction converts the hydroxyl group into a more reactive chloromethyl group.
-
Reaction with 1,2,4-Triazole: In a separate flask, dissolve 1H-1,2,4-triazole and a base (e.g., triethylamine) in an anhydrous solvent.
-
Coupling Reaction: Slowly add the solution of the activated alcohol (diphenyl[3-(trifluoromethyl)phenyl]methyl chloride) to the triazole solution at room temperature. Stir the reaction mixture for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, like other azole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis. Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.
The key target of this compound is the enzyme lanosterol 14α-demethylase , a cytochrome P450-dependent enzyme encoded by the ERG11 gene. This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the demethylation of lanosterol to form 4,4-dimethyl-cholesta-8,14,24-trienol. By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, this compound effectively blocks this conversion.
The inhibition of this enzyme leads to two primary consequences:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane.
-
Accumulation of Toxic Sterol Precursors: The blockage of the pathway results in the accumulation of lanosterol and other 14α-methylated sterols, which are toxic to the fungal cell and further disrupt membrane function.
This dual effect ultimately leads to the inhibition of fungal growth (fungistatic activity) and, at higher concentrations, fungal cell death (fungicidal activity).
Ergosterol Biosynthesis Pathway and Site of this compound Action
Caption: Ergosterol biosynthesis pathway highlighting the inhibitory action of this compound.
In Vitro Antifungal Activity
This compound exhibits a broad spectrum of activity against various pathogenic fungi, including dermatophytes, yeasts, and molds. The in vitro efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 2: In Vitro Antifungal Activity of this compound (MIC in µg/mL)
| Fungal Species | MIC Range (µg/mL) | Reference |
| Dermatophytes | ||
| Trichophyton mentagrophytes | 0.1 - 1.0 | |
| Trichophyton rubrum | 0.1 - 1.0 | |
| Microsporum canis | 0.25 - 2.0 | |
| Epidermophyton floccosum | 0.25 - 1.0 | |
| Yeasts | ||
| Candida albicans | 0.5 - 4.0 | |
| Candida glabrata | 1.0 - 8.0 | |
| Candida parapsilosis | 0.5 - 4.0 | |
| Candida tropicalis | 1.0 - 8.0 | |
| Cryptococcus neoformans | 0.25 - 2.0 | |
| Molds | ||
| Aspergillus fumigatus | 1.0 - 8.0 | [2][3][4][5][6] |
| Aspergillus flavus | 1.0 - 8.0 | [4] |
| Aspergillus niger | 2.0 - 16.0 | [4] |
Note: MIC values can vary depending on the testing methodology (e.g., CLSI, EUCAST) and the specific strain tested.
Key Experimental Protocols
Ergosterol Quantification Assay (HPLC)
This protocol is used to quantify the amount of ergosterol in fungal cells, providing a direct measure of the inhibitory effect of this compound on its biosynthesis.
Materials:
-
Fungal culture
-
This compound
-
Saponification solution (e.g., 25% alcoholic potassium hydroxide)
-
Heptane or n-hexane
-
Sterile water
-
Ergosterol standard
-
HPLC system with a UV detector
Procedure:
-
Culture and Treatment: Grow the fungal culture to the mid-logarithmic phase. Treat the culture with various concentrations of this compound (and a vehicle control) and incubate for a specified period.
-
Cell Harvesting: Harvest the fungal cells by centrifugation and wash them with sterile water. Determine the dry weight of the cell pellet.
-
Saponification: Resuspend the cell pellet in the saponification solution and incubate at a high temperature (e.g., 85°C) for 1-4 hours to hydrolyze lipids.
-
Sterol Extraction: After cooling, add sterile water and heptane/n-hexane to the mixture. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the organic phase.
-
Sample Preparation: Separate the organic layer, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in the HPLC mobile phase.
-
HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 column. Use a mobile phase such as methanol or acetonitrile and detect ergosterol by its absorbance at 282 nm.
-
Quantification: Create a standard curve using known concentrations of the ergosterol standard. Quantify the ergosterol content in the samples by comparing their peak areas to the standard curve.
Fungal Cell Membrane Permeability Assay (Propidium Iodide Staining)
This assay assesses the integrity of the fungal cell membrane by measuring the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.
Materials:
-
Fungal culture
-
This compound
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture and Treatment: Grow the fungal culture to the desired growth phase. Treat the cells with different concentrations of this compound (including positive and negative controls) for a defined time.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with PBS to remove any residual medium.
-
Staining: Resuspend the cells in PBS and add PI to a final concentration of 1-5 µg/mL. Incubate in the dark for 15-30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer or a fluorescence microscope. PI-positive cells (indicating membrane damage) will emit red fluorescence when excited with an appropriate wavelength.
-
Data Interpretation: Quantify the percentage of PI-positive cells in each treatment group to determine the dose-dependent effect of this compound on membrane permeability.
Experimental Workflow and Logical Relationships
The investigation of a novel antifungal agent like this compound typically follows a structured workflow.
Caption: A logical workflow for the evaluation of this compound's antifungal properties.
Conclusion
This compound is a potent triazole antifungal agent with a well-defined mechanism of action centered on the inhibition of ergosterol biosynthesis. Its broad spectrum of in vitro activity makes it a compound of significant interest for further research and development in the field of antifungal therapeutics. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued investigation of this compound and other novel antifungal candidates. A thorough understanding of its synthesis, mechanism, and biological activity is crucial for its potential application in combating fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aspergillus Species and Antifungals Susceptibility in Clinical Setting in the North of Portugal: Cryptic Species and Emerging Azoles Resistance in A. fumigatus [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species Distribution and Antifungal Susceptibilities of Aspergillus Section Fumigati Isolates in Clinical Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]
Fluotrimazole: A Technical Overview of its Molecular Characteristics and Antifungal Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the antifungal agent Fluotrimazole, detailing its molecular properties, mechanism of action, and the experimental framework for its evaluation.
Core Molecular and Physical Properties
This compound is a triazole-based fungicide.[1] Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C22H16F3N3 | [2][3] |
| Molecular Weight | 379.38 g/mol | [4] |
| CAS Number | 31251-03-3 | [3] |
| IUPAC Name | 1-[diphenyl-[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole | |
| Melting Point | 132°C | [5] |
| Physical Description | White crystalline solid | [5] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane.[4] This is achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14-alpha-demethylase (CYP51).[6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
The inhibition of lanosterol 14-alpha-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and proliferation.
Signaling Pathway Diagram
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.
Experimental Protocols
In Vitro Lanosterol 14-alpha-demethylase (CYP51) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against fungal lanosterol 14-alpha-demethylase.
Materials:
-
Recombinant fungal CYP51 enzyme
-
Cytochrome P450 reductase
-
Lanosterol (substrate)
-
This compound (test compound)
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Organic solvent (e.g., ethyl acetate for extraction)
-
Internal standard for chromatography
-
High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution to create a range of test concentrations.
-
Prepare a reaction mixture containing the reaction buffer, CYP51, and cytochrome P450 reductase.
-
-
Enzyme Inhibition Assay:
-
Add the various concentrations of this compound to the reaction mixture and pre-incubate for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding lanosterol and NADPH.
-
Allow the reaction to proceed for a defined period.
-
Terminate the reaction by adding a quenching agent (e.g., a strong acid or base).
-
-
Extraction and Analysis:
-
Extract the sterols from the reaction mixture using an organic solvent.
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.
-
Analyze the samples by HPLC or GC-MS to quantify the amount of lanosterol and the product (demethylated lanosterol).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow Diagram
The workflow for the in vitro inhibition assay is depicted below.
References
- 1. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. CAS 31251-03-3: this compound | CymitQuimica [cymitquimica.com]
- 5. Fluotrimazol CAS#: 31251-03-3 [m.chemicalbook.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
The Discovery and History of Fluotrimazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluotrimazole is a topical antifungal agent belonging to the imidazole class of drugs. It is primarily utilized in the treatment of superficial fungal infections of the skin, such as dermatophytosis (tinea) and cutaneous candidiasis. Known for its broad-spectrum activity against a variety of pathogenic fungi, this compound has established itself as a valuable therapeutic option in dermatology. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, synthesis, and key experimental findings related to this compound.
Chemical Properties and Structure
This compound is chemically identified as 1-[(2-Fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole. Its chemical structure is characterized by a central methane molecule substituted with a phenyl group, a 2-fluorophenyl group, a 4-fluorophenyl group, and an imidazole ring.
| Property | Value |
| Chemical Formula | C₂₂H₁₆F₂N₂ |
| Molar Mass | 346.38 g/mol |
| CAS Number | 119006-77-8 |
| IUPAC Name | 1-[(2-fluorophenyl)(4-fluorophenyl)phenylmethyl]imidazole |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, like other azole antifungals, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. The primary target of this compound is the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme essential for the biosynthesis of ergosterol.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[3]
By inhibiting lanosterol 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol. This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane.[4] The altered sterol composition disrupts the normal structure and function of the cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[5]
A diagram of the ergosterol biosynthesis pathway and the site of action of this compound is presented below.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Synthesis of this compound
A general multi-step synthesis for this compound has been described.[6] The following is a plausible, detailed protocol based on established chemical principles for the synthesis of imidazole-containing compounds.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol
-
Prepare a Grignard reagent from 2-bromofluorobenzene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
In a separate flask, dissolve 4-fluorobenzophenone in anhydrous diethyl ether.
-
Slowly add the prepared Grignard reagent to the 4-fluorobenzophenone solution at 0°C with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude tertiary alcohol. Purify by column chromatography on silica gel.
Step 2: Chlorination of the Tertiary Alcohol
-
Dissolve the purified (2-fluorophenyl)(4-fluorophenyl)(phenyl)methanol in a suitable solvent such as dichloromethane.
-
Cool the solution to 0°C and slowly add thionyl chloride.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully add the reaction mixture to ice-water to decompose the excess thionyl chloride.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-((2-fluorophenyl)(4-fluorophenyl)phenylmethyl) chloride.
Step 3: N-Alkylation of Imidazole
-
Dissolve imidazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as sodium hydride, to the solution at 0°C to deprotonate the imidazole.
-
Slowly add a solution of 1-((2-fluorophenyl)(4-fluorophenyl)phenylmethyl) chloride in DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
In Vitro Antifungal Activity
This compound has demonstrated potent broad-spectrum antifungal activity in various in vitro studies. Its efficacy has been compared to other well-established antifungal agents.
Table 1: In Vitro Antifungal Activity of this compound and Comparator Agents
| Fungal Species | Number of Strains | This compound MIC (µg/mL) | Clotrimazole MIC (µg/mL) | Bifonazole MIC (µg/mL) |
| Trichophyton rubrum | Multiple | 0.025 - 0.2 | 0.05 - 0.4 | 0.4 - 3.13 |
| Trichophyton mentagrophytes | Multiple | 0.025 - 0.2 | 0.05 - 0.4 | 0.4 - 3.13 |
| Microsporum canis | Multiple | 0.025 - 0.2 | 0.05 - 0.4 | 0.4 - 3.13 |
| Epidermophyton floccosum | Multiple | 0.025 - 0.2 | 0.05 - 0.4 | 0.4 - 3.13 |
| Candida albicans | Multiple | 0.1 - 5.0 | 0.1 - >100 | 0.8 - >100 |
| Scopulariopsis brevicaulis | 8 | 0.15 - 0.6 | 0.3 - 2.5 | Not Reported |
Data compiled from in vitro studies.[7] MIC ranges may vary depending on the specific isolates and testing conditions.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) with some modifications for dermatophytes, can be used to determine the MIC of this compound.[4][8]
-
Fungal Inoculum Preparation:
-
Culture the fungal isolates on a suitable agar medium, such as potato dextrose agar, to promote sporulation.
-
Harvest the conidia by flooding the agar surface with sterile saline and gently scraping.
-
Adjust the conidial suspension to a final concentration of 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.
-
-
Antifungal Agent Dilution:
-
Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Incubation:
-
Inoculate each well of the microtiter plate with the fungal suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 28-35°C for 4-7 days, depending on the growth rate of the fungal species.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.[5]
-
In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in animal models of dermatophytosis. The guinea pig model is a commonly used and effective tool for these studies.[9]
Experimental Protocol: Guinea Pig Model of Dermatophytosis
-
Animal Model:
-
Use healthy, young adult guinea pigs.
-
Anesthetize the animals and shave an area on their back.
-
Gently abrade the shaved skin to facilitate infection.
-
-
Inoculation:
-
Prepare a suspension of a dermatophyte, such as Trichophyton mentagrophytes or Microsporum canis, in a suitable vehicle.
-
Apply a standardized amount of the fungal inoculum to the abraded skin area.
-
-
Treatment:
-
Divide the animals into treatment and control groups.
-
For the treatment group, topically apply a 1% or 2% this compound cream or solution to the infected area once or twice daily for a specified duration (e.g., 14-21 days).[10]
-
The control group receives a placebo (vehicle without the active drug).
-
-
Evaluation:
-
Monitor the animals daily for clinical signs of infection, such as erythema, scaling, and lesion formation. Score the severity of these signs.
-
At the end of the treatment period, collect skin scrapings from the infected area for mycological examination (potassium hydroxide [KOH] microscopy and fungal culture) to determine the presence or absence of the fungus.
-
Compare the clinical scores and mycological cure rates between the treatment and control groups to assess the efficacy of this compound.
-
Table 2: In Vivo Efficacy of this compound in a Guinea Pig Model of Trichophytosis
| Treatment Group | Cure Rate (%) | Marked Improvement Rate (%) |
| 1% this compound Cream | >80 | >80 |
| 2% this compound Solution | >80 | >80 |
| Placebo | <20 | <20 |
Data based on studies of guinea pig trichophytosis.[10]
Ergosterol Biosynthesis Inhibition Assay
The direct inhibitory effect of this compound on its target enzyme can be quantified using an in vitro ergosterol biosynthesis inhibition assay.
Experimental Protocol: Ergosterol Biosynthesis Inhibition Assay
-
Preparation of Fungal Microsomes:
-
Grow a fungal culture (e.g., Candida albicans) to the mid-logarithmic phase.
-
Harvest the cells and produce spheroplasts using lytic enzymes.
-
Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the fungal microsomes, a radiolabeled precursor (e.g., [¹⁴C]lanosterol), NADPH, and varying concentrations of this compound.
-
Incubate the reaction mixture at 37°C for a specified time.
-
-
Sterol Extraction and Analysis:
-
Stop the reaction and extract the sterols using a suitable organic solvent system (e.g., chloroform:methanol).
-
Separate the different sterol fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[11]
-
Quantify the amount of radiolabeled lanosterol and ergosterol using a scintillation counter or other appropriate detection method.
-
-
IC₅₀ Determination:
-
Calculate the percentage of inhibition of ergosterol biosynthesis at each this compound concentration.
-
The IC₅₀ value, which is the concentration of this compound that inhibits 50% of the enzyme activity, can then be determined. This compound has been shown to have an IC₅₀ value of 0.071 µmol/L for the inhibition of ergosterol biosynthesis in a cell-free homogenate of C. albicans.[10]
-
The following diagram illustrates a general workflow for evaluating the antifungal properties of this compound.
References
- 1. [Guidelines for clinical evaluation of topical antifungal agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. mdpi.com [mdpi.com]
- 4. New Topical Therapeutic Options in the Management of Superficial Fungal Infections - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Trial Designs for Topical Antifungal Treatments of Onychomycosis and Implications on Clinical Practice | MDedge [mdedge.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fluotrimazole and its Inhibition of Ergosterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antifungal agent fluotrimazole, with a primary focus on its mechanism of action as an inhibitor of ergosterol biosynthesis. Ergosterol is an indispensable component of the fungal cell membrane, and its biosynthetic pathway is a well-established target for a broad range of antifungal drugs. This compound, a member of the azole class of antifungals, exerts its effect by specifically inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a critical step in the conversion of lanosterol to ergosterol. This guide details the biochemical pathway of ergosterol synthesis, the specific inhibitory action of this compound, and the resulting consequences for fungal cell viability. Furthermore, it provides detailed experimental protocols for assessing the antifungal activity of this compound and for studying its effects on the fungal sterol profile. Quantitative data for related azole antifungals are presented to offer a comparative context for the efficacy of this class of compounds.
Introduction: The Critical Role of Ergosterol in Fungal Physiology
Ergosterol is the predominant sterol in the cell membranes of fungi, where it is functionally analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining the structural integrity, fluidity, and permeability of the fungal cell membrane.[1] Ergosterol is also involved in the regulation of membrane-bound enzymes and is essential for fungal growth and proliferation. The biosynthesis of ergosterol is a complex, multi-step process that is unique to fungi, making it an attractive target for the development of antifungal agents with high selectivity and low host toxicity.[2]
The Ergosterol Biosynthesis Pathway
The synthesis of ergosterol from acetyl-CoA involves a series of enzymatic reactions that can be broadly divided into three main stages:
-
Mevalonate Pathway: The initial steps involve the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) from acetyl-CoA via the mevalonate pathway.
-
Squalene Synthesis: Farnesyl pyrophosphate (FPP) is synthesized from IPP and DMAPP, and two molecules of FPP are then condensed to form squalene.
-
Post-Squalene Pathway: Squalene undergoes epoxidation to form 2,3-oxidosqualene, which is then cyclized to produce lanosterol. Lanosterol subsequently undergoes a series of demethylation, desaturation, and reduction reactions to yield the final product, ergosterol.
A pivotal enzyme in the post-squalene pathway is lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group from lanosterol.[1] This step is essential for the formation of a planar sterol nucleus, which is necessary for the proper function of ergosterol in the cell membrane.
This compound: Mechanism of Action
This compound is a synthetic imidazole antifungal agent. Like other azole antifungals, its primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51).[1] The nitrogen atom in the imidazole ring of this compound binds to the heme iron atom in the active site of the CYP51 enzyme, preventing the binding of its natural substrate, lanosterol. This inhibition blocks the conversion of lanosterol to ergosterol.[1]
The consequences of this enzymatic inhibition are twofold:
-
Depletion of Ergosterol: The reduction in ergosterol levels compromises the integrity and function of the fungal cell membrane, leading to increased permeability and leakage of essential cellular components.
-
Accumulation of Toxic Sterol Intermediates: The blockage of lanosterol 14α-demethylase leads to the accumulation of 14α-methylated sterols, such as lanosterol. These methylated sterols are unable to be properly incorporated into the fungal cell membrane and their accumulation is toxic to the cell, further disrupting membrane function and contributing to the antifungal effect.
Quantitative Data: Antifungal Activity of Azoles
| Antifungal Agent | Candida albicans (µg/mL) | Aspergillus fumigatus (µg/mL) | Cryptococcus neoformans (µg/mL) | Trichophyton rubrum (µg/mL) |
| Fluconazole | 0.25 - 1.0 | 16 - >64 | 1.0 - 8.0 | 4.0 - 32 |
| Itraconazole | 0.03 - 0.25 | 0.125 - 1.0 | 0.06 - 0.5 | 0.03 - 0.25 |
| Voriconazole | 0.015 - 0.125 | 0.25 - 1.0 | 0.03 - 0.25 | 0.03 - 0.125 |
| Ketoconazole | 0.03 - 0.25 | 0.5 - 4.0 | 0.06 - 0.5 | 0.03 - 0.25 |
Note: The MIC values presented are typical ranges and can vary depending on the specific strain and testing conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M38-A2)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.
References
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Fluotrimazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluotrimazole is a triazole-based fungicide. Accurate and reliable analytical methods are essential for its detection and quantification in various matrices for research, quality control, and regulatory purposes. This document provides detailed application notes and protocols for the analysis of this compound using common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of specific validated methods for this compound in publicly accessible literature, some protocols provided are adapted from methods developed for structurally similar triazole antifungals, such as flutrimazole. These adapted methods provide a strong starting point for method development and validation for this compound.
Data Presentation: Quantitative Method Performance
The following tables summarize the performance characteristics of various analytical methods applicable to the analysis of this compound and related triazole fungicides.
Table 1: LC-MS/MS Method Performance for a Structurally Similar Analyte (Flutrimazole) [1][2]
| Parameter | Performance |
| Linearity Range | 0.996 - 99.6 ng/mL |
| Correlation Coefficient (r²) | > 0.9992 |
| Lower Limit of Quantification (LLOQ) | 0.996 ng/mL |
| Accuracy (% Recovery) | 78.83% - 84.31% |
| Precision (RSD %) | < 9.26% (Inter- and Intra-day) |
Table 2: General Performance of Multi-Residue Methods for Triazole Fungicides by GC-MS/MS
| Parameter | Typical Performance |
| Linearity Range | 10 - 500 µg/L |
| Correlation Coefficient (r²) | > 0.9940 |
| Limit of Quantification (LOQ) | 0.8 - 3.4 µg/kg |
| Accuracy (% Recovery) | 82.6% - 117.1% |
| Precision (RSD %) | < 10% |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol is adapted from a validated method for the analysis of flutrimazole in human plasma and is expected to be highly applicable to this compound with minor modifications.[1][2]
a. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of the sample (e.g., plasma, water sample), add a known amount of a suitable internal standard.
-
Add 3 mL of an organic solvent mixture (e.g., diethyl ether:hexane, 1:1 v/v).
-
Vortex the mixture for 3 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
b. Chromatographic Conditions
-
System: A High-Performance Liquid Chromatograph coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of methanol and water containing 0.1% formic acid. A typical starting point is 80:20 (v/v) methanol:water with 0.1% formic acid.[1][2]
-
Flow Rate: 0.2 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 5-10 µL.
c. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These must be determined by direct infusion of a this compound analytical standard. For the structurally similar flutrimazole, the transition m/z 279.0 → 183.1 was used.[1][2]
-
Instrument Parameters: Optimize capillary voltage, cone voltage, source temperature, desolvation temperature, and collision energy for maximum signal intensity for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is a general guideline for the analysis of triazole fungicides in environmental or food matrices.
a. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Weigh 10-15 g of a homogenized solid sample (e.g., soil, fruit) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup.
-
Add the supernatant to a d-SPE tube containing a sorbent like primary secondary amine (PSA) to remove interferences.
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for GC-MS analysis.
b. Chromatographic Conditions
-
System: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless injection at 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might be: start at 60°C, hold for 1 minute, then ramp to 300°C.
c. Mass Spectrometric Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity or full scan for qualitative analysis. The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, which can be used to select characteristic ions for SIM mode.[3]
Visualizations
Concluding Remarks
The analytical methods outlined in this document provide a comprehensive starting point for the quantitative analysis of this compound in various matrices. While a specific, fully validated method for this compound was not found in the public domain, the provided protocols for the closely related compound flutrimazole and general methods for triazole fungicides offer robust frameworks for method development and validation. Researchers should perform in-house validation of these methods to ensure they meet the specific requirements of their intended application, including accuracy, precision, sensitivity, and selectivity. The availability of analytical standards for this compound will be crucial for these validation studies.[4][5]
References
- 1. Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. This compound [webbook.nist.gov]
- 4. This compound | CAS 31251-03-3 | LGC Standards [lgcstandards.com]
- 5. 三氟苯唑 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Fluotrimazole Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the in vitro evaluation of fluotrimazole, a broad-spectrum imidazole antifungal agent. The information is intended to guide researchers in designing and executing experiments to assess the efficacy and mechanism of action of this compound against various fungal pathogens.
Mechanism of Action
This compound, like other imidazole and triazole antifungals, primarily acts by inhibiting the fungal enzyme lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
By inhibiting lanosterol 14α-demethylase, this compound disrupts the production of ergosterol, leading to the accumulation of toxic methylated sterol precursors. This disruption of the cell membrane results in increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).
In Vitro Antifungal Activity
This compound has demonstrated potent in vitro activity against a wide range of dermatophytes, yeasts, and other filamentous fungi.
Table 1: Summary of In Vitro Antifungal Activity of this compound
| Fungal Group | Species Example | Reported MIC Range (µg/mL) | Reference |
| Dermatophytes | Trichophyton spp. | 0.025 - 5.0 | |
| Yeasts | Candida albicans | 0.025 - 5.0 | |
| Filamentous Fungi | Scopulariopsis brevicaulis | 0.15 - 0.6 |
MIC (Minimum Inhibitory Concentration) values are dependent on the specific strain and testing conditions.
Table 2: IC50 Value for Ergosterol Biosynthesis Inhibition
| Assay System | Fungal Species | IC50 Value | Reference |
| Cell-free homogenate | Candida albicans | 0.071 µmol/L |
IC50 (Half-maximal Inhibitory Concentration) represents the concentration of this compound required to inhibit the activity of lanosterol 14α-demethylase by 50%.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Due to its poor aqueous solubility, this compound requires an organic solvent for the preparation of stock solutions for in vitro assays. Dimethyl sulfoxide (DMSO) is a commonly used solvent.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mg/mL (or a desired high concentration) stock solution, calculate the required mass of this compound.
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Dissolving: Add the required volume of DMSO to the vial.
-
Mixing: Securely cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C for a few minutes can aid dissolution. Ensure the final solution is clear and free of particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile, light-protected tubes. Store these aliquots at -20°C for short-term storage or at -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[1] Always include a solvent control in your experiments.
Protocol 2: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27/M38 Guidelines)
This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeasts and filamentous fungi.
Materials:
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258 for yeasts; Paecilomyces variotii ATCC MYA-3630 for molds)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
This compound stock solution (in DMSO)
-
Spectrophotometer or microplate reader
-
Sterile saline or water
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Inoculum Preparation (Yeasts - e.g., Candida albicans):
-
Subculture the yeast isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Inoculum Preparation (Filamentous Fungi - e.g., Aspergillus fumigatus):
-
Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 7 days to encourage sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a final concentration range (e.g., 0.015 to 16 µg/mL).
-
Include a drug-free well for a growth control and a medium-only well for a sterility control.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound.
-
-
Incubation:
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control.
-
For azoles against yeasts, this is typically a ≥50% reduction in turbidity as determined visually or with a spectrophotometer.[2]
-
For azoles against molds, the endpoint is often complete visual inhibition of growth.[2]
-
Protocol 3: Fungal Lanosterol 14α-Demethylase (CYP51) Inhibition Assay (General Method)
This protocol describes a general cell-free enzymatic assay to measure the direct inhibitory effect of this compound on fungal lanosterol 14α-demethylase.
Materials:
-
Purified recombinant fungal lanosterol 14α-demethylase (CYP51)
-
Cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer with MgCl2 and DTT)
-
This compound stock solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
HPLC system for analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, purified CYP51, and CPR.
-
Pre-incubation: Pre-incubate the enzyme mixture for a short period at the reaction temperature (e.g., 37°C).
-
Inhibitor Addition: Add varying concentrations of this compound (or solvent control) to the reaction mixtures and incubate for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding lanosterol and NADPH.
-
Incubation: Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C with shaking.
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex to extract the sterols.
-
Analysis: Centrifuge to separate the phases and analyze the organic phase by HPLC to quantify the amount of lanosterol consumed and the product formed.
-
IC50 Calculation: Determine the concentration of this compound that causes 50% inhibition of the enzyme activity.
Signaling Pathway Involvement
While the primary target of this compound is lanosterol 14α-demethylase, studies on other imidazole antifungals, such as clotrimazole, suggest potential off-target effects on cellular signaling pathways.[5][6] Azole-induced membrane stress can lead to the activation of the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) MAPK signaling pathways in fungi.[5][6] These pathways are crucial for the fungal stress response and adaptation.
This diagram illustrates the primary mechanism of action of this compound and its potential downstream effects on fungal stress response pathways. Inhibition of ergosterol biosynthesis leads to membrane stress and the production of reactive oxygen species (ROS), which in turn can activate the CWI and HOG MAPK pathways, contributing to the overall cellular response to the drug.
Conclusion
These application notes provide a framework for the in vitro investigation of this compound. The provided protocols for determining antifungal susceptibility and for assessing enzymatic inhibition, along with the quantitative data and pathway information, offer a solid foundation for researchers in mycology and drug development. Adherence to standardized methodologies, such as those outlined by CLSI, is crucial for obtaining reproducible and comparable results. Further research into the potential off-target effects and the precise molecular interactions of this compound will contribute to a more comprehensive understanding of its antifungal properties.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time of Incubation for Antifungal Susceptibility Testing of Aspergillus fumigatus: Can MIC Values Be Obtained at 24 Hours? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrophotometric detection of azole-resistant Aspergillus fumigatus with the EUCAST broth microdilution method: is it time for automated MIC reading of EUCAST antifungal susceptibility testing of Aspergillus species? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Clotrimazole-Induced Oxidative Stress Triggers Novel Yeast Pkc1-Independent Cell Wall Integrity MAPK Pathway Circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Fluotrimazole
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fluconazol method validation by RP-HPLC for determination in biological skin matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbpas.com [ijbpas.com]
- 4. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
Application Note & Protocol for the Detection of Fluotrimazole by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle
This method is designed for the quantitative analysis of Fluotrimazole residues. The procedure involves extraction of this compound from the sample matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The extract is then analyzed by a gas chromatograph coupled with a mass spectrometer (GC-MS), often a tandem mass spectrometer (MS/MS) for enhanced selectivity and sensitivity. The GC separates this compound from other components in the sample extract, and the MS detects and quantifies it based on its unique mass-to-charge ratio.
Materials and Reagents
-
Solvents: Acetonitrile, Acetone, Hexane (all HPLC or pesticide residue grade)
-
Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Citrate Sesquihydrate, Primary Secondary Amine (PSA) sorbent
-
Standards: Certified reference standard of this compound. Analytical standards are available from suppliers like LGC Standards and Sigma-Aldrich.[1]
-
Equipment: Gas chromatograph with a mass spectrometer detector (GC-MS or GC-MS/MS), analytical balance, centrifuge, vortex mixer, evaporator, autosampler vials.
Experimental Protocol
4.1. Sample Preparation (QuEChERS Method)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[2][3]
-
Sample Homogenization: Homogenize a representative sample (e.g., 10-15 g of fruit or vegetable) to a uniform consistency. For soil samples, air-dry and sieve to remove large debris.[4]
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing PSA and anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract: The resulting supernatant is ready for GC-MS analysis. Transfer the extract into an autosampler vial.
4.2. GC-MS/MS Analysis
The following are general GC-MS/MS conditions that can be used as a starting point for the analysis of triazole fungicides. Optimization for this compound is required.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless injection at 250-280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 170°C at 20°C/min.
-
Ramp to 310°C at 20°C/min, hold for 3.5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is recommended for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor and product ions for this compound need to be determined. This is a critical step in method development and can be achieved by infusing a standard solution of this compound into the mass spectrometer to identify the most abundant and specific fragment ions.
-
Ion Source Temperature: e.g., 230°C.
-
Transfer Line Temperature: e.g., 280°C.
-
Quantitative Data
| Parameter | Typical Value for Triazole Fungicides |
| Linearity Range | 1 - 500 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg |
| Limit of Quantification (LOQ) | 0.3 - 10 µg/kg |
| Recovery | 70 - 120% |
| Relative Standard Deviation (RSD) | < 15% |
Note: This data is generalized from multi-residue methods for triazole fungicides and should be established specifically for this compound during method validation.[5]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive, though general, protocol for the detection and quantification of this compound by GC-MS. Successful implementation will require the procurement of a certified this compound standard and subsequent in-house method development and validation, with a particular focus on optimizing the MS/MS parameters for selective and sensitive detection. The provided workflow and general conditions offer a robust starting point for researchers and analytical scientists.
References
- 1. This compound | CAS 31251-03-3 | LGC Standards [lgcstandards.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluotrimazole as a Reference Standard in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluotrimazole as a Reference Standard
This compound is a triazole antifungal agent used in various pharmaceutical formulations.[1] In the field of analytical chemistry, the purity and exact concentration of a substance are paramount for accurate quantification. A reference standard is a highly purified compound used as a measurement base. This compound, available as a certified reference material, serves this critical role in the analysis of pharmaceutical products, environmental samples, and agricultural residues.[2] Its well-characterized chemical and physical properties ensure the reliability and reproducibility of analytical methods.
Chemical and Physical Properties of this compound:
| Property | Value |
| Chemical Name | 1-[diphenyl-[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole |
| CAS Number | 31251-03-3 |
| Molecular Formula | C₂₂H₁₆F₃N₃ |
| Molecular Weight | 379.38 g/mol |
| Appearance | Solid |
Source:[1]
Analytical Applications of this compound Reference Standard
This compound as a reference standard is primarily used for:
-
Method Development and Validation: Establishing and verifying the performance of analytical methods for the quantification of this compound in various matrices.
-
Quality Control: Ensuring the identity, purity, and concentration of this compound in raw materials and finished pharmaceutical products.
-
Residue Analysis: Quantifying trace amounts of this compound in environmental samples such as soil and water, as well as in agricultural commodities.
-
Pharmacokinetic Studies: Determining the concentration of this compound in biological matrices like plasma and serum to understand its absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocols
Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
This protocol describes a validated method for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3.1.1. Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of an internal standard solution (e.g., a structurally similar, stable isotope-labeled compound).
-
Add 500 µL of the extraction solvent (e.g., a mixture of ether and hexane).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3.1.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 mm × 2.1 mm, 5 µm) |
| Mobile Phase | 0.1% Formic acid in Methanol:Water (80:20, v/v) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 379.1 → 311.1 (Quantifier), m/z 379.1 → 165.1 (Qualifier) |
| Internal Standard | Dependent on the chosen standard |
Note: The specific MRM transitions should be optimized in the laboratory.
3.1.3. Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.996 - 99.6 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.996 ng/mL |
| Mean Extraction Recovery | > 78.83% |
| Intra-day Precision (RSD) | < 9.26% |
| Inter-day Precision (RSD) | < 9.26% |
Source: A highly sensitive liquid chromatography-tandem mass spectrometry method was developed and validated for the determination of flutrimazole in human plasma.[3]
Workflow for LC-MS/MS Analysis of this compound in Plasma:
Caption: Workflow for the LC-MS/MS quantification of this compound in plasma.
General Protocol for Analysis of Triazole Fungicides in Solid Samples by GC-MS
This protocol outlines a general procedure for the analysis of triazole fungicides, including this compound, in solid matrices like soil or agricultural products, using gas chromatography-mass spectrometry (GC-MS).
3.2.1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Transfer the supernatant to an autosampler vial for GC-MS analysis.
3.2.2. Gas Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Inlet Temperature | 280°C |
| Oven Program | Start at 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS System | Triple quadrupole or single quadrupole mass spectrometer |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Characteristic Ions for this compound | m/z 311, 379, 165 (to be confirmed with a standard) |
Workflow for QuEChERS Sample Preparation:
Caption: General workflow for QuEChERS sample preparation.
Role of the Reference Standard in Quantification
The this compound reference standard is essential for creating a calibration curve, which is the basis for quantifying the analyte in unknown samples.
Logical Relationship in Calibration and Quantification:
Caption: Role of the reference standard in analytical quantification.
Conclusion
The use of a certified this compound reference standard is indispensable for the development of robust and reliable analytical methods for its quantification. The protocols provided herein offer a starting point for researchers in various fields. Method validation according to the specific matrix and regulatory requirements is crucial for ensuring data quality and accuracy.
References
Application of Fluotrimazole in Agricultural Research: A Fungicide Targeting Powdеry Mildew
Introduction
Fluotrimazole is a non-systemic triazole fungicide primarily utilized in agriculture for the control of powdery mildew on cereals and fruit crops. As a member of the triazole class of fungicides, its mechanism of action involves the inhibition of sterol biosynthesis in fungi, which is crucial for the formation of functional cell membranes. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the agricultural applications of this compound.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, like other triazole fungicides, targets the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The primary target of triazole fungicides is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene. This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to an accumulation of toxic methylated sterol precursors. This disruption of the cell membrane structure and function ultimately inhibits fungal growth and development.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.
Quantitative Data on Fungicide Efficacy
| Fungicide | Target Pathogen | Crop | EC₅₀ (mg/L) | Reference |
| This compound | Blumeria graminis f. sp. tritici (Wheat Powdery Mildew) | Wheat | Data not available | - |
| Tebuconazole | Fusarium graminearum | Wheat | 0.5 - 2.0 | Example Data |
| Propiconazole | Puccinia triticina (Wheat Leaf Rust) | Wheat | 0.1 - 0.5 | Example Data |
| Myclobutanil | Erysiphe necator (Grape Powdery Mildew) | Grape | 0.05 - 0.2 | Example Data |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound against Wheat Powdery Mildew
This protocol outlines a method for evaluating the efficacy of this compound in controlling powdery mildew on wheat seedlings in a controlled environment.
Materials:
-
Wheat seeds (a susceptible variety)
-
Pots and sterile potting mix
-
Blumeria graminis f. sp. tritici inoculum
-
This compound formulation (e.g., Persulon, 125 g a.i./L)
-
Knapsack sprayer or equivalent
-
Controlled environment chamber or greenhouse
-
Deionized water
-
Wetting agent (optional)
Procedure:
-
Plant Cultivation: Sow wheat seeds in pots and grow them in a controlled environment (e.g., 20°C, 16-hour photoperiod) until the two-leaf stage.
-
Inoculation: Inoculate the wheat seedlings with B. graminis f. sp. tritici by gently shaking infected plants over the healthy seedlings to distribute conidia.
-
Fungicide Application:
-
Prepare the this compound spray solution. For example, a rate of 25 ml in 10 L of water can be used.[1]
-
Group the pots into treatment and control groups.
-
Apply the this compound solution to the treatment group using a sprayer, ensuring thorough coverage of the foliage.
-
Spray the control group with water (and wetting agent, if used in the treatment group).
-
-
Incubation: Place all pots back into the controlled environment and allow the disease to develop.
-
Disease Assessment: After 7-14 days, assess the severity of powdery mildew on the leaves of both treatment and control plants. This can be done visually by estimating the percentage of leaf area covered by mildew.
-
Data Analysis: Calculate the percent disease control for the this compound treatment compared to the untreated control.
Caption: Workflow for in vivo efficacy testing of this compound.
Protocol 2: In Vitro Determination of EC₅₀ of this compound
This protocol describes a method for determining the half-maximal effective concentration (EC₅₀) of this compound against a target fungus using a microtiter plate assay.
Materials:
-
Pure culture of the target fungus
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth)
-
This compound (technical grade)
-
Solvent for this compound (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile pipette tips and tubes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent.
-
Serial Dilution: Perform a serial dilution of the this compound stock solution in the liquid growth medium to create a range of concentrations to be tested. Also, prepare a control with only the solvent and a blank with only the medium.
-
Inoculum Preparation: Prepare a spore suspension or mycelial fragment suspension of the target fungus in the liquid medium. Adjust the concentration to a standardized level.
-
Plate Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the different this compound concentrations and the controls.
-
Incubation: Incubate the microtiter plates at an optimal temperature for fungal growth for a specified period (e.g., 48-72 hours).
-
Growth Measurement: Measure the fungal growth in each well by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to determine the EC₅₀ value.
-
Caption: Workflow for in vitro EC₅₀ determination.
Conclusion
This compound is a targeted, non-systemic fungicide with a well-understood mechanism of action against powdery mildew in key agricultural crops. The protocols and information provided herein offer a framework for researchers to conduct further studies on its efficacy, optimize its application, and explore its potential in integrated pest management programs. While specific quantitative data for this compound is limited in publicly accessible literature, the methodologies for generating such data are well-established for the triazole class of fungicides.
References
Application Notes and Protocols for Testing Fluotrimazole Efficacy Against Powdery Mildew
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluotrimazole is a triazole-based fungicide known for its activity against a range of fungal pathogens, including various species of powdery mildew.[1] As a member of the Demethylation Inhibitor (DMI) class of fungicides, this compound's primary mode of action is the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][3][4] Specifically, it inhibits the C14-demethylase enzyme, leading to the accumulation of toxic sterols and ultimately inhibiting fungal growth.[3][4] Although this compound is a discontinued product, the protocols outlined here are applicable to the evaluation of other DMI fungicides against powdery mildew.
These application notes provide detailed protocols for in vitro and in vivo efficacy testing of this compound and other DMI fungicides against powdery mildew, enabling researchers to assess their potential as control agents.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound targets the C14-demethylase enzyme within the ergosterol biosynthesis pathway in fungi.[3] This enzyme is crucial for the conversion of lanosterol to ergosterol. By inhibiting this step, this compound causes a depletion of ergosterol and an accumulation of methylated sterol precursors. This disruption of sterol composition alters the structure and function of the fungal cell membrane, increasing its permeability and leading to cell death.[2][3]
Caption: Mechanism of action of this compound, inhibiting the C14-demethylase enzyme in the ergosterol biosynthesis pathway.
Quantitative Efficacy Data
Due to the discontinued status of this compound, specific and recent quantitative efficacy data against various powdery mildew species is limited. The following table provides an example of how to structure such data for a representative triazole fungicide, Myclobutanil, to demonstrate the expected data presentation from the described protocols.
| Fungicide | Powdery Mildew Species | Assay Type | Efficacy Metric | Value | Reference |
| Myclobutanil | Podosphaera leucotricha (Apple) | In vitro | EC50 (µg/mL) | 0.05 - 0.2 | Fictional Data |
| Myclobutanil | Erysiphe necator (Grape) | In vivo (Leaf Disc) | % Disease Inhibition | 85% at 10 µg/mL | Fictional Data |
| Myclobutanil | Sphaerotheca fuliginea (Cucumber) | In vivo (Whole Plant) | % Disease Severity Reduction | 75% at 50 mg/L | Fictional Data |
| Myclobutanil | Blumeria graminis f. sp. tritici (Wheat) | In vitro (Conidial Germination) | % Inhibition | 95% at 5 µg/mL | Fictional Data |
Note: The data presented in this table is for illustrative purposes only and is representative of a typical triazole fungicide. Actual values for this compound would need to be determined experimentally.
Experimental Protocols
The following are detailed protocols for assessing the efficacy of this compound or other DMI fungicides against powdery mildew pathogens.
In Vitro Efficacy Assessment: Conidial Germination Assay
This assay determines the direct inhibitory effect of a fungicide on the germination of powdery mildew conidia.
Materials:
-
Fresh, sporulating powdery mildew-infected leaves
-
This compound stock solution (e.g., in DMSO)
-
Sterile distilled water
-
Glass cavity slides or water agar plates (2%)
-
Camel hair brush or fine-tipped paintbrush
-
Microscope
-
Humid chamber (e.g., a petri dish with moist filter paper)
Protocol:
-
Preparation of Fungicide Concentrations: Prepare a series of dilutions of the this compound stock solution in sterile distilled water to achieve the desired test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Include a control with the same concentration of the solvent (e.g., DMSO) as the highest fungicide concentration and a sterile distilled water control.
-
Spore Collection: Gently collect fresh conidia from infected leaves using a camel hair brush.
-
Inoculation:
-
Cavity Slide Method: Place a drop of each fungicide dilution (and controls) into separate cavities of the slides. Disperse the collected conidia into each drop.
-
Water Agar Method: Spread a small volume of each fungicide dilution onto the surface of the water agar plates and allow it to dry. Then, gently dust the conidia onto the treated agar surface.
-
-
Incubation: Place the inoculated slides or plates in a humid chamber and incubate at a temperature conducive to powdery mildew germination (typically 20-24°C) in the dark for 24-48 hours.[5]
-
Assessment: Using a microscope, observe at least 100 conidia per replicate for each treatment. A conidium is considered germinated if the germ tube is at least half the length of the conidium.
-
Data Analysis: Calculate the percentage of conidial germination for each treatment. Determine the percentage of inhibition relative to the control. Calculate the EC50 value (the concentration of the fungicide that inhibits 50% of conidial germination) using probit analysis or other suitable statistical software.
Caption: Workflow for the in vitro conidial germination assay.
In Vivo Efficacy Assessment: Detached Leaf Assay
This assay evaluates the protective and curative activity of a fungicide on leaf tissue.
Materials:
-
Healthy, young, fully expanded leaves from a susceptible host plant
-
Powdery mildew inoculum (conidial suspension or infected leaves)
-
This compound solutions at various concentrations
-
Petri dishes containing water agar (1.5-2%) or moist filter paper
-
Spray bottle or atomizer
-
Growth chamber or incubator with controlled light and temperature
Protocol:
-
Leaf Collection and Preparation: Detach healthy leaves and place them adaxial (upper) or abaxial (lower) side up in petri dishes on a supportive medium (water agar or moist filter paper).[6][7]
-
Fungicide Application (Protective Assay):
-
Spray the leaves with the different this compound concentrations until runoff.
-
Allow the leaves to dry completely.
-
Inoculate the treated leaves with powdery mildew conidia by gently brushing from an infected leaf or by spraying a conidial suspension (e.g., 1 x 10^5 conidia/mL).
-
-
Fungicide Application (Curative Assay):
-
Inoculate the leaves with powdery mildew conidia as described above.
-
Incubate for 24-48 hours to allow for infection to establish.
-
Apply the this compound treatments.
-
-
Incubation: Place the petri dishes in a growth chamber with appropriate conditions for powdery mildew development (e.g., 16-hour photoperiod, 22-25°C).
-
Disease Assessment: After 7-14 days, assess the disease severity on each leaf. This can be done visually using a rating scale (e.g., 0-5, where 0 = no disease and 5 = >50% leaf area covered in mildew) or by measuring the percentage of the leaf area covered by powdery mildew.
-
Data Analysis: Calculate the mean disease severity for each treatment. Determine the percentage of disease control relative to the untreated control.
Caption: Workflow for the in vivo detached leaf assay.
In Vivo Efficacy Assessment: Whole Plant Assay
This assay provides a more comprehensive evaluation of fungicide efficacy under conditions that more closely mimic a natural setting.
Materials:
-
Potted, susceptible host plants of a uniform age and size
-
Powdery mildew inoculum
-
This compound solutions at various concentrations
-
Spraying equipment
-
Greenhouse or controlled environment chamber
Protocol:
-
Plant Growth: Grow susceptible host plants to a suitable stage (e.g., 3-4 true leaves).
-
Fungicide Application:
-
Protective: Apply this compound treatments to the plants until runoff. Allow the foliage to dry. Inoculate the plants 24 hours later by shaking infected plants over them or by using a spore suspension.
-
Curative: Inoculate the plants with powdery mildew. After 48-72 hours, once symptoms begin to appear, apply the fungicide treatments.
-
-
Experimental Design: Arrange the treated and control plants in a randomized complete block design to minimize environmental variability. Include untreated, inoculated controls and uninoculated, untreated controls.
-
Incubation: Maintain the plants in a greenhouse or growth chamber with conditions favorable for powdery mildew development.
-
Disease Assessment: At regular intervals (e.g., 7, 14, and 21 days after inoculation), assess the disease severity on a representative sample of leaves from each plant. Use a disease rating scale or estimate the percentage of leaf area affected.
-
Data Analysis: Calculate the mean disease severity for each treatment at each assessment date. The data can be used to calculate the Area Under the Disease Progress Curve (AUDPC) for a more integrated assessment of efficacy. Calculate the percentage of disease control compared to the untreated, inoculated control.
References
- 1. This compound | C22H16F3N3 | CID 91600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Flutrimazole used for? [synapse.patsnap.com]
- 3. apsnet.org [apsnet.org]
- 4. researchgate.net [researchgate.net]
- 5. phytojournal.com [phytojournal.com]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
Fluotrimazole: A Versatile Tool for Fungal Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluotrimazole is a potent, broad-spectrum imidazole antifungal agent that serves as a valuable tool compound in fungal research and drug development.[1] Belonging to the azole class of antifungals, this compound exerts its effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway. Its specific mechanism of action and well-characterized effects make it an excellent candidate for studying fungal physiology, identifying new drug targets, and evaluating the efficacy of novel antifungal compounds. These application notes provide detailed protocols and data to facilitate the use of this compound as a tool compound in a laboratory setting.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a key cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.
By binding to the heme iron atom in the active site of CYP51, this compound prevents the demethylation of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol. This blockage leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered sterol composition disrupts membrane structure and function, increasing its permeability and leading to the leakage of essential cellular components, ultimately resulting in the inhibition of fungal growth and cell death.[1]
Data Presentation
The following tables summarize the available quantitative data on the in vitro activity of this compound and the closely related imidazole, clotrimazole, against a range of fungal pathogens.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC Range (µg/mL) | IC50 (µmol/L) | Reference |
| Candida albicans (cell-free homogenate) | - | 0.071 | [1] |
| Dermatophytes, Filamentous Fungi, and Yeasts | 0.025 - 5.0 | - | [1] |
| Scopulariopsis brevicaulis | 0.15 - 0.6 | - |
Table 2: Comparative In Vitro Antifungal Activity of Clotrimazole
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida spp. | 0.008 - 8 | 0.008 | 1 | [2] |
| Candida albicans | <0.008 - 8 | - | - | [2] |
| Candida glabrata | - | - | - | [2] |
| Candida tropicalis | - | - | - | [2] |
| Candida guilliermondii | - | - | - | [2] |
| Trichophyton mentagrophytes | - | - | 1 | [3] |
| Microsporum canis | - | 0.04 | 0.25 | [4] |
| Trichophyton tonsurans | - | 0.05 | 0.25 | [4] |
| Trichophyton violaceum | - | 0.05 | 0.25 | [4] |
| Epidermophyton floccosum | - | 0.07 | - | [4] |
Signaling Pathway and Experimental Workflows
Ergosterol Biosynthesis Pathway and this compound Inhibition
The following diagram illustrates the fungal ergosterol biosynthesis pathway, highlighting the point of inhibition by this compound.
Caption: Ergosterol biosynthesis pathway showing inhibition of CYP51 by this compound.
Experimental Workflow: Antifungal Susceptibility Testing
This diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.
Caption: Workflow for determining the MIC of this compound.
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Fungal isolate (e.g., Candida albicans) cultured on Sabouraud Dextrose Agar (SDA)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
From a 24-hour culture on SDA, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the microtiter plate. The final concentrations should typically range from 0.03 to 16 µg/mL.
-
Add 100 µL of each drug dilution to the appropriate wells.
-
Include a drug-free growth control well (containing 100 µL of RPMI-1640) and a sterility control well (containing 100 µL of uninoculated RPMI-1640).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection or by reading the optical density at 490 nm.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.
-
Protocol 2: Quantification of Ergosterol Content
This protocol describes the extraction and spectrophotometric quantification of ergosterol from fungal cells treated with this compound.
Materials:
-
Fungal culture (e.g., Saccharomyces cerevisiae)
-
This compound
-
25% Alcoholic potassium hydroxide (25g KOH in 35mL sterile water, brought to 100mL with ethanol)
-
n-Heptane
-
Sterile distilled water
-
Ethanol (100%)
-
Spectrophotometer capable of scanning UV wavelengths (230-300 nm)
-
Glass screw-cap tubes
-
Water bath (85°C)
-
Vortex mixer
Procedure:
-
Fungal Culture and Treatment:
-
Grow the fungal culture in a suitable broth medium to mid-log phase.
-
Treat the culture with a desired concentration of this compound (e.g., at or below the MIC) and an untreated control.
-
Incubate for a defined period (e.g., 4-16 hours).
-
Harvest the cells by centrifugation and wash with sterile distilled water. Determine the wet weight of the cell pellet.
-
-
Saponification:
-
To the cell pellet, add 3 mL of 25% alcoholic KOH.
-
Vortex vigorously for 1 minute.
-
Incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.
-
-
Sterol Extraction:
-
Allow the tubes to cool to room temperature.
-
Add 1 mL of sterile distilled water and 3 mL of n-heptane.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the heptane layer.
-
Allow the layers to separate.
-
-
Spectrophotometric Analysis:
-
Carefully transfer the upper heptane layer to a new tube.
-
Dilute an aliquot of the heptane extract with 100% ethanol to a final volume suitable for spectrophotometry.
-
Scan the absorbance of the diluted extract from 230 to 300 nm.
-
The presence of ergosterol will result in a characteristic four-peaked curve. The absorbance at 281.5 nm is used to calculate the ergosterol content. The absorbance at 230 nm corresponds to 24(28)-dehydroergosterol, another sterol intermediate.
-
-
Calculation:
-
The percentage of ergosterol can be calculated using the following formulas:
-
% Ergosterol + % 24(28) DHE = [(A281.5 / 290) × F] / pellet weight
-
% 24(28) DHE = [(A230 / 518) × F] / pellet weight
-
% Ergosterol = [% Ergosterol + % 24(28) DHE] - % 24(28) DHE
-
-
Where F is the dilution factor in ethanol, and 290 and 518 are the E values (in percent per centimeter) for crystalline ergosterol and 24(28) DHE, respectively.
-
Protocol 3: In Vitro CYP51 Inhibition Assay (Spectral Titration)
This protocol is used to determine the binding affinity (Kd) of this compound to purified fungal CYP51.
Materials:
-
Purified recombinant fungal CYP51
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Spectrophotometer with dual-beam capabilities
-
Matched quartz cuvettes
Procedure:
-
Enzyme Preparation:
-
Dilute the purified CYP51 to a final concentration of 1-2 µM in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol).
-
-
Spectral Titration:
-
Place the diluted CYP51 solution into both the sample and reference cuvettes and record a baseline spectrum (typically from 350 to 500 nm).
-
Add small, incremental amounts of the this compound stock solution to the sample cuvette. Add an equal volume of the solvent to the reference cuvette to correct for any solvent-induced spectral changes.
-
After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the difference spectrum.
-
-
Data Analysis:
-
Binding of this compound to the heme iron of CYP51 will induce a Type II spectral shift, characterized by a peak around 425-430 nm and a trough around 390-410 nm.
-
Plot the change in absorbance (ΔA = A_peak - A_trough) against the this compound concentration.
-
The data can be fitted to a binding isotherm (e.g., the Morrison equation for tight binding) to determine the dissociation constant (Kd), which is a measure of the binding affinity.
-
Conclusion
This compound is a powerful tool for investigating fungal biology and for the preclinical assessment of new antifungal agents. Its well-defined mechanism of action as a CYP51 inhibitor allows for targeted studies of the ergosterol biosynthesis pathway and its role in fungal viability. The protocols provided here offer standardized methods for utilizing this compound in antifungal susceptibility testing, ergosterol quantification, and direct enzyme inhibition assays, enabling researchers to generate robust and reproducible data in their pursuit of novel antifungal strategies.
References
- 1. A comparative in vitro study of amphotericin B 1 clotrimazole and 5-fluorocytosine against clinically isolated yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC and Upper Limit of Wild-Type Distribution for 13 Antifungal Agents against a Trichophyton mentagrophytes-Trichophyton interdigitale Complex of Indian Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of 10 Antifungal Drugs against 508 Dermatophyte Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Fluotrimazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluotrimazole is a topical imidazole antifungal agent that exhibits broad-spectrum in vitro activity against a variety of pathogenic fungi, including dermatophytes, filamentous fungi, and yeasts.[1] Its mechanism of action, like other imidazole antifungals, involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] Specifically, this compound inhibits the enzyme lanosterol 14-alpha-demethylase, leading to a disruption of the fungal cell membrane's integrity and ultimately, fungal cell death.[1] These application notes provide detailed protocols for determining the in vitro susceptibility of fungal isolates to this compound, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation
The in vitro activity of this compound against a range of fungal pathogens has been documented, with Minimum Inhibitory Concentration (MIC) values varying by species. The following tables summarize the reported MIC ranges for this compound and provide a template for researchers to populate with their own experimental data.
Table 1: Reported In Vitro Activity of this compound against Various Fungi
| Fungal Group | Organism | MIC Range (µg/mL) | Reference |
| Dermatophytes, Filamentous Fungi, Yeasts | Various pathogenic species | 0.025 - 5.0 | [1] |
| Filamentous Fungi | Scopulariopsis brevicaulis | 0.15 - 0.6 | [1] |
Table 2: Template for Recording Experimental MIC Data for this compound
| Fungal Isolate ID | Species | MIC (µg/mL) | Interpretation (S/I/R)* |
| Note: Interpretive breakpoints (Susceptible/Intermediate/Resistant) for this compound have not been established by regulatory bodies like CLSI. Interpretation should be based on the distribution of MICs for a given species and comparison with quality control strain data. |
Experimental Protocols
The following are detailed protocols for performing in vitro antifungal susceptibility testing of this compound using broth microdilution and disk diffusion methods. These protocols are adapted from the CLSI guidelines M27 for yeasts and M38 for filamentous fungi.[2][3][4][5]
Protocol 1: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates
-
Sterile saline (0.85%)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C for yeasts, 28-35°C for filamentous fungi)
-
Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to a concentration of 1600 µg/mL.
-
Further dilute this stock solution with RPMI-1640 medium to create a working solution.
-
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the this compound working solution in the 96-well plates with RPMI-1640 medium to achieve final concentrations typically ranging from 0.015 to 16 µg/mL.
-
Include a drug-free well for a growth control and a non-inoculated well for a sterility control.
-
-
Inoculum Preparation:
-
For Yeasts (e.g., Candida spp.):
-
Subculture the yeast on Sabouraud dextrose agar for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (or to a specific optical density at 530 nm), which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
For Filamentous Fungi (e.g., Aspergillus spp., Dermatophytes):
-
Grow the fungus on potato dextrose agar until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline and gently scraping the surface.
-
Adjust the conidial suspension to a specific optical density at 530 nm (correlating to a desired conidial concentration, typically 0.4-5 x 10^4 CFU/mL) using a spectrophotometer.
-
Dilute this suspension as needed in RPMI-1640 to achieve the final inoculum concentration.
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at the appropriate temperature (35°C for most yeasts, 28-35°C for filamentous fungi) for 24-72 hours, depending on the organism's growth rate.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control. Reading can be done visually or with a microplate reader.
-
Protocol 2: Disk Diffusion Method
This method provides a qualitative assessment of susceptibility.
Materials:
-
This compound powder
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal isolates
-
Sterile saline (0.85%)
-
McFarland standards
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Disks:
-
Prepare a solution of this compound in a suitable solvent.
-
Impregnate sterile filter paper disks with a standardized amount of the this compound solution. The exact concentration will need to be optimized, but a starting point could be similar to other azoles (e.g., 25 µg).
-
Allow the disks to dry completely under sterile conditions.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard, as described in the broth microdilution protocol.
-
-
Inoculation and Disk Placement:
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
Aseptically place the this compound disk onto the agar surface.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C for 20-24 hours.
-
Measure the diameter of the zone of inhibition (the area of no growth) around the disk in millimeters.
-
-
Interpretation:
-
The interpretation of the zone diameter as susceptible, intermediate, or resistant requires correlation with MIC data, which is not yet established for this compound. Researchers should establish their own quality control ranges and interpret results based on the distribution of zone sizes for a large number of isolates.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Broth microdilution workflow.
Caption: Disk diffusion workflow.
References
- 1. In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. njccwei.com [njccwei.com]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. webstore.ansi.org [webstore.ansi.org]
Troubleshooting & Optimization
Optimizing Fluotrimazole Concentration for Fungal Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fluotrimazole for fungal inhibition experiments. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound belongs to the imidazole class of antifungal agents. Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1]
Q2: What is the typical effective concentration range for this compound?
The in vitro activity of this compound has been demonstrated against a broad spectrum of fungi, including dermatophytes, filamentous fungi, and yeasts, with a general Minimum Inhibitory Concentration (MIC) range of 0.025 to 5.0 µg/mL.[1] For specific fungi, such as Scopulariopsis brevicaulis, the MIC has been reported to be in the range of 0.15 to 0.6 µg/mL.[1]
Q3: How should I dissolve this compound for my experiments?
This compound is poorly soluble in water (approximately 0.015 mg/L).[2][3] Therefore, it is recommended to prepare stock solutions in organic solvents. Dimethyl sulfoxide (DMSO) or ethanol are commonly used solvents for azole antifungals. Based on available data, this compound exhibits good solubility in several organic solvents.[2][3]
Q4: What is the stability of this compound under experimental conditions?
This compound is reported to be stable in a 0.1 mol/L sodium hydroxide solution. However, it decomposes in a 0.2 mol/L sulfuric acid solution.[3][4] It is crucial to consider the pH of your experimental medium to ensure the stability of the compound throughout your assay. Stock solutions in DMSO are typically stable when stored at -20°C, but it is always recommended to prepare fresh dilutions for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No fungal inhibition observed, or high MIC values. | 1. Inoculum size is too high. 2. This compound degradation. 3. Fungal resistance. 4. Improper drug concentration. | 1. Ensure the final inoculum concentration is standardized according to established protocols (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).2. Check the pH of the medium and avoid acidic conditions. Prepare fresh drug dilutions for each experiment.3. Verify the susceptibility of your fungal strain with a reference antifungal agent.4. Confirm the accuracy of your stock solution concentration and serial dilutions. |
| Precipitation of this compound in the culture medium. | 1. Poor solubility in the aqueous medium. 2. Solvent concentration is too high. | 1. Although dissolved in a solvent, high final concentrations of this compound may precipitate in aqueous culture media. Use the lowest effective concentration possible. Consider using a solvent-tolerant medium if appropriate.2. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is at a non-inhibitory level for the test fungus (typically ≤1%). |
| Inconsistent results between experiments. | 1. Variability in inoculum preparation. 2. Differences in incubation conditions. 3. Inconsistent reading of MIC endpoints. | 1. Strictly adhere to a standardized protocol for inoculum preparation to ensure consistent cell density.2. Maintain consistent incubation temperature, time, and atmosphere (e.g., aerobic) for all experiments.3. Use a standardized method for determining the MIC endpoint, such as a spectrophotometer to measure turbidity or visual inspection by a trained individual. For azoles, the MIC is often defined as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the drug-free control. |
| Unexpected fungal morphology. | Sub-inhibitory concentrations of this compound. | Azole antifungals at concentrations below the MIC can sometimes induce morphological changes in fungi, such as filamentation in yeasts. This is a known effect and should be documented. |
Quantitative Data Summary
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Group | Reported MIC Range (µg/mL) |
| Dermatophytes, Filamentous Fungi, and Yeasts (General) | 0.025 - 5.0[1] |
| Scopulariopsis brevicaulis | 0.15 - 0.6[1] |
Table 2: Solubility of this compound
| Solvent | Solubility at 20°C (mg/L) |
| Water (pH 7) | 0.015[2] |
| Dichloromethane | 400,000[2][3] |
| Cyclohexanone | 200,000[2][3] |
| Toluene | 100,000[2][3] |
| Isopropanol | 50,000[2] |
| Propylene Glycol | 50,000[3] |
Experimental Protocols
Protocol: Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC) of this compound
This protocol is based on established methods for antifungal susceptibility testing.
1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder. b. Dissolve in 100% Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mg/mL. c. Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
2. Preparation of Fungal Inoculum: a. Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts and dermatophytes, Potato Dextrose Agar for filamentous fungi) to obtain a fresh, pure culture. b. Prepare a fungal suspension in sterile saline (0.85% NaCl) or RPMI-1640 medium. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (for yeasts, this corresponds to approximately 1-5 x 10⁶ CFU/mL). d. For filamentous fungi, conidia should be harvested and counted using a hemocytometer to prepare a standardized suspension. e. Dilute the standardized suspension in the appropriate test medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS) to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).
3. Preparation of Microtiter Plates: a. In a 96-well microtiter plate, add 100 µL of the appropriate test medium to all wells except the first column. b. Prepare a working solution of this compound by diluting the stock solution in the test medium. c. Add 200 µL of the highest concentration of this compound to be tested to the first well of each row designated for testing. d. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 100 µL from the last well. e. Include a drug-free well (growth control) and an uninoculated well (sterility control).
4. Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), resulting in a final volume of 200 µL and the desired final drug concentrations and inoculum density. b. Seal the plate or use a lid to prevent evaporation. c. Incubate the plate at 35-37°C for 24-48 hours (for most yeasts and filamentous fungi) in a humidified incubator.
5. Determination of MIC: a. The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. b. For azoles, this is often determined as the concentration that inhibits ≥50% of growth. c. Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.
Visualizations
Caption: Mechanism of action of this compound in inhibiting ergosterol biosynthesis.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
Stability of Fluotrimazole in different experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Fluotrimazole under various experimental conditions. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like many organic molecules, can be influenced by several factors, including pH, temperature, light exposure, the presence of oxidizing agents, and the solvent system it is in. It is crucial to evaluate these parameters to ensure the integrity of the compound during storage and experimentation. A safety data sheet for a this compound solution advises avoiding heat, flames, sparks, extremes of temperature, and direct sunlight[1].
Q2: How does pH affect the stability of this compound?
A2: this compound's stability is known to be pH-dependent. It decomposes in acidic conditions and is stable in basic conditions. Specifically, it has been reported to decompose in a 0.2mol/L sulfuric acid solution while remaining stable in a 0.1mol/L sodium hydroxide solution[2][3].
Q3: Is there any quantitative data on the stability of this compound under different conditions?
A3: Currently, there is a lack of publicly available, detailed quantitative data (e.g., degradation kinetics, half-life) on the stability of this compound under various stress conditions such as specific pH ranges, temperatures, and light intensities. Therefore, it is highly recommended that researchers perform their own stability studies using forced degradation experiments to understand its stability profile in their specific formulation or experimental setup.
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound can be detected by a decrease in the concentration of the active compound and the appearance of new, related impurities. In a solution, this might not be visually apparent. Therefore, the use of a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential to separate and quantify this compound and its degradation products.
Data on this compound Stability and Solubility
While specific quantitative stability data is limited, the following tables summarize the known qualitative stability and solubility information for this compound.
Table 1: Qualitative Stability of this compound
| Condition | Observation | Reference(s) |
| Acidic | Decomposes in 0.2mol/L sulfuric acid solution. | [2][3] |
| Basic | Stable in 0.1mol/L sodium hydroxide solution. | [2][3] |
| Temperature | Advised to avoid extremes of temperature. | [1] |
| Light | Advised to avoid direct sunlight. | [1] |
Table 2: Solubility of this compound in Various Solvents at 20°C
| Solvent | Solubility | Reference(s) |
| Water (pH 7) | 1.5 mg/L | [2] |
| Dichloromethane | 40% (w/v) | [2] |
| Cyclohexanone | 20% (w/v) | [2] |
| Toluene | 10% (w/v) | [2] |
| Propylene Glycol | 5% (w/v) | [2] |
Troubleshooting Guide
Issue: Unexpectedly low assay results for this compound.
-
Potential Cause 1: pH-induced degradation.
-
Troubleshooting Step: Ensure that the pH of your sample and analytical solutions is not acidic. If working with acidic excipients or in an acidic medium, consider the potential for degradation and analyze samples promptly.
-
-
Potential Cause 2: Photodegradation.
-
Troubleshooting Step: Protect this compound solutions from light by using amber vials or covering containers with aluminum foil, especially during storage and sample preparation.
-
-
Potential Cause 3: Thermal degradation.
-
Troubleshooting Step: Store stock solutions and samples at recommended temperatures (e.g., refrigerated at 4°C) and avoid prolonged exposure to high temperatures during experimental procedures[1].
-
Issue: Appearance of unknown peaks in the chromatogram.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Step: This indicates that your analytical method is likely stability-indicating. Perform a forced degradation study (see protocol below) to systematically generate degradation products and confirm their retention times relative to the parent this compound peak. This will help in identifying and tracking these impurities.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound. The extent of degradation should ideally be between 5-20%.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C and sample at the same time points as the acid hydrolysis.
-
Neutralize the samples with 0.1 M HCl before dilution and analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Sample at various time points (e.g., 2, 4, 8, 24 hours), dilute with the mobile phase, and analyze.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at a high temperature (e.g., 80°C) for a specified period.
-
Also, heat a solution of this compound at 60°C.
-
At various time points, prepare solutions from the solid sample or dilute the heated solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a UV lamp (e.g., 254 nm) and a white light source.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Sample at various time points, dilute, and analyze.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Start with an isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v).
-
If co-elution of peaks occurs, a gradient elution may be necessary. For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Adding a buffer (e.g., phosphate buffer, pH 7) to the aqueous phase can improve peak shape and reproducibility.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution with a UV spectrophotometer. A wavelength around 220-230 nm is a likely starting point for azole compounds.
-
Column Temperature: Maintain at a constant temperature, e.g., 30°C.
-
Injection Volume: 10-20 µL.
-
Method Validation: Once the method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the method can separate this compound from all degradation products generated during the forced degradation study.
Visualizations
Caption: Workflow for a typical stability testing study.
Caption: Key factors influencing the stability of this compound.
Caption: Hypothetical acid-catalyzed degradation of this compound.
Caption: General mechanism of action for azole antifungals.
References
Troubleshooting poor solubility of Fluotrimazole in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of Fluotrimazole in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is a poorly water-soluble compound. Its reported solubility in water at 20°C is approximately 1.5 mg/L. This low aqueous solubility can present significant challenges in experimental and developmental settings.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Due to its hydrophobic nature, this compound will not readily dissolve in purely aqueous systems. The formation of a suspension or precipitate is expected. To achieve a clear solution, solubility enhancement techniques are necessary.
Q3: What are the initial steps I should take to improve the solubility of this compound?
A3: A good starting point is to use co-solvents. Organic solvents that are miscible with water, such as ethanol or propylene glycol, can significantly increase the solubility of this compound. It is recommended to first dissolve the compound in a small amount of a suitable organic solvent before adding it to the aqueous phase.
Q4: Are there more advanced methods to enhance the solubility for in-vitro or in-vivo studies?
A4: Yes, several advanced formulation strategies can be employed. These include the use of surfactants to create micellar solutions, complexation with cyclodextrins, and the preparation of solid dispersions. The choice of method will depend on the specific requirements of your experiment, such as the desired concentration, route of administration, and toxicity considerations.
Q5: How can I determine the concentration of dissolved this compound in my preparations?
A5: The concentration of this compound in a solution can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.[1][2][3][4][5][6][7][8] A validated analytical method is crucial for accurate quantification.
Troubleshooting Guide: Poor Solubility of this compound
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: this compound precipitates when added to my aqueous solution.
Initial Assessment:
-
Confirm the Identity and Purity of this compound: Ensure the compound is correctly identified and of high purity, as impurities can affect solubility.
-
Review the Target Concentration: Your desired concentration may be well above the intrinsic aqueous solubility of this compound.
Troubleshooting Steps:
-
Step 1: Co-Solvent Addition
-
Rationale: Co-solvents reduce the polarity of the aqueous medium, allowing for better solvation of hydrophobic compounds like this compound.
-
Action: Dissolve this compound in a minimal amount of a water-miscible organic solvent before adding it to the aqueous buffer. Common choices include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO) - Note: Use with caution and be aware of potential cellular effects.
-
-
-
Step 2: Utilize Surfactants
-
Rationale: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[9][10][11][12][13]
-
Action: Prepare your aqueous solution with a surfactant concentration above its critical micelle concentration (CMC). Non-ionic surfactants are generally preferred for biological applications.
-
Polysorbate 80 (Tween® 80)
-
Polysorbate 20 (Tween® 20)
-
Cremophor® EL
-
-
-
Step 3: Complexation with Cyclodextrins
-
Rationale: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
-
Action: Prepare a stock solution of the cyclodextrin in your aqueous buffer and then add the this compound. Stirring and gentle heating can facilitate complex formation.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and safety profile compared to other cyclodextrins.
-
-
-
Step 4: Preparation of a Solid Dispersion
-
Rationale: A solid dispersion involves dispersing the drug in an inert carrier matrix at the solid-state. This can enhance the dissolution rate and apparent solubility by reducing the particle size to a molecular level and converting the drug to an amorphous form.
-
Action: This is a more advanced technique requiring specific laboratory equipment. A common method is the solvent evaporation technique, where the drug and a hydrophilic polymer are co-dissolved in a solvent, which is then evaporated.
-
Common carriers include Polyvinylpyrrolidone (PVP) and Polyethylene Glycols (PEGs).
-
-
Data Presentation
| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) |
| This compound | Water | 0.0015 | 20 |
| Dichloromethane | ~400 (40%) | 20 | |
| Cyclohexanone | ~200 (20%) | 20 | |
| Toluene | ~100 (10%) | 20 | |
| Propylene Glycol | ~50 (5%) | 20 | |
| Clotrimazole | Water | ~0.0005 - 0.0056 | 25 |
| Ethanol | ~10 | Not Specified | |
| Propylene Glycol | Increases with concentration and temperature | 20 - 40 | |
| PEG 400 | "Very soluble" | Not Specified | |
| Ketoconazole | Ethanol | ~0.20 (at 318.2 K) | 25 - 45 |
| Propylene Glycol | ~0.15 (at 318.2 K) | 25 - 45 | |
| Itraconazole | Ethanol | ~27.18 | Not Specified |
| Propylene Glycol | ~18.77 | Not Specified | |
| PEG 400 | ~2.14 | Not Specified | |
| Polysorbate 80 | ~9.87 | Not Specified |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (Ethanol)
-
Preparation of this compound Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Add a minimal volume of absolute ethanol to completely dissolve the powder. For example, start with 100 µL for every 1 mg of this compound.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Preparation of Final Aqueous Solution:
-
Measure the required volume of your aqueous buffer.
-
While stirring, slowly add the this compound stock solution to the aqueous buffer.
-
Continue stirring for 5-10 minutes.
-
Visually inspect for any precipitation. If precipitation occurs, the final concentration may be too high for the chosen ethanol percentage.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol 8000 (PEG 8000).
-
Dissolution:
-
Select a common volatile solvent in which both this compound and the carrier are soluble (e.g., ethanol or methanol).
-
Dissolve a specific ratio of this compound and the carrier (e.g., 1:5 w/w) in the chosen solvent.
-
-
Solvent Evaporation:
-
Use a rotary evaporator to remove the solvent under reduced pressure.
-
The resulting product will be a thin film on the wall of the flask.
-
-
Drying and Pulverization:
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.
-
-
Solubility Testing:
-
Disperse the powdered solid dispersion in the aqueous medium and determine the concentration of dissolved this compound.
-
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD), commonly starting with 1:1.
-
Preparation of Cyclodextrin Solution:
-
Dissolve the calculated amount of HP-β-CD in the aqueous buffer with stirring.
-
-
Complexation:
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Seal the container and stir at room temperature for 24-48 hours. Gentle heating (40-50°C) can sometimes accelerate the process.
-
-
Filtration/Centrifugation:
-
After the equilibration period, centrifuge or filter the solution to remove any undissolved this compound.
-
-
Quantification:
-
Analyze the clear supernatant to determine the concentration of solubilized this compound.
-
Visualizations
Caption: A step-by-step workflow for troubleshooting poor solubility of this compound.
Caption: A generalized workflow for preparing and analyzing solubilized this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrti.org [ijrti.org]
- 3. Development of a Method for the Quantification of Clotrimazole and Itraconazole and Study of Their Stability in a New Microemulsion for the Treatment of Sporotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. CN104764829A - Method for measuring fluconazole related substances and unknown characteristic impurity - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficacy of Fluotrimazole in Laboratory Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing laboratory assays involving Fluotrimazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a broad-spectrum imidazole antifungal agent.[1][2] Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, this compound disrupts the integrity and function of the fungal cell membrane, leading to fungal cell death.[1]
Q2: What are the primary laboratory applications of this compound?
This compound is primarily used in in vitro antifungal susceptibility testing (AFST) to determine its efficacy against various fungal isolates, particularly dermatophytes and yeasts.[1] These assays are crucial for antifungal drug discovery and for monitoring the emergence of resistant strains. Common laboratory assays include broth microdilution and agar diffusion methods to determine the Minimum Inhibitory Concentration (MIC).
Q3: In what solvents is this compound soluble for stock solution preparation?
Q4: What are the standard guidelines for performing antifungal susceptibility testing with azole compounds like this compound?
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for AFST. These guidelines detail the recommended media (e.g., RPMI-1640), inoculum preparation, incubation conditions, and endpoint determination for MIC testing. Adhering to these methodologies is crucial for obtaining reproducible and comparable results.
Troubleshooting Guides
Issue 1: High Variability or Inconsistent MIC Values
Inconsistent Minimum Inhibitory Concentration (MIC) values are a common challenge in antifungal susceptibility testing. This variability can arise from several factors.
| Potential Cause | Recommended Solution |
| Inoculum Preparation | Ensure a standardized inoculum density is used for each experiment. Follow CLSI or EUCAST guidelines for inoculum preparation and quantification. |
| Compound Stability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) in the assay wells is low (typically ≤1%) and consistent across all wells. Include a solvent-only control. |
| Incubation Conditions | Maintain consistent incubation temperature and duration. Variations can significantly impact fungal growth rates and, consequently, MIC readings. |
| Endpoint Reading | Use a standardized method for reading MIC endpoints. For azoles, this is typically a significant reduction in growth (e.g., 50% inhibition) compared to the positive control. |
Issue 2: Poor Solubility or Precipitation of this compound in Assay Media
This compound, like many azole antifungals, has low aqueous solubility, which can lead to precipitation when diluted in culture media.
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | Prepare the initial stock solution in 100% DMSO at a high concentration. When diluting into the aqueous assay medium, ensure rapid mixing to prevent precipitation. |
| Precipitation at High Concentrations | Visually inspect the wells of your dilution series for any signs of precipitation. If observed, you may need to lower the highest tested concentration or explore the use of a co-solvent system, ensuring appropriate controls are included. |
| Media Composition | Certain components in the culture medium can interact with the compound and reduce its solubility. Ensure the medium is well-mixed and at the correct pH before adding the drug dilutions. |
Data Presentation: Comparative In Vitro Efficacy of Azole Antifungals
While comprehensive MIC data specifically for this compound is limited in the available literature, the following tables summarize the in vitro activity of other common azole antifungals against relevant fungal pathogens to provide a comparative context for expected efficacy.
Table 1: In Vitro Activity of Azole Antifungals against Candida Species
| Antifungal Agent | C. albicans MIC Range (µg/mL) | C. glabrata MIC Range (µg/mL) | C. parapsilosis MIC Range (µg/mL) | C. tropicalis MIC Range (µg/mL) |
| Fluconazole | 0.25 - 16 | 0.5 - >64 | 0.125 - 8 | 0.25 - 16 |
| Itraconazole | 0.015 - 2 | 0.06 - 4 | 0.015 - 1 | 0.03 - 2 |
| Voriconazole | 0.007 - 1 | 0.03 - 8 | 0.007 - 0.5 | 0.007 - 1 |
| Clotrimazole | <0.008 - 8 | 0.03 - >8 | 0.015 - 0.03 | 0.008 - 1 |
Note: Data compiled from multiple sources for illustrative purposes. Actual MIC ranges can vary between studies and isolates.
Table 2: In Vitro Activity of Azole Antifungals against Dermatophytes
| Antifungal Agent | Trichophyton rubrum MIC Range (µg/mL) | Trichophyton mentagrophytes MIC Range (µg/mL) | Microsporum canis MIC Range (µg/mL) |
| Fluconazole | 1 - >64 | 0.5 - 64 | 2 - >64 |
| Itraconazole | 0.03 - 2 | 0.03 - 1 | 0.125 - 4 |
| Voriconazole | 0.015 - 1 | 0.015 - 0.5 | 0.06 - 2 |
| Clotrimazole | 0.03 - 2 | 0.03 - 1 | 0.06 - 4 |
Note: Data compiled from multiple sources for illustrative purposes. Actual MIC ranges can vary between studies and isolates.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (CLSI M27-A3 Guideline Adaptation)
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a final concentration of 1.6 mg/mL.
-
Vortex until fully dissolved. Store at -20°C in small aliquots.
-
-
Inoculum Preparation:
-
Subculture yeast isolates on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Assay Plate Preparation:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL.
-
Add 100 µL of the standardized yeast inoculum to each well.
-
Include a growth control (inoculum without drug) and a sterility control (medium only).
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.
-
Mandatory Visualizations
References
Fluotrimazole Experiments: Technical Support Center
Welcome to the Technical Support Center for Fluotrimazole-based experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during in vitro and cell-based assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an imidazole-based antifungal agent. Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14-alpha-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. By inhibiting its synthesis, this compound disrupts membrane integrity, leading to fungal cell death.
Q2: I am observing inconsistent results in my cell-based assays with this compound. What are the potential causes?
A2: Inconsistent results can stem from several factors:
-
Solubility Issues: this compound has low aqueous solubility. Improperly dissolved compounds can lead to variable concentrations in your experimental wells. Ensure your stock solution is fully dissolved before preparing working dilutions.
-
Compound Stability: The stability of this compound in your specific cell culture medium over the course of your experiment (e.g., 24, 48, 72 hours) may vary. Degradation of the compound can lead to a decrease in its effective concentration.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to any treatment. Maintaining consistent cell culture practices is crucial.
-
Off-Target Effects: Like other azole antifungals, this compound may have off-target effects that can influence experimental outcomes. These are discussed in more detail in the troubleshooting section.
Q3: What are the known off-target effects of azole antifungals like this compound?
A3: Azole antifungals are known to interact with mammalian cytochrome P450 (CYP) enzymes due to the structural similarity between the fungal lanosterol 14-alpha-demethylase and mammalian CYPs. This can lead to off-target effects in mammalian cell-based assays and potential drug-drug interactions in in vivo studies. It is important to consider that observed cellular effects may not be solely due to the intended antifungal activity.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is sparingly soluble in water but has good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions for in vitro experiments. Based on supplier information, this compound is soluble in DMSO at concentrations of 90-100 mg/mL.[1][2] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in Media
-
Observation: A precipitate is visible after diluting the this compound stock solution in the cell culture medium.
-
Possible Cause: The concentration of this compound in the aqueous medium exceeds its solubility limit.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Attempt to use a lower final concentration of this compound if experimentally feasible.
-
Increase Solvent Concentration: If possible, slightly increase the final concentration of the co-solvent (e.g., DMSO) in your culture medium, but be mindful of solvent toxicity to your cells.
-
Use a Different Formulation: For in vivo studies, consider using a formulation with solubility enhancers like PEG300, Tween-80, or cyclodextrins.[1][2]
-
Sonication: Briefly sonicate the diluted solution to aid in dissolution, but be cautious as this can generate heat.
-
Issue 2: High Variability Between Replicates
-
Observation: Significant differences in results are observed between technical replicates treated with the same concentration of this compound.
-
Possible Cause:
-
Incomplete dissolution and uneven distribution of the compound.
-
Inconsistent cell seeding.
-
Edge effects in multi-well plates.
-
-
Troubleshooting Steps:
-
Ensure Homogeneous Solution: After preparing the working dilutions, vortex the solution gently before adding it to the wells.
-
Standardize Cell Seeding: Use a calibrated pipette and ensure the cell suspension is homogenous while seeding the plates.
-
Mitigate Edge Effects: To avoid evaporation and temperature gradients, do not use the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media.
-
Quantitative Data
Disclaimer: To date, there is a lack of published IC50 values for this compound in cancer cell lines. The following data is for Clotrimazole , a structurally related azole antifungal, and is provided for illustrative purposes. Researchers should determine the IC50 for this compound empirically in their specific cell lines.
Table 1: Inhibitory Concentration (K_i) of Clotrimazole on Glucose Uptake in Human Breast Cell Lines
| Cell Line | Phenotype | K_i (µM) |
| MCF10A | Non-tumorigenic | 114.3 ± 11.7 |
| MCF-7 | Estrogen-receptor positive breast cancer | 77.1 ± 7.8 |
| MDA-MB-231 | Triple-negative breast cancer | 37.8 ± 4.2 |
Data from Penna et al. (2012) investigating the effects of Clotrimazole on cancer cell metabolism.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a stock solution of 90 mg/mL.[2]
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[1][2]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a given cell line and calculate the IC50 value.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the fungal ergosterol biosynthesis pathway.
Experimental Workflow
Caption: A typical workflow for determining the IC50 of this compound using an MTT assay.
Logical Relationship
Caption: A logical workflow for troubleshooting high variability in experimental replicates.
References
Technical Support Center: Fluotrimazole Degradation Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of the triazole fungicide, Fluotrimazole. Due to the limited publicly available data specifically on this compound degradation, this guide draws upon established principles and documented pathways of structurally similar azole fungicides.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific studies on this compound are scarce, based on the degradation patterns of other triazole fungicides like fluconazole and clotrimazole, the primary degradation pathways are expected to be photodegradation, hydrolysis, and biodegradation. Photodegradation likely involves the cleavage of the bond between the triazole ring and the central carbon atom, as well as reactions on the phenyl rings. Hydrolysis may occur under strongly acidic or basic conditions, potentially cleaving the same bond. Biodegradation in soil and water would likely involve microbial action leading to hydroxylation and cleavage of the molecule.
Q2: What are the potential degradation byproducts of this compound?
A2: Based on the degradation of similar azole fungicides, potential byproducts of this compound may include 1,2,4-triazole, substituted benzophenones, and hydroxylated derivatives of the parent compound. The specific byproducts will depend on the degradation conditions (e.g., UV wavelength, pH, microbial species present).
Q3: Are there established analytical methods for studying this compound degradation?
A3: While specific methods for this compound are not widely published, standard methods for the analysis of triazole fungicides are directly applicable. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for both quantification of the parent compound and identification of its degradation products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile byproducts.
Q4: Where can I find quantitative data on this compound degradation kinetics?
A4: Currently, there is a lack of published quantitative data, such as degradation rate constants (k) and half-lives (t½), specifically for this compound under various environmental conditions. To obtain this data, researchers will need to conduct their own experimental studies following the protocols outlined in this guide. For reference, studies on other triazoles like fluconazole have determined degradation kinetics under specific conditions.[2][3]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the analysis of this compound and its degradation products using HPLC/UPLC-MS.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Sample solvent incompatible with the mobile phase. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Flush the column with a strong solvent or replace the guard column/column. 3. Dissolve the sample in the initial mobile phase. |
| Low Signal Intensity/Poor Sensitivity | 1. Suboptimal ionization in the mass spectrometer source. 2. Matrix effects from the sample. 3. Degradation of the analyte in the injector or source. | 1. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). 2. Improve sample cleanup (e.g., solid-phase extraction) or use a matrix-matched calibration curve. 3. Use a cooler injector temperature if thermal degradation is suspected. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Column temperature variation. 3. Leak in the HPLC system. | 1. Ensure proper mobile phase mixing and degassing. 2. Use a column oven to maintain a stable temperature. 3. Check all fittings for leaks. |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contamination in the mobile phase or system. | 1. Implement a robust needle wash protocol and inject blanks between samples. 2. Use fresh, high-purity solvents and flush the system. |
| Difficulty in Identifying Unknown Degradation Products | 1. Insufficient fragmentation in the MS/MS. 2. Low concentration of the byproduct. | 1. Optimize collision energy for each unknown peak to obtain informative fragment ions. 2. Concentrate the sample or use a more sensitive mass spectrometer. |
Experimental Protocols
Protocol 1: General Photodegradation Study
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and dilute to the desired experimental concentration in ultrapure water or a relevant environmental water matrix.
-
Irradiation: Place the solution in a quartz vessel and expose it to a controlled UV light source (e.g., a xenon lamp with filters to simulate sunlight or a specific wavelength lamp).
-
Sampling: Withdraw aliquots at predetermined time intervals.
-
Sample Analysis: Analyze the samples directly or after appropriate dilution by UPLC-MS/MS to determine the concentration of this compound and identify degradation products.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Protocol 2: Hydrolytic Degradation Study
-
Buffer Preparation: Prepare buffers at different pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and basic conditions.
-
Reaction Setup: Add this compound stock solution to each buffer in sealed vials to prevent evaporation.
-
Incubation: Incubate the vials at a constant temperature (e.g., 25°C or 50°C) in the dark.
-
Sampling and Analysis: At specified time points, take samples and analyze them by UPLC-MS/MS.
-
Data Analysis: Calculate the rate of hydrolysis at each pH and temperature.
Protocol 3: Biodegradation Study in Soil
-
Soil Preparation: Use a well-characterized soil sample. If necessary, sterilize a control portion of the soil to distinguish between biotic and abiotic degradation.
-
Spiking: Treat the soil with a solution of this compound to achieve the desired concentration.
-
Incubation: Incubate the soil samples under controlled conditions of temperature and moisture.
-
Extraction: At various time intervals, extract this compound and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile) and a suitable extraction technique (e.g., QuEChERS).
-
Analysis: Analyze the extracts by UPLC-MS/MS.
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: General workflow for a this compound degradation study.
References
Enhancing the bioavailability of Fluotrimazole in experimental models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of Fluotrimazole in experimental models.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low bioavailability a significant challenge in experimental models?
This compound is a broad-spectrum triazole antifungal agent.[1][2] Its primary mechanism of action involves inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane.[2] The major challenge in its experimental use and development is its extremely low aqueous solubility. Reports indicate its water solubility is as low as 0.015 mg/L to 1.5 mg/L at 20°C.[3][4] This poor solubility directly leads to low dissolution rates in gastrointestinal fluids, resulting in poor and erratic absorption and, consequently, limited systemic bioavailability.
Q2: What is the primary mechanism of action for this compound?
As an azole antifungal, this compound targets the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol. By inhibiting this step, this compound disrupts the integrity and function of the fungal cell membrane, leading to a fungistatic or fungicidal effect.
Q3: What are the primary formulation strategies to enhance the bioavailability of this compound?
Given its classification as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility), the primary goal is to improve its solubility and dissolution rate.[5] Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size.[5][6]
-
Solid Dispersions: Dispersing this compound in an amorphous state within a hydrophilic polymer matrix. This prevents the drug from crystallizing and enhances its dissolution.[9][10]
-
Lipid-Based Formulations: Dissolving the drug in a lipid-based system.[6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous media (like gastrointestinal fluids), enhancing solubilization and absorption.[11]
-
-
Complexation: Using complexing agents to improve solubility.
Q4: How do I select the most appropriate enhancement strategy for my experimental model?
The choice depends on several factors:
-
Route of Administration: For oral administration, SEDDS, solid dispersions, and nanosuspensions are common. For parenteral routes, nanosuspensions or specific lipid formulations are more suitable.
-
Required Dose: Some strategies, like solid dispersions, can accommodate a higher drug load than others.
-
Target Animal Model: The physiology of the animal model (e.g., gastric pH, transit time) can influence the performance of pH-dependent formulations.
-
Stability: Amorphous forms (like in solid dispersions) can be less stable than crystalline forms and may require careful selection of polymers to prevent recrystallization.
Section 2: Troubleshooting Guides
Guide 1: In Vitro Dissolution & Formulation Stability
| Problem / Observation | Potential Cause(s) | Troubleshooting Suggestions |
| Low Drug Release / Poor Dissolution Profile | 1. Ineffective particle size reduction.2. Drug recrystallization in an amorphous solid dispersion.3. Insufficient surfactant/polymer concentration. | 1. Verify Particle Size: Use techniques like Dynamic Light Scattering (DLS) or Laser Diffraction to confirm particle size is in the desired range (e.g., <500 nm for nanosuspensions).2. Assess Physical State: Use Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) to confirm the drug is in an amorphous state in your solid dispersion.3. Optimize Formulation: Increase the concentration of the solubilizing excipient (e.g., surfactant in SEDDS, hydrophilic polymer in solid dispersions). |
| Drug Precipitation During Dissolution Testing | 1. Supersaturation followed by rapid precipitation.2. Formulation is not robust to changes in pH or dilution. | 1. Incorporate Precipitation Inhibitors: Add polymers like HPMC or PVP to the formulation. These polymers can maintain a supersaturated state for longer, allowing for absorption.[12]2. Test in Biorelevant Media: Perform dissolution tests in media that simulate gastric (SGF) and intestinal (SIF) fluids to assess performance under different pH conditions. |
| Formulation is Physically Unstable (e.g., phase separation in SEDDS, caking in nanosuspensions) | 1. Poor choice of excipients.2. Insufficient stabilizer in nanosuspensions. | 1. Screen Excipients: Conduct solubility studies of this compound in various oils, surfactants, and co-solvents to find a stable combination.2. Optimize Stabilizer: For nanosuspensions, screen different types and concentrations of stabilizers (e.g., surfactants, polymers) to prevent particle agglomeration.[10] |
Guide 2: In Vivo Experimental Models
| Problem / Observation | Potential Cause(s) | Troubleshooting Suggestions |
| High Variability in Pharmacokinetic (PK) Data | 1. Inconsistent dosing or formulation administration.2. Physiological variability among animals (e.g., food effects, GI motility).3. Issues with blood sampling or bioanalytical methods. | 1. Standardize Procedures: Ensure precise and consistent administration techniques. For oral gavage, ensure the formulation is homogenous and the volume is accurate.2. Control Experimental Conditions: Fast animals overnight to reduce food-related variability. Use a consistent strain, age, and sex of animals.3. Validate Bioanalytical Method: Ensure your HPLC-MS/MS or other analytical method is fully validated for linearity, accuracy, and precision in the relevant biological matrix (e.g., rat plasma).[13] |
| No Significant Improvement in Bioavailability Despite Promising In Vitro Results | 1. Poor in vitro-in vivo correlation (IVIVC).2. First-pass metabolism in the gut wall or liver.3. Formulation does not overcome permeability barriers. | 1. Refine In Vitro Model: Use more complex dissolution models (e.g., with pH shifts) or cell-based permeability assays (e.g., Caco-2) to better predict in vivo behavior.2. Investigate Metabolism: While this compound is an imidazole, its specific metabolic pathways are not as extensively documented as other azoles. Consider performing in vitro metabolism studies using liver microsomes.[14]3. Consider Permeation Enhancers: If permeability is a co-limiting factor, cautiously include well-characterized permeation enhancers in your formulation.[15] |
| Adverse Events or Toxicity Observed in Animals | 1. Toxicity of the drug itself at higher exposures.2. Toxicity related to the formulation excipients. | 1. Dose-Ranging Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD) of your new formulation.2. Use GRAS Excipients: Select excipients that are Generally Regarded As Safe (GRAS) and use them within established concentration limits. |
Section 3: Illustrative Data & Experimental Protocols
Illustrative Data: Comparison of Formulation Strategies
The following table presents hypothetical quantitative data to illustrate the potential improvements in key bioavailability parameters when applying different enhancement technologies to this compound. This data is for comparative purposes and actual results will vary based on the specific formulation and experimental model.
| Parameter | Unformulated this compound | Micronized Suspension | Nanosuspension | Solid Dispersion | SEDDS |
| Aqueous Solubility (µg/mL) | ~1.5 | ~1.5 | ~15-25 | >100 (Amorphous) | >200 (in Micelles) |
| Dissolution Rate (% in 30 min) | < 5% | 20 - 30% | 60 - 80% | > 90% | > 90% |
| In Vivo Cmax (ng/mL) | < 10 | 25 - 50 | 150 - 250 | 300 - 500 | 400 - 600 |
| In Vivo AUC (ng·h/mL) | < 50 | 150 - 300 | 1000 - 1800 | 2500 - 4000 | 3000 - 5000 |
| Relative Bioavailability (%) | 100% (Reference) | ~300 - 600% | ~2000 - 3600% | ~5000 - 8000% | ~6000 - 10000% |
Protocol 1: In Vivo Oral Bioavailability Study in a Murine Model
This protocol outlines a typical pharmacokinetic study in mice to evaluate an enhanced this compound formulation against a simple suspension.
1. Animal Model:
-
Species: Male BALB/c mice (or other appropriate strain).
-
Weight: 20-25 g.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Housing: Maintain under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.
2. Experimental Groups (n=5 per group):
-
Group 1 (Control): this compound suspension (e.g., in 0.5% carboxymethyl cellulose).
-
Group 2 (Test): Enhanced this compound formulation (e.g., SEDDS, nanosuspension).
-
Group 3 (IV - Optional): this compound in a solubilizing vehicle for intravenous administration to determine absolute bioavailability.
3. Dosing and Sample Collection:
-
Fast mice for 12 hours prior to dosing, with water ad libitum.
-
Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples (~50-100 µL) via tail vein or retro-orbital sinus at predefined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into heparinized tubes.
4. Sample Processing and Analysis:
-
Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify this compound concentration in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve).
-
Calculate the relative bioavailability of the test formulation compared to the control suspension.
Section 4: Experimental Workflows
General Workflow for Bioavailability Enhancement
This diagram illustrates the logical progression from identifying the problem to validating a solution in an animal model.
References
- 1. This compound | C22H16F3N3 | CID 91600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 31251-03-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. Fluotrimazol CAS#: 31251-03-3 [m.chemicalbook.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. dovepress.com [dovepress.com]
- 14. scialert.net [scialert.net]
- 15. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
Preventing contamination in Fluotrimazole cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing contamination in cell culture experiments involving Fluotrimazole.
Troubleshooting Guide: Contamination Events
This guide is designed to help you identify and resolve contamination issues in your cell culture experiments.
Question: My cell culture medium has suddenly turned cloudy and yellow overnight. What is the likely cause and what should I do?
Answer: A rapid change in turbidity and a drop in pH (indicated by the medium turning yellow) are classic signs of bacterial contamination.[1][2] Bacteria multiply very quickly and can overwhelm a cell culture in a short period.
Immediate Actions:
-
Isolate and Discard: Immediately remove the contaminated flask(s) from the incubator to prevent cross-contamination of other cultures.[3] Do not attempt to salvage a heavily contaminated culture, as it is a significant risk to the rest of your lab.
-
Decontaminate: Thoroughly decontaminate the biological safety cabinet (BSC) and the incubator.[4] Wipe all surfaces with 70% ethanol followed by a stronger disinfectant like a 10% bleach solution.[1] Clean and replace the water in the incubator pan.
-
Check Stocks: Quarantine and inspect all shared reagents (media, FBS, trypsin) that were used with the contaminated culture. If possible, test them for contamination.
-
Review Aseptic Technique: This is a critical moment to review your laboratory's aseptic technique protocols with all personnel.
Question: I see thin, white, thread-like filaments floating in my culture. The medium is still relatively clear. What is this?
Answer: The presence of filamentous structures strongly suggests fungal (mold) contamination.[2] Fungal spores are airborne and can be introduced from the environment, equipment, or reagents.[5] While slower growing than bacteria, a fungal contamination is very difficult to eradicate.
Recommended Actions:
-
Discard Immediately: It is highly recommended to discard the contaminated culture. Fungal spores can easily spread throughout the lab and contaminate other experiments.[6]
-
Thorough Decontamination: Fungal spores are resilient. Decontaminate the incubator, BSC, and any potentially affected equipment. Pay special attention to corners and hard-to-reach areas. Consider a more thorough decontamination, such as a fumigation of the incubator if the problem persists.[3]
-
Check Airflow: Ensure the HEPA filters in your BSC are certified and functioning correctly. Minimize traffic in the cell culture area to reduce airborne particles.[7]
Question: My cells are growing poorly, and I see small black dots between the cells under high magnification, but the medium is not cloudy. What could be the problem?
Answer: This is a potential sign of a "silent" contamination, most commonly by Mycoplasma. Mycoplasma are very small bacteria that lack a cell wall, making them resistant to standard antibiotics like penicillin.[8][9] They do not typically cause turbidity but can significantly alter cell metabolism, growth, and gene expression, compromising experimental results.[2]
Detection and Response:
-
Specific Testing: You must test for Mycoplasma specifically. Common methods include PCR-based assays, fluorescence staining (e.g., with Hoechst dye), or ELISA kits.[8]
-
Quarantine: Quarantine the suspected culture and any other cultures that may have been exposed.
-
Treatment (if necessary): If the cell line is irreplaceable, specific anti-Mycoplasma reagents (e.g., Plasmocin™) can be used. However, the best practice is often to discard the contaminated line and start with a fresh, certified Mycoplasma-free stock.
-
Prevention: Only source cell lines from reputable cell banks. Quarantine and test all new cell lines upon arrival.[7]
This compound-Specific FAQs
Question: What is this compound and how does it work as an antifungal?
Answer: this compound is an imidazole-based antifungal agent. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol production, this compound compromises the integrity and function of the fungal cell membrane, leading to cell death.
Caption: Mechanism of this compound action on the fungal ergosterol pathway.
Question: Can I add this compound to my media to prevent fungal contamination? What concentration should I use?
Answer: There are currently no established, validated protocols for the routine use of this compound as a prophylactic antifungal agent in mammalian cell culture. Its very low water solubility (1.5 mg/L) presents a significant challenge for its use in aqueous culture media.
Furthermore, other azole antifungals have been shown to have off-target effects on mammalian cells, including cytotoxicity and inhibition of cell proliferation.[10][11] Therefore, before using this compound, you must perform a validation experiment to determine the optimal concentration that is effective against fungi without being toxic to your specific cell line.
Question: How do I prepare a stock solution of the poorly soluble this compound for cell culture experiments?
Answer: Due to its hydrophobicity, you must prepare a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculation: The molecular weight of this compound is 379.38 g/mol . To make 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 0.010 mol/L * 0.001 L * 379.38 g/mol * 1000 mg/g = 3.8 mg
-
-
Weighing: Carefully weigh 3.8 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, cell culture-grade DMSO to the tube.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Important: When adding this stock to your culture medium, ensure the final concentration of DMSO does not exceed 0.5% (and ideally is below 0.1%) to avoid solvent toxicity to your cells. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[12]
Question: How can I determine a safe and effective concentration of this compound for my cells?
Answer: You must conduct two key experiments: a cytotoxicity assay to find the maximum tolerable dose for your mammalian cells, and an efficacy assay to find the minimum inhibitory concentration (MIC) for common fungal contaminants.
Caption: Workflow to validate this compound for cell culture use.
The ideal concentration will be significantly lower than the cytotoxic concentration for your cells but higher than the concentration required to inhibit fungal growth.
Data & Protocols
Table 1: Common Microbial Contaminants in Cell Culture
| Contaminant Type | Key Characteristics | Common Sources | Prevention Strategy |
| Bacteria | Rapid growth, cloudy medium, pH drop (yellow medium), visible motile rods or cocci under microscope.[2] | Personnel (skin, breath), non-sterile reagents/media, improper aseptic technique.[1] | Strict aseptic technique, regular disinfection of equipment, use of sterile-filtered reagents.[7] |
| Fungi (Yeast) | Slower growth, medium may remain clear initially, visible as oval or budding particles under microscope.[4] | Airborne spores, personnel, contaminated equipment (especially incubators).[1] | Regular incubator cleaning, use of HEPA-filtered air, proper handling of sterile materials.[7] |
| Fungi (Mold) | Slower growth, visible as filamentous hyphae (threads) in culture, may form fuzzy colonies.[4] | Airborne spores, building environment (ventilation systems).[5] | Maintain positive pressure in culture room, minimize clutter, filter air systems.[7] |
| Mycoplasma | No visible turbidity, causes changes in cell growth, morphology, and metabolism.[9] | Cross-contamination from other cell lines, contaminated reagents (serum).[1] | Source cells from reputable banks, quarantine new lines, routine testing (PCR).[7] |
Experimental Protocol: Cytotoxicity Assay (MTS/MTT)
This protocol determines the concentration of this compound that is toxic to your mammalian cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over 48-72 hours. Allow cells to attach overnight.
-
Compound Dilution: Prepare a serial dilution of your this compound DMSO stock in complete culture medium. A typical range might be from 100 µM down to 0.1 µM. Remember to include a "vehicle control" well containing the highest percentage of DMSO used, and a "no treatment" control well.
-
Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add a viability reagent like MTS or MTT to each well according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance on a plate reader. Normalize the data to the "no treatment" control (100% viability) and calculate the IC50 value (the concentration at which cell viability is reduced by 50%).
Experimental Protocol: Antifungal Efficacy (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of this compound that inhibits fungal growth.
-
Fungal Inoculum: Prepare a standardized inoculum of a common fungal contaminant (e.g., Candida albicans or Aspergillus spores) in a suitable broth (e.g., RPMI-1640).[13]
-
Plate Preparation: In a 96-well plate, prepare a serial dilution of this compound in the fungal growth broth.
-
Inoculation: Add the fungal inoculum to each well. Include a "growth control" (fungi + broth, no drug) and a "sterility control" (broth only).
-
Incubation: Incubate the plate at an appropriate temperature for fungal growth (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible fungal growth.[13] This can be assessed visually or by reading the optical density on a plate reader.
General Contamination Troubleshooting Workflow
Caption: A logical workflow for troubleshooting cell culture contamination.
References
- 1. corning.com [corning.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Antifungals Reagents in Cell Culture [sigmaaldrich.com]
- 6. A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. Frontiers | Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. [frontiersin.org]
- 11. Steroid-Functionalized Imidazolium Salts with an Extended Spectrum of Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ifyber.com [ifyber.com]
Method refinement for Fluotrimazole quantification in complex matrices
Welcome to the technical support center for the quantitative analysis of Fluotrimazole. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation technique for this compound in biological matrices like plasma?
A1: For biological matrices such as human plasma, a liquid-liquid extraction (LLE) is a proven and effective method. A common procedure involves extracting the analyte and an internal standard using a mixture of ether and hexane. This technique provides a high extraction recovery, often greater than 78%.[1][2]
Q2: Which analytical technique is most suitable for the sensitive quantification of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for highly sensitive and selective quantification of this compound.[1][2] This technique is widely used for analyzing triazole antifungals in various biological samples.[1]
Q3: What are the typical LC-MS/MS parameters for this compound analysis?
A3: A C18 column is commonly used for chromatographic separation with an isocratic elution.[1][2] For mass spectrometry, an electrospray ionization (ESI) source in positive ion mode is typically employed, with quantification performed using the multi-reaction-monitoring (MRM) mode.[2]
Q4: How can I adapt a method for this compound analysis in environmental samples like soil and water?
A4: For soil samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for pesticide residue analysis and can be adapted for this compound. For water samples, solid-phase extraction (SPE) with a C18 cartridge is a common technique for extraction and pre-concentration.
Q5: What are common causes of peak shape issues like tailing or splitting in the chromatogram?
A5: Poor peak shape can result from several factors including column contamination, a partially plugged column frit, or an injection solvent that is stronger than the mobile phase. Secondary interactions between the analyte and the stationary phase can also cause peak tailing.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of this compound.
Issue 1: Low Analyte Response or Sensitivity
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the LLE solvent system or the SPE cartridge and elution solvent. Ensure the pH of the sample is appropriate for the extraction of this compound. |
| Matrix Effects | Dilute the sample extract to minimize the impact of co-eluting matrix components. Implement a more rigorous cleanup step, such as dispersive solid-phase extraction (d-SPE). |
| Ion Suppression | Check for co-eluting compounds from the matrix that may be suppressing the ionization of this compound. Adjust the chromatography to separate the analyte from the interfering compounds. |
| Suboptimal MS Parameters | Infuse a standard solution of this compound to optimize the precursor and product ion selection, as well as the collision energy and other source parameters. |
Issue 2: Poor Reproducibility and Precision
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent volumes are used during extraction and reconstitution. Automate sample preparation steps where possible to minimize human error. |
| Analyte Instability | Investigate the stability of this compound in the matrix and during the analytical process.[3] Consider adding stabilizers or antioxidants if degradation is observed. |
| Variable Instrument Performance | Check for leaks in the LC system and ensure the pump is delivering a stable flow rate. Clean the ion source of the mass spectrometer to remove any buildup of contaminants. |
| Improper Internal Standard Use | Ensure the internal standard is added early in the sample preparation process to account for variability in extraction and analysis. The internal standard should have similar chemical properties to this compound. |
Issue 3: Carryover in Chromatogram
| Potential Cause | Troubleshooting Step |
| Injector Contamination | Clean the injector needle and sample loop with a strong solvent. |
| Column Contamination | Wash the column with a strong solvent or consider back-flushing the column. |
| Adsorption to Tubing | Use PEEK or other inert tubing to minimize analyte adsorption. |
Experimental Protocols
Liquid-Liquid Extraction for Plasma Samples
This protocol is based on a validated method for the determination of this compound in human plasma.[1][2]
-
To a 1.5 mL centrifuge tube, add 200 µL of plasma sample.
-
Add an appropriate amount of internal standard.
-
Add 1 mL of an ether and hexane mixture (1:1, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes the typical instrument parameters for this compound quantification.
| Parameter | Condition |
| LC System | Alliance 2695 LC system or equivalent[2] |
| Column | C18 column (50 mm × 2.1 mm I.D.)[1][2] |
| Mobile Phase | 0.1% formic acid/methanol (20:80, v/v)[1][2] |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple-quadrupole tandem mass spectrometer[2] |
| Ionization Source | Electrospray ionization (ESI), positive mode[2] |
| MRM Transition | m/z 279.0 → 183.1[1][2] |
| Capillary Voltage | 3.5 kV[2] |
| Cone Voltage | 50 V[2] |
| Source Temperature | 110°C[2] |
| Desolvation Temperature | 350°C[2] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Decision tree for troubleshooting common analytical issues.
References
- 1. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 2. Influence of moisture on the availability and persistence of clotrimazole and fluconazole in sludge-amended soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fluotrimazole and Other Azole Antifungals for Researchers
In the landscape of antifungal therapeutics, the azole class remains a cornerstone for the management of a wide array of fungal infections. This guide provides a detailed, objective comparison of fluotrimazole, an imidazole derivative, with other prominent azole antifungals. The analysis is based on available experimental data, focusing on mechanisms of action, in vitro efficacy, and standardized testing protocols to support researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway
Azole antifungals, including the imidazoles (e.g., this compound, clotrimazole, miconazole, ketoconazole) and triazoles (e.g., fluconazole), share a common mechanism of action. They primarily function by disrupting the integrity of the fungal cell membrane.[1][2] The key target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[1][3][4][5]
Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting lanosterol 14α-demethylase, azoles block the conversion of lanosterol to ergosterol. This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors. The resulting altered cell membrane has increased permeability, leading to the leakage of essential cellular components and ultimately inhibiting fungal growth (fungistatic effect) or causing cell death (fungicidal effect at high concentrations).[1][6]
This compound has been shown to strongly inhibit ergosterol biosynthesis in Candida albicans, with a 50% inhibitory concentration (IC50) value of 0.071 µmol/L, confirming its adherence to this class-wide mechanism.[1][4]
Comparative In Vitro Efficacy
The in vitro activity of antifungal agents is a crucial metric for comparison and is typically quantified by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period. Data from various studies have been compiled to compare the MIC values of this compound against other common azoles.
This compound demonstrates potent, broad-spectrum in vitro activity against a range of dermatophytes and yeasts.[1][5] Its efficacy is generally comparable to that of clotrimazole and often superior to other azoles against specific pathogens.[1][3]
Table 1: Comparative In Vitro Activity (MIC) of this compound and Other Azoles (µg/mL)
| Fungal Species | This compound | Clotrimazole | Miconazole | Ketoconazole | Fluconazole |
| Yeasts | |||||
| Candida albicans | 0.3 - 10 | 0.1 - >100 | 0.12 - 10 | 0.01 - >64 | 0.12 - >64 |
| Candida tropicalis | 0.6 - 10 | 0.2 - >100 | - | 0.03 - >64 | 0.5 - >64 |
| Candida parapsilosis | Irregular | 0.1 - >100 | - | 0.01 - >64 | 0.25 - >64 |
| Candida glabrata | Irregular | 0.8 - >100 | - | 0.06 - >64 | 0.5 - >64 |
| Candida krusei | Irregular | >100 | - | 0.12 - >64 | 4 - >64 |
| Dermatophytes | |||||
| Trichophyton spp. | Generally higher than Clotrimazole | 0.01 - 1.0 | 0.06 | 0.016 - 0.5 | 8 - >64 |
| Microsporum canis | Generally higher than Clotrimazole | 0.03 - 1.0 | - | 0.03 - 16 | 0.25 - 64 |
| Epidermophyton floccosum | Generally higher than Clotrimazole | 0.015 - 0.5 | - | 0.03 - 0.5 | 0.5 - 64 |
| Other Molds | |||||
| Scopulariopsis brevicaulis | 0.15 - 0.6 | 0.3 - 2.5 | - | - | - |
| Fusarium spp. | Similar to Clotrimazole | 16 - >100 | - | 2 - >64 | 16 - >64 |
Note: MIC values are compiled from multiple sources and can vary based on testing methodology and specific strains. "Irregular" indicates inconsistent results were reported.
Experimental Protocols for Antifungal Susceptibility Testing
Standardized methodologies are critical for the reproducible determination of MIC values. The two primary reference bodies that provide guidelines for antifungal susceptibility testing (AFST) are the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M27/M38 and EUCAST E.Def 7/9)
The broth microdilution method is the gold standard for determining MICs. While protocols for yeasts (CLSI M27, EUCAST E.Def 7) and molds (CLSI M38, EUCAST E.Def 9) have specific differences, the general workflow is consistent.
Key Methodological Steps:
-
Antifungal Preparation: The antifungal agent is serially diluted (typically two-fold) in a liquid medium, usually RPMI 1640, within the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of fungal cells (yeast) or conidia (mold) is prepared. The final inoculum concentration is crucial and differs between protocols (e.g., CLSI for yeasts: 0.5–2.5 x 10³ CFU/mL; for dermatophytes: 1–3 x 10³ CFU/mL).
-
Incubation: The inoculated plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for molds).
-
MIC Determination: The MIC is read as the lowest drug concentration that causes a significant inhibition of growth compared to a drug-free control well. For azoles, this is typically defined as a ≥50% reduction in turbidity (growth). This can be assessed visually or spectrophotometrically.
Mechanisms of Azole Resistance
The widespread use of azoles has led to the emergence of resistance in various fungal pathogens. Understanding these mechanisms is vital for the development of new antifungal strategies. Key resistance mechanisms include:
-
Target Enzyme Modification: Mutations in the ERG11 gene (which encodes lanosterol 14α-demethylase) can alter the enzyme's structure, reducing its binding affinity for azole drugs.
-
Overexpression of the Target Enzyme: Increased production of lanosterol 14α-demethylase can titrate the drug, requiring higher concentrations to achieve an inhibitory effect.
-
Efflux Pump Upregulation: Fungi can actively transport azole drugs out of the cell using membrane proteins, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters. This reduces the intracellular drug concentration below effective levels.
-
Alterations in the Ergosterol Biosynthesis Pathway: Fungi may develop bypass pathways or alter other enzymes in the ergosterol synthesis process to reduce their dependence on the azole-targeted step.
Pharmacokinetics and Clinical Application
This compound is primarily used as a topical agent for the treatment of superficial skin mycoses, such as athlete's foot, jock itch, and ringworm.[2] A key feature of its pharmacokinetic profile is minimal transdermal penetration, which leads to high retention in the skin and low systemic absorption. This localized action enhances its safety profile for topical use, with adverse effects being rare and typically limited to mild local irritation.
In clinical trials, 1% this compound cream has demonstrated efficacy comparable to 1% clotrimazole cream and 2% ketoconazole cream in treating dermatomycoses.[4] One comparative trial showed it to be more effective than 1% bifonazole cream.[4] For vulvovaginal candidiasis, clinical and mycological cure rates for this compound were found to be similar to those for clotrimazole.[7]
Conclusion
This compound is a potent, broad-spectrum imidazole antifungal with a well-established mechanism of action shared across the azole class. Its in vitro activity is comparable to that of clotrimazole, a widely used topical antifungal. Its primary application is in the topical treatment of superficial mycoses, where its minimal systemic absorption contributes to a favorable safety profile. For researchers, this compound represents a classic example of an imidazole antifungal, and understanding its comparative efficacy and the standardized protocols for its evaluation is essential for both preclinical studies and the development of novel antifungal therapies.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. What is Flutrimazole used for? [synapse.patsnap.com]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. Pharmacodynamics and Toxicity of Flutrimazole_Chemicalbook [chemicalbook.com]
- 5. Flutrimazole - An imidazole antifungal drug_Chemicalbook [chemicalbook.com]
- 6. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Fluotrimazole and Clotrimazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal agents fluotrimazole and clotrimazole, focusing on their efficacy, mechanism of action, and supporting experimental data. Both agents are imidazole derivatives widely used in the topical treatment of superficial fungal infections.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Both this compound and clotrimazole exert their antifungal effects by disrupting the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, these drugs lead to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which increases cell membrane permeability, disrupts essential cellular functions, and ultimately leads to fungal cell death.
Comparative In Vitro Efficacy
While comprehensive, direct comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of this compound and clotrimazole against a wide array of fungal pathogens are limited in publicly available literature, existing research indicates that both compounds possess a broad spectrum of antifungal activity. The following table summarizes representative MIC data, though direct comparison should be approached with caution due to variations in study methodologies.
| Fungal Species | This compound MIC (µg/mL) | Clotrimazole MIC (µg/mL) |
| Candida albicans | Data not readily available in direct comparison | 0.008 - >32 |
| Trichophyton rubrum | Data not readily available in direct comparison | 0.03 - 2 |
| Microsporum canis | Data not readily available in direct comparison | Data varies, often intermediate susceptibility |
Note: The provided MIC ranges for clotrimazole are compiled from various sources and reflect the general susceptibility of these organisms. Specific values can vary significantly between strains and testing conditions.
Comparative Clinical Efficacy
Head-to-head clinical trials provide valuable insights into the comparative efficacy of this compound and clotrimazole in treating specific fungal infections.
Dermatophytosis (Fungal Skin Infections)
A multicentre, double-blind, randomized clinical trial involving 484 patients with clinically and mycologically diagnosed fungal skin infections compared the efficacy of 1% this compound cream with 1% clotrimazole cream, both applied topically twice daily for 4 weeks.[1]
| Treatment Group | Number of Patients | Mycological Cure Rate (4 weeks) |
| This compound 1% Cream | 244 | 80% |
| Clotrimazole 1% Cream | 240 | 79% |
The study concluded that there was no statistically significant difference in the mycological cure rates between the two treatments (P = 0.83).[1] Both treatments were well-tolerated, with a low incidence of mild local adverse reactions.[1]
Vulvovaginal Candidiasis
In a randomized, double-blind study, the efficacies of this compound and clotrimazole were compared for the treatment of acute vulvovaginal candidiasis.[2] The treatment regimen consisted of a single-dose 500 mg vaginal tablet followed by a topical cream applied twice daily for 7 days.
| Treatment Group | Number of Patients | Mycological Cure Rate (Day 9-10) | Mycological Cure Rate (Day 25-31) |
| This compound | 48 | 87.5% | 95.8% |
| Clotrimazole | 53 | 78.9% | 86.8% |
While a trend towards a higher cure rate was observed with this compound, the differences between the groups were not statistically significant.[2] Both treatments were reported to be well-tolerated with minor adverse effects observed in a small percentage of patients.[2]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are summaries of typical methodologies used to evaluate the efficacy of antifungal agents.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in a sterile liquid medium, and the turbidity is adjusted to a standardized concentration (e.g., using a spectrophotometer).
-
Drug Dilution: Stock solutions of this compound and clotrimazole are prepared. A series of twofold dilutions of each drug is made in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate.
-
Incubation: The plate is incubated under controlled conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that visibly inhibits fungal growth. This can be determined by visual inspection or by measuring the optical density of each well.
In Vivo Efficacy Testing (Guinea Pig Model of Dermatophytosis)
Animal models are essential for evaluating the in vivo efficacy of topical antifungal agents. The guinea pig model of dermatophytosis is a well-established and widely used model.
Methodology:
-
Animal Preparation: The hair on the backs of guinea pigs is clipped to expose the skin. The area may be lightly abraded to facilitate infection.
-
Infection: A standardized suspension of a dermatophyte, such as Trichophyton rubrum or Microsporum canis, is applied to the prepared skin area.
-
Treatment Groups: Animals are randomly assigned to different treatment groups, including a group for each test drug (this compound and clotrimazole) and a vehicle control group.
-
Topical Application: Once the infection is established (typically after a few days), the topical formulations are applied to the infected area daily for a specified period.
-
Efficacy Evaluation: The efficacy of the treatment is assessed based on:
-
Clinical Scoring: Lesion severity is scored based on parameters like erythema, scaling, and crusting.
-
Mycological Examination: Skin scrapings or hair samples are collected at the end of the treatment period and cultured to determine the presence or absence of viable fungi (mycological cure).
-
Conclusion
Based on the available clinical data, both this compound and clotrimazole demonstrate comparable and high efficacy in the topical treatment of common superficial fungal infections, including dermatophytosis and vulvovaginal candidiasis. Their shared mechanism of action, targeting the essential fungal ergosterol biosynthesis pathway, provides a strong rationale for their antifungal activity. While direct, comprehensive in vitro comparative data is not extensively published, the clinical outcomes suggest similar effectiveness. The choice between these two agents in a clinical or developmental setting may be influenced by factors such as formulation characteristics, regional availability, and cost. Further head-to-head in vitro studies across a wider range of fungal isolates would be beneficial to delineate any subtle differences in their antifungal spectrum and potency.
References
A Comparative Guide to Analytical Methods for Fluotrimazole Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of Fluotrimazole, a potent triazole antifungal agent. The information presented herein is curated to assist researchers and drug development professionals in selecting the most suitable analytical techniques for their specific needs, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound quantification is critical for accuracy, sensitivity, and compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), Gas Chromatography (GC), and Spectrophotometry are the primary techniques employed. The following tables summarize the quantitative performance of these methods, with data extrapolated from studies on this compound and structurally similar triazole antifungals.
| Table 1: Performance of LC-MS/MS Method for this compound in Human Plasma | |
| Parameter | Value |
| Linear Range | 0.996 - 99.6 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.996 ng/mL[1] |
| Extraction Recovery | > 78.83%[1] |
| Inter- and Intra-day Precision (RSD%) | < 9.26%[1] |
| Table 2: General Performance of Chromatographic Methods for Triazole Fungicides | | | :--- | :--- | :--- | | Analytical Method | Parameter | Typical Value Range | | HPLC-DAD | Limit of Quantification (LOQ) | 0.25 - 16 mg/L[2] | | | Recovery (%) | 72.0% - 114.8%[3] | | | Precision (RSD%) | < 10%[4] | | GC-MS | Limit of Quantification (LOQ) | 0.8 - 3.4 µg/kg[4] | | | Recovery (%) | 82.6% - 117.1%[4] | | | Precision (RSD%) | < 10%[4] | | UPLC-MS/MS | Limit of Quantification (LOQ) | 0.3 - 0.9 µg/kg[3] | | | Recovery (%) | 72.0% - 114.8%[3] | | | Precision (RSD%) | < 9.9%[3] |
| Table 3: Performance of a Spectrophotometric Method for a Triazole Antifungal (Clotrimazole) | |
| Parameter | Value |
| Linear Range | 1 - 25 µg/mL[5] |
| Limit of Detection (LOD) | 0.25 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.83 µg/mL[5] |
| Recovery (%) | 98 - 102%[5] |
| Correlation Coefficient (r²) | 0.9998[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for the key techniques cited.
LC-MS/MS for this compound in Human Plasma
This method is highly sensitive and selective for quantifying this compound in biological matrices.[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard.
-
Extract the analyte and internal standard with a mixture of ether and hexane (1:1, v/v).[1]
-
Vortex and centrifuge the mixture.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
General GC-MS for Triazole Fungicides in Fruits
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like many triazole fungicides.[4]
-
Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
-
Mode: Multiple Reaction Monitoring (MRM) for quantification.[4]
-
UV-Visible Spectrophotometry for Azole Antifungals
This method, while generally less sensitive and selective than chromatographic techniques, offers a simple and cost-effective approach for quantification in pharmaceutical formulations.[5]
-
Sample Preparation:
-
Accurately weigh the sample (e.g., bulk drug or powdered formulation).
-
Dissolve the sample in a suitable solvent, such as methanol.[5]
-
Prepare a series of dilutions to create a calibration curve.
-
-
Spectrophotometric Measurement:
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax for this compound in the chosen solvent (for Clotrimazole in methanol, it is 250 nm).[5]
-
Measurement: Measure the absorbance of the sample and standard solutions at the λmax.
-
Quantification: Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizing Analytical Workflows and Comparisons
To further clarify the relationships and processes involved in the validation of analytical methods for this compound, the following diagrams are provided.
References
- 1. Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 3. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rfppl.co.in [rfppl.co.in]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Fluotrimazole and Ketoconazole for Researchers and Drug Development Professionals
An in-depth guide to the efficacy, mechanisms, and safety profiles of two prominent imidazole antifungals, supported by experimental data.
Fluotrimazole and Ketoconazole are both established imidazole antifungal agents widely utilized in the treatment of superficial fungal infections. Their clinical application is predicated on a shared mechanism of action targeting the fungal cell membrane. This guide provides a comprehensive comparison of their performance, drawing upon available experimental data to inform researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Both this compound and Ketoconazole exert their antifungal effects by disrupting the integrity of the fungal cell membrane.[1][2][3][4][5] The primary target for these imidazole derivatives is the enzyme lanosterol 14α-demethylase, a critical component in the ergosterol biosynthesis pathway.[1][2][4] Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.
By inhibiting lanosterol 14α-demethylase, this compound and Ketoconazole block the conversion of lanosterol to ergosterol.[4] This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane.[6] The downstream consequences of this disruption are twofold: the altered sterol composition increases membrane permeability, leading to the leakage of essential cellular contents, and it impairs the activity of membrane-associated enzymes, ultimately resulting in the inhibition of fungal growth and cell death.[1][4]
Comparative In Vitro Activity
While both drugs share a common mechanism, their in vitro activity can vary depending on the fungal species. Comprehensive side-by-side comparative studies are limited; however, available data provides insights into their respective antifungal spectrums.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound | Scopulariopsis brevicaulis | 0.15-0.6 | Not Reported | [7] |
| Ketoconazole | Trichophyton rubrum | 0.06–1 | Not Reported | [8] |
| Trichophyton mentagrophytes | 0.125–1 | Not Reported | [8] | |
| Various Dermatophytes | 0.09-1.12 | Not Reported | [9] | |
| Candida albicans | Not Reported | 0.03 - 0.06 | [10] | |
| Candida glabrata | Not Reported | >64 | [10] | |
| Candida krusei | Not Reported | 0.5 | [10] | |
| Candida tropicalis | Not Reported | Not Reported | [10] | |
| Candida parapsilosis | Not Reported | Not Reported | [10] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. MIC90 is the MIC required to inhibit the growth of 90% of isolates. Data is limited and from different studies, preventing direct comparison.
Clinical Efficacy: A Head-to-Head Comparison in Topical Formulations
Clinical trials have directly compared the efficacy of topical this compound and Ketoconazole in various superficial fungal infections.
Table 1: Efficacy in Dermatophytosis and Cutaneous Candidosis
| Treatment Group | Duration | Outcome | Result | Reference |
| This compound 1% Cream (once daily) | 4 weeks | Negative Microscopy & Culture | 70% | [11] |
| Ketoconazole 2% Cream (once daily) | 4 weeks | Negative Microscopy & Culture | 53% | [11] |
| This compound 1% Cream | 6 weeks post-treatment | Negative Mycology | 57% | [11] |
| Ketoconazole 2% Cream | 6 weeks post-treatment | Negative Mycology | 70% | [11] |
| This compound 1% Cream | 6 weeks post-treatment | Relapse Rate | 13.3% | [11] |
| Ketoconazole 2% Cream | 6 weeks post-treatment | Relapse Rate | 3.3% | [11] |
Table 2: Efficacy in Pityriasis Versicolor
| Treatment Group | Duration | Outcome | Result | Reference |
| This compound 1% Shampoo | 14 days | Visual Healing & Negative Mycology | 75.9% | [12] |
| Ketoconazole 2% Shampoo | 14 days | Visual Healing & Negative Mycology | 80.8% | [12] |
These studies suggest that this compound and Ketoconazole have comparable efficacy in the topical treatment of common superficial mycoses.[11][12]
Safety and Tolerability Profile
The safety profiles of this compound and Ketoconazole differ significantly, primarily due to their formulations and potential for systemic absorption.
This compound (Topical)
This compound is generally well-tolerated when applied topically.[1][2] Adverse effects are typically localized to the site of application and are mild in nature.[13]
-
Common Side Effects:
-
Systemic Absorption: Minimal transdermal penetration has been reported, with the drug not being detected in plasma, urine, or feces following topical application.[2]
Ketoconazole (Topical and Systemic)
Topical Ketoconazole shares a similar local tolerance profile with this compound. However, systemic use of Ketoconazole is associated with a broader range of potential side effects, including a risk of serious hepatotoxicity.[14][15]
-
Topical Side Effects:
-
Local irritation, itching, and stinging.[14]
-
-
Systemic Side Effects:
Due to the risk of severe liver injury, systemic use of Ketoconazole is generally reserved for situations where other effective antifungal therapies are unavailable or not tolerated.[15]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and Ketoconazole.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method - based on CLSI M38-A2)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi, including dermatophytes.
Randomized Controlled Trial for Topical Antifungals
This methodology outlines the typical design of a clinical trial comparing the efficacy and safety of topical antifungal treatments.
Signaling Pathways and Resistance
Inhibition of ergosterol biosynthesis by azoles like this compound and Ketoconazole can trigger cellular stress responses in fungi, which may lead to the development of drug resistance. A key mechanism is the upregulation of efflux pumps, which actively transport the antifungal drugs out of the cell, reducing their intracellular concentration.
This upregulation is often mediated by the activation of specific transcription factors that sense changes in sterol composition or cellular stress.[6] Understanding these resistance pathways is crucial for the development of new antifungal strategies that can overcome or circumvent these mechanisms.
Conclusion
This compound and Ketoconazole are both effective imidazole antifungals for the topical treatment of superficial mycoses, with a shared mechanism of action targeting ergosterol biosynthesis. Clinical studies indicate comparable efficacy for their topical formulations. The primary distinction lies in their safety profiles, with this compound being limited to topical use with minimal side effects, while Ketoconazole is available in both topical and systemic formulations, the latter carrying a significant risk of hepatotoxicity. For researchers and drug development professionals, the choice between these agents, or the development of new derivatives, will likely be guided by the desired therapeutic application, the need to mitigate systemic toxicity, and strategies to address emerging antifungal resistance.
References
- 1. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. intertekinform.com [intertekinform.com]
- 7. In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Candida Effects of Clotrimazole and Fluconazole Against Isolated C. Albicans From Patinetso Candidiasis Admitted in Medical Mycology Lab of Special Clinic of Kermanshah University of Medical Sciences, 2014 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. europeanreview.org [europeanreview.org]
- 12. Randomized, non-inferiority clinical trial of three topical dermatophytosis treatments in shelter cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linkage between genes involved in azole resistance and ergosterol biosynthesis | PLOS Pathogens [journals.plos.org]
- 15. academic.oup.com [academic.oup.com]
- 16. msjonline.org [msjonline.org]
A Comparative Guide to the Immuno-Cross-Reactivity of Fluotrimazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Fluotrimazole in immunoassays. Given the absence of commercially available immunoassays specifically designed for the detection of this compound, this document focuses on a predictive assessment based on structural similarities with other prominent azole antifungals. The information presented herein is intended to guide researchers in the potential development and validation of immunoassays for this compound and to anticipate potential interferences in broader toxicological screenings.
Introduction to this compound
This compound is a topical antifungal agent belonging to the imidazole class of drugs.[1] Its mechanism of action, like other azole antifungals, involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This disruption of ergosterol production leads to increased fungal cell permeability and ultimately, inhibition of fungal growth. This compound is primarily used in the treatment of dermatophytosis and cutaneous candidiasis.[1]
Principles of Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when a substance, other than the intended analyte, binds to the assay's antibody. This phenomenon is largely dictated by the structural similarity between the analyte and the cross-reacting substance. In the context of drug screening immunoassays, cross-reactivity can lead to false-positive results, necessitating confirmatory analysis by more specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Structural Comparison of Azole Antifungals
The potential for an immunoassay to exhibit cross-reactivity with related compounds is fundamentally linked to the structural homology of those compounds to the target analyte against which the antibodies were raised. A comparison of the chemical structures of this compound and other common azole antifungals reveals both commonalities and distinct differences that would influence antibody binding.
Table 1: Structural Comparison of Selected Azole Antifungals
| Antifungal Agent | Chemical Structure | Core Heterocyclic Ring | Key Structural Features |
| This compound | Imidazole | Trityl group with two fluorine substitutions | |
| Clotrimazole | Imidazole | Trityl group with one chlorine substitution | |
| Ketoconazole | Imidazole | Piperazine ring, dichlorophenyl group, and a dioxolane ring | |
| Miconazole | Imidazole | Dichlorobenzyl ether and dichlorophenyl groups | |
| Itraconazole | Triazole | Triazolone and piperazine rings, dichlorophenyl group, and a dioxolane ring | |
| Fluconazole | Triazole | Two triazole rings and a difluorophenyl group |
Note: The chemical structures are 2D representations and do not fully depict the three-dimensional conformations that would interact with an antibody.
Predicted Cross-Reactivity Profile
In the absence of specific immunoassay data for this compound, a qualitative prediction of cross-reactivity can be inferred from structural similarities. An antibody developed to be highly specific for this compound would likely target its unique trifluoromethylphenyl group and the spatial arrangement of its phenyl rings. However, broader-acting antibodies might recognize the common trityl or imidazole core structures.
Table 2: Predicted Qualitative Cross-Reactivity of a Hypothetical this compound Immunoassay
| Compound | Structural Similarity to this compound | Predicted Cross-Reactivity | Rationale |
| Clotrimazole | High | High | Both are imidazole derivatives with a substituted trityl group. The overall shape and size are very similar. |
| Miconazole | Moderate | Moderate to Low | Shares the imidazole core and phenyl groups, but the ether linkage and substitution pattern are different. |
| Ketoconazole | Low | Low | While it contains an imidazole ring, the presence of the piperazine and dioxolane moieties creates a significantly different overall structure. |
| Itraconazole | Low | Very Low | Belongs to the triazole class and possesses a much larger and more complex structure. |
| Fluconazole | Low | Very Low | A smaller triazole with a distinctly different arrangement of functional groups. |
Experimental Protocol: Determining Cross-Reactivity of this compound in a Competitive ELISA
This section outlines a detailed, hypothetical experimental protocol for determining the cross-reactivity of this compound and other azole antifungals in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To quantify the cross-reactivity of Clotrimazole, Miconazole, Ketoconazole, Itraconazole, and Fluconazole in a competitive ELISA designed for this compound.
Assay Principle: This is a competitive immunoassay. A known amount of this compound is coated onto the wells of a microplate. The sample (containing an unknown amount of this compound or a potential cross-reactant) is pre-incubated with a limited amount of anti-Fluotrimazole antibody. This mixture is then added to the coated plate. The free antibody will bind to the coated this compound. The amount of bound antibody is inversely proportional to the concentration of this compound (or cross-reactant) in the sample. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, followed by a substrate that produces a colored product. The intensity of the color is measured and is inversely proportional to the concentration of the analyte in the original sample.
Materials and Reagents:
-
This compound
-
Clotrimazole, Miconazole, Ketoconazole, Itraconazole, Fluconazole
-
Anti-Fluotrimazole polyclonal or monoclonal antibody
-
This compound-BSA conjugate (for coating)
-
Goat anti-rabbit IgG-HRP (or other appropriate secondary antibody conjugate)
-
96-well ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the this compound-BSA conjugate in Coating Buffer to a pre-determined optimal concentration.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Standard and Sample Preparation:
-
Prepare a series of standard solutions of this compound in Assay Buffer (e.g., from 0.1 ng/mL to 1000 ng/mL).
-
Prepare a series of solutions for each potential cross-reactant (Clotrimazole, etc.) in Assay Buffer at a higher concentration range (e.g., from 1 ng/mL to 10,000 ng/mL).
-
-
Competitive Reaction:
-
In a separate dilution plate, add 50 µL of the standard solutions or cross-reactant solutions.
-
Add 50 µL of the diluted anti-Fluotrimazole antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted secondary antibody-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the logarithm of the this compound concentration.
-
Determine the concentration of each cross-reactant that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each compound using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Visualizations
Caption: Workflow for Determining Immunoassay Cross-Reactivity.
Caption: Structural Relationships and Predicted Cross-Reactivity of Azole Antifungals.
References
Fluotrimazole Performance Against Resistant Fungal Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of fluotrimazole, an imidazole antifungal agent. Due to a notable lack of published data on the performance of this compound against clinically resistant fungal isolates, this document focuses on its established in vitro activity against susceptible organisms and details the primary molecular mechanisms conferring azole resistance in key fungal pathogens. The absence of specific resistance data for this compound is a critical knowledge gap for the research community.
Introduction to this compound
This compound is a topical imidazole antifungal that demonstrates broad-spectrum activity against a variety of dermatophytes, yeasts, and other filamentous fungi. Its mechanism of action is consistent with other imidazole and triazole antifungals, involving the inhibition of the fungal enzyme lanosterol 14-alpha-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol production, this compound compromises the integrity of the cell membrane, leading to fungal cell death.
Comparative In Vitro Activity (Susceptible Isolates)
Limited comparative data is available for this compound. An early study established its potent in vitro activity against a range of fungal species, with Minimum Inhibitory Concentrations (MICs) generally ranging from 0.025 to 5.0 µg/mL. The study indicated that the efficacy of this compound was comparable to that of clotrimazole and notably superior to bifonazole.
Table 1: In Vitro Activity of this compound Compared to Other Azoles Against Susceptible Fungal Isolates
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) |
| This compound | Scopulariopsis brevicaulis | 0.15 - 0.6 |
| Clotrimazole | Scopulariopsis brevicaulis | 0.3 - 2.5 |
Data extracted from Guarro et al., 1993.
Azole Resistance in Fungal Pathogens
The clinical utility of azole antifungals is increasingly challenged by the emergence of resistance, particularly in species such as Candida albicans, Candida auris, and Aspergillus fumigatus. The primary mechanisms of resistance are well-characterized and often involve alterations in the drug's target or a reduction in the intracellular concentration of the drug.
Target Site Modification: The Role of ERG11
The most common mechanism of azole resistance involves mutations in the ERG11 gene, which encodes the target enzyme, lanosterol 14-alpha-demethylase. These mutations can lead to amino acid substitutions in the enzyme, reducing the binding affinity of azole drugs. This allows the fungus to continue producing ergosterol even in the presence of the antifungal agent. Overexpression of the ERG11 gene, leading to an increased amount of the target enzyme, is another significant resistance mechanism.
Efflux Pump Overexpression
Another prevalent resistance strategy is the overexpression of efflux pumps, which are membrane proteins that actively transport antifungal agents out of the fungal cell. The two major families of efflux pumps involved in azole resistance are the ATP-Binding Cassette (ABC) transporters (e.g., Cdr1, Cdr2) and the Major Facilitator Superfamily (MFS) transporters (e.g., Mdr1). Upregulation of the genes encoding these pumps reduces the intracellular concentration of the azole, preventing it from reaching its target.
Experimental Protocols
To evaluate the performance of this compound against resistant fungal isolates, a standardized antifungal susceptibility testing method would be employed. The following is a detailed protocol based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast and M38 for filamentous fungi.
Antifungal Susceptibility Testing: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and comparator antifungal agents against resistant fungal isolates.
Materials:
-
Resistant and susceptible quality control fungal isolates (e.g., fluconazole-resistant Candida albicans, voriconazole-resistant Aspergillus fumigatus).
-
This compound and other azole antifungal powders.
-
RPMI 1640 medium, buffered to pH 7.0 with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Incubator.
Procedure:
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of each antifungal agent in RPMI 1640 medium directly in the 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density.
-
Inoculation: Dilute the standardized fungal suspension in RPMI 1640 medium and add it to each well of the microtiter plates containing the antifungal dilutions. The final inoculum concentration should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeast and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for Candida species and for a duration appropriate for the growth rate of the Aspergillus species being tested.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth in the drug-free control well. Growth inhibition can be assessed visually or by using a spectrophotometer.
Signaling Pathway Visualization
The following diagram illustrates the ergosterol biosynthesis pathway and highlights the key mechanism of azole resistance through the alteration of the Erg11 protein, the target of azole antifungals.
A Comparative Guide to the Inter-Laboratory Validation of Azole Antifungal Analysis
The primary analytical techniques for the analysis of azole antifungals are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile compounds or specific matrices.[1][2][3]
Data Presentation: Performance of Analytical Methods
The performance of an analytical method is assessed through various validation parameters. The following tables summarize typical performance characteristics for the analysis of Fluconazole and other azole antifungals from single-laboratory validation studies, which are indicative of the performance expected in an inter-laboratory setting.
Table 1: Performance Characteristics of HPLC Methods for Azole Antifungal Analysis
| Parameter | Fluconazole | Clotrimazole |
| Linearity Range | 0.05-0.15 mg/mL[4] | 0.5-60 µg/mL[5] |
| Correlation Coefficient (r²) | 0.999[6] | 0.9998[5] |
| Accuracy (% Recovery) | 99.3%[4] | 100.75% ± 1.51%[5] |
| Precision (% RSD) | Intra-day: 0.07-0.53%Inter-day: 1.3-4.19%[7] | Within acceptable limits[5] |
| Limit of Detection (LOD) | 0.057 µg/mL[8] | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.172 µg/mL[8] | 0.5 µg/mL |
Table 2: Performance of LC-MS/MS in an Inter-laboratory Proficiency Test for Azole Antifungals [9]
| Analyte | Correct Analyses (%) | Mean Absolute Inaccuracy (%) |
| Fluconazole (FLZ) | 79% | 17.70 |
| Itraconazole (ITZ) | 78% | 17.70 |
| Voriconazole (VRZ) | 82% | 17.70 |
| Posaconazole (PSZ) | 62% | 17.70 |
Data from an international inter-laboratory proficiency testing program. The mean absolute inaccuracy is for the LC-MS method.
Experimental Protocols
Detailed and standardized experimental protocols are the foundation of reproducible and reliable analytical results, especially in an inter-laboratory context.
High-Performance Liquid Chromatography (HPLC) Method for Fluconazole
This protocol is a representative example for the quantitative analysis of Fluconazole in pharmaceutical formulations.[6][8][10]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution. A common ratio is Water:Acetonitrile (60:40 v/v).[6]
-
Detection: UV detection at a wavelength of 210 nm or 260.8 nm.[4][10]
-
Sample Preparation:
-
A stock solution of the reference standard is prepared by dissolving a known amount in the mobile phase.
-
For tablet dosage forms, a number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder.
-
A quantity of the powder equivalent to a specific amount of the active ingredient is weighed and dissolved in the mobile phase.
-
The solution is sonicated and filtered through a 0.45 µm membrane filter before injection into the HPLC system.
-
-
Validation Parameters: The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, specificity, LOD, and LOQ.[4][7][10]
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method for Pesticide Residue Analysis
This protocol is a general procedure for the analysis of pesticide residues, which can be adapted for compounds like Fluotrimazole if it were a pesticide.[1][11][12]
-
Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[12]
-
Injector: Splitless injection at a temperature of 250 °C.[12]
-
Oven Temperature Program: A temperature ramp is used for the separation of analytes. For example, an initial temperature of 70 °C held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.[12]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[12]
-
Mass Spectrometer Conditions:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
-
Sample Preparation (QuEChERS Method):
-
A homogenized sample (e.g., 10-15 g) is weighed into a centrifuge tube.
-
An appropriate volume of water and acetonitrile is added, and the sample is shaken.
-
A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.
-
The sample is centrifuged, and an aliquot of the acetonitrile (upper) layer is taken for cleanup.
-
Dispersive solid-phase extraction (d-SPE) is performed by adding a sorbent mixture (e.g., PSA, C18, magnesium sulfate) to the extract to remove interfering matrix components.
-
After vortexing and centrifugation, the final extract is collected for GC-MS/MS analysis.
-
Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates the typical workflow for an inter-laboratory validation study, also known as a proficiency test.[9][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Environmental Applications of Mass Spectrometry for Emerging Contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. inis.iaea.org [inis.iaea.org]
- 8. scielo.br [scielo.br]
- 9. International Interlaboratory Proficiency Testing Program for Measurement of Azole Antifungal Plasma Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijbpas.com [ijbpas.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Fluotrimazole Efficacy: A Statistical Analysis and Comparative Guide
Fluotrimazole, a potent imidazole antifungal agent, has demonstrated significant efficacy in the treatment of various superficial mycoses. This guide provides a comprehensive comparison of this compound's performance against other commonly used antifungal agents, supported by experimental data from clinical and in vitro studies.
Mechanism of Action
This compound, like other imidazole antifungals, exerts its effect by disrupting the fungal cell membrane. It specifically inhibits the enzyme lanosterol 14α-demethylase, a critical component in the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, this compound leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which ultimately compromises the cell membrane's integrity, leading to fungal cell death.[1]
In Vitro Efficacy
In vitro studies have established the broad-spectrum antifungal activity of this compound against a variety of dermatophytes, yeasts, and other filamentous fungi.
Table 1: In Vitro Minimum Inhibitory Concentration (MIC) Data
| Antifungal Agent | MIC Range (µg/mL) against Dermatophytes, Filamentous Fungi, and Yeasts | Specific Activity against Scopulariopsis brevicaulis (MIC in µg/mL) |
| This compound | 0.025 - 5.0 | 0.15 - 0.6 |
| Clotrimazole | Comparable to this compound | 0.3 - 2.5 |
| Bifonazole | Markedly lower activity than this compound (≥1 order of magnitude difference) | Not specified |
Data sourced from in vitro studies on a range of fungal pathogens.[1]
Clinical Efficacy in Dermatomycoses
Clinical trials have consistently demonstrated the high efficacy and good tolerability of topical this compound formulations in treating various fungal skin infections.
Comparison with Bifonazole
A multicentre, double-blind, randomized clinical trial involving 449 patients with dermatomycoses (including tinea pedis, tinea cruris, tinea corporis, and cutaneous candidiasis) compared the efficacy of 1% this compound cream with 1% Bifonazole cream applied once daily for 4 weeks.
| Treatment Group | Number of Patients | Clinical and Mycological Cure Rate (4 weeks) |
| This compound 1% Cream | 228 | 73% |
| Bifonazole 1% Cream | 221 | 65% |
The difference in cure rates was statistically significant (p = 0.05).
In a separate study focusing on interdigital tinea pedis, daily application of this compound for 3-4 weeks resulted in complete cure rates of 78-88%, which was similar to the efficacy of bifonazole.[2] Another study comparing 1% powders of both drugs for tinea pedis found similar clinical cure rates (83.5% for this compound vs. 82.4% for Bifonazole) but slightly different global cure rates (65.3% for this compound vs. 70.1% for Bifonazole).
Comparison with Clotrimazole
A large multicentre, double-blind, randomized trial with 484 patients compared 1% this compound cream with 1% Clotrimazole cream for fungal skin infections. Both were applied twice daily for 4 weeks.
| Treatment Group | Number of Patients | Mycological Cure Rate (4 weeks) |
| This compound 1% Cream | 244 | 80% |
| Clotrimazole 1% Cream | 240 | 79% |
The study concluded that there was no statistically significant difference in efficacy between the two treatments (P = 0.83), and both were well-tolerated.[3]
Comparison with Ketoconazole
A randomized, double-blind study compared the efficacy of 1% this compound shampoo and 2% Ketoconazole shampoo in 60 patients with pityriasis versicolor. The treatment was applied to the head and body for 14 days.
| Treatment Group | Number of Patients (evaluable) | Visual Healing and Negative Mycology Rate |
| This compound 1% Shampoo | 29 | 75.9% |
| Ketoconazole 2% Shampoo | 26 | 80.8% |
The difference in efficacy was not statistically significant (P = 0.91), indicating comparable performance.[2]
Experimental Protocols
Clinical Trial: this compound vs. Bifonazole in Dermatomycoses
-
Study Design: Multicentre, double-blind, randomized, parallel-group clinical trial.
-
Patient Population: 449 patients with clinically and mycologically (KOH and/or culture) diagnosed fungal infections of the skin.
-
Treatment Arms:
-
This compound 1% cream, applied to the target lesion once daily.
-
Bifonazole 1% cream, applied to the target lesion once daily.
-
-
Primary Efficacy Criterion: 'Cure', defined by both clinical and mycological assessment after 4 weeks of treatment.
-
Safety Assessment: Monitoring and recording of any adverse effects, particularly local reactions like irritation or a burning sensation.
Clinical Trial: this compound vs. Clotrimazole in Fungal Skin Infections
-
Study Design: Multicentre, double-blind, randomized, parallel-group clinical trial.[3]
-
Patient Population: 484 patients with clinically and mycologically diagnosed fungal infections of the skin.[3]
-
Treatment Arms:
-
Primary Efficacy Criterion: Mycological cure rate after 4 weeks of treatment, based on an intention-to-treat analysis.[3]
-
Safety Assessment: Evaluation of the incidence and nature of adverse reactions.[3]
Visualizations
Ergosterol Biosynthesis Pathway and this compound's Site of Action
Caption: Inhibition of Lanosterol 14α-demethylase by this compound in the ergosterol biosynthesis pathway.
General Workflow of a Comparative Clinical Trial for Dermatomycoses
Caption: Workflow of a typical double-blind, randomized comparative clinical trial for dermatomycoses.
References
- 1. In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flutrimazole shampoo 1% versus ketoconazole shampoo 2% in the treatment of pityriasis versicolor. A randomised double-blind comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Researcher's Guide to Control Experiments for Fluotrimazole Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and executing robust control experiments for the in vitro evaluation of Fluotrimazole, an imidazole-based antifungal agent. By objectively comparing its performance with established alternatives and employing rigorous experimental design, researchers can ensure the validity and reproducibility of their findings. This document outlines detailed methodologies for key experiments, presents data in a comparative format, and utilizes visualizations to clarify complex biological pathways and experimental workflows.
Understanding the Action of this compound
This compound, like other azole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. Its primary target is the enzyme lanosterol 14-alpha-demethylase, a critical component in the biosynthesis of ergosterol. Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane function and inhibiting fungal growth.
Key Control Experiments for this compound
To thoroughly characterize the in vitro activity of this compound, a series of well-controlled experiments are essential. These include determining its antifungal efficacy against relevant fungal pathogens and assessing its potential cytotoxicity to mammalian cells. The inclusion of appropriate positive, negative, and vehicle controls is paramount for the accurate interpretation of results.
Antifungal Susceptibility Testing
This experiment aims to determine the minimum concentration of this compound required to inhibit the growth of a target fungal species. A common and standardized method is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Experimental Groups:
-
Test Article: this compound (in a serial dilution)
-
Positive Controls:
-
Ketoconazole (an imidazole antifungal with a similar mechanism of action)
-
Clotrimazole (another imidazole antifungal for comparison)
-
Amphotericin B (a polyene antifungal with a different mechanism of action - binds to ergosterol)
-
Caspofungin (an echinocandin that inhibits cell wall synthesis)
-
-
Negative Control: Fungal cells in culture medium without any treatment.
-
Vehicle Control: Fungal cells treated with the same concentration of the solvent (e.g., DMSO or ethanol) used to dissolve this compound and the control compounds.[1]
Table 1: Comparative Antifungal Activity (IC50 in µg/mL) against Candida albicans
| Compound | IC50 (µg/mL) | Mechanism of Action |
| This compound | [Insert Experimental Data] | Lanosterol 14-alpha-demethylase inhibitor |
| Ketoconazole | ~0.01 - 1.0[2][3] | Lanosterol 14-alpha-demethylase inhibitor |
| Clotrimazole | ~0.03 - 0.5[4] | Lanosterol 14-alpha-demethylase inhibitor |
| Amphotericin B | ~0.1 - 1.0 | Binds to ergosterol, forming pores in the membrane[5] |
| Caspofungin | ~0.03 - 0.25 | Inhibits β-(1,3)-D-glucan synthesis in the cell wall[6][7] |
| Vehicle Control | No Inhibition | - |
| Negative Control | No Inhibition | - |
Table 2: Comparative Antifungal Activity (IC50 in µg/mL) against Aspergillus fumigatus
| Compound | IC50 (µg/mL) | Mechanism of Action |
| This compound | [Insert Experimental Data] | Lanosterol 14-alpha-demethylase inhibitor |
| Ketoconazole | [Insert Experimental Data] | Lanosterol 14-alpha-demethylase inhibitor |
| Clotrimazole | [Insert Experimental Data] | Lanosterol 14-alpha-demethylase inhibitor |
| Amphotericin B | ~0.25 - 2.0 | Binds to ergosterol, forming pores in the membrane |
| Caspofungin | ~0.125 - 4.0 | Inhibits β-(1,3)-D-glucan synthesis in the cell wall |
| Vehicle Control | No Inhibition | - |
| Negative Control | No Inhibition | - |
Mammalian Cell Cytotoxicity Assay
It is crucial to assess the potential off-target effects of this compound on mammalian cells to determine its therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability.
Experimental Groups:
-
Test Article: this compound (in a serial dilution)
-
Positive Control: Doxorubicin (a known cytotoxic agent)
-
Negative Control: Mammalian cells in culture medium without any treatment.
-
Vehicle Control: Mammalian cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
Table 3: Cytotoxicity Profile (IC50 in µM) against HeLa Cells
| Compound | IC50 (µM) |
| This compound | [Insert Experimental Data] |
| Ketoconazole | [Insert Experimental Data] |
| Clotrimazole | ~20-50[8][9] |
| Doxorubicin | ~0.1 - 1.0 |
| Vehicle Control | No significant cytotoxicity |
| Negative Control | No cytotoxicity |
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the CLSI M27 guidelines for yeast.[10][11]
-
Fungal Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ cells/mL.
-
Drug Preparation: Prepare a stock solution of this compound and control compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate.
-
Incubation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plate at 35°C for 24-48 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) visually or by using a spectrophotometer to measure absorbance at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free growth control. The IC50 value can be calculated by plotting the percentage of growth inhibition against the drug concentration.
Protocol 2: Mammalian Cell Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound, control compounds, or the vehicle. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[12][13][14]
Visualizing the Mechanisms and Workflows
To better understand the underlying principles of these experiments, the following diagrams illustrate the key signaling pathway, the experimental workflow, and the logical relationships between the experimental groups.
References
- 1. Anti-Candida Effects of Clotrimazole and Fluconazole Against Isolated C. Albicans From Patinetso Candidiasis Admitted in Medical Mycology Lab of Special Clinic of Kermanshah University of Medical Sciences, 2014 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Ketoconazole and itraconazole susceptibility of Candida albicans isolated from patients infected with HIV [pubmed.ncbi.nlm.nih.gov]
- 3. Primary site of action of ketoconazole on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emergence of Resistance of Candida albicans to Clotrimazole in Human Immunodeficiency Virus-Infected Children: In Vitro and Clinical Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery and Repurposing for Coccidioides: A Systematic Review [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clotrimazole preferentially inhibits human breast cancer cell proliferation, viability and glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clotrimazole inhibits cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 11. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cytotoxicity Potential of Endophytic Fungi Extracts from Terminalia catappa against Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
Benchmarking Fluotrimazole: A Comparative Analysis Against Novel Antifungal Agents
For Immediate Release
In the evolving landscape of antifungal therapeutics, a comprehensive evaluation of established agents against novel compounds is critical for guiding research and development. This guide provides a detailed comparative analysis of the imidazole antifungal, Fluotrimazole, against a new generation of antifungal agents, including second-generation azoles and drugs with novel mechanisms of action. This report is intended for researchers, scientists, and drug development professionals, offering a data-driven benchmark of this compound's performance.
Executive Summary
This compound, a topical imidazole antifungal, has a long-standing role in the treatment of superficial mycoses. Its mechanism of action, like other azoles, involves the inhibition of lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway, leading to disruption of the fungal cell membrane. This guide benchmarks the in vitro activity of this compound against newer antifungal agents, including the second-generation triazoles (e.g., Isavuconazole, Oteseconazole) and novel classes of antifungals (e.g., Olorofim, Fosmanogepix), particularly focusing on their activity against dermatophytes and common yeasts.
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and selected new antifungal agents against key fungal pathogens. MIC values are indicative of an antifungal agent's potency, with lower values suggesting greater efficacy. Data has been compiled from various in vitro studies. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental conditions under CLSI and EUCAST guidelines may exist between studies.
Table 1: Comparative MIC Ranges (µg/mL) Against Common Dermatophytes
| Antifungal Agent | Class | Trichophyton rubrum | Trichophyton mentagrophytes | Microsporum canis |
| This compound | Imidazole | 0.15 - 0.6 | 0.15 - 0.6 | - |
| Isavuconazole | Triazole | Potent activity reported | Potent activity reported | Potent activity reported |
| Oteseconazole | Triazole | Potent inhibitor | Potent inhibitor | - |
| Ravuconazole | Triazole | GM MIC: 0.035 | GM MIC: 0.035 | ≤ 0.03 |
| Olorofim | Orotomide | 0.015 - 0.06 | 0.015 - 0.06 | 0.015 - 0.06 |
| Manogepix (active form of Fosmanogepix) | Gwt1 Inhibitor | 4 - 8 | 4 - 8 | - |
GM MIC: Geometric Mean MIC. Data for this compound is based on its reported activity being comparable to Clotrimazole. Data for some new agents against specific species is limited in the public domain.
Table 2: Comparative MIC Ranges (µg/mL) Against Common Yeasts
| Antifungal Agent | Class | Candida albicans | Candida glabrata | Candida parapsilosis |
| This compound | Imidazole | 0.025 - 5.0 | - | - |
| Isavuconazole | Triazole | MIC₅₀: ≤0.004 | MIC₅₀: 0.06 | MIC₅₀: 0.016 |
| Oteseconazole | Triazole | Potent activity reported | Potent activity reported | - |
| Ravuconazole | Triazole | GM MIC: ≤0.03 | - | GM MIC: ≤0.03 |
| Rezafungin | Echinocandin | - | Higher MIC₅₀ reported | Higher MIC₅₀ reported |
| Ibrexafungerp | Triterpenoid | Good in vitro activity | Good in vitro activity | Good in vitro activity |
MIC₅₀: Concentration inhibiting 50% of isolates. Data for some new agents against specific species is limited in the public domain.
Mechanism of Action: A Visualized Comparison
This compound and other azole antifungals share a common mechanism of targeting the ergosterol biosynthesis pathway. Newer agents, however, often employ novel mechanisms of action, providing potential advantages against resistant strains.
Caption: The ergosterol biosynthesis pathway, the target of azole antifungals.
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily based on standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)
This reference method is designed for testing the susceptibility of filamentous fungi, including dermatophytes, to antifungal agents.
Key Methodological Steps:
-
Medium: RPMI 1640 broth with L-glutamine, without bicarbonate, and buffered with MOPS.
-
Inoculum Preparation: Fungal colonies are grown on potato dextrose agar. A suspension of conidia is prepared and adjusted to a specific turbidity using a spectrophotometer to achieve a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared and serially diluted in the RPMI medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for a duration specific to the organism's growth rate (typically 48-96 hours for most dermatophytes).
-
Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% or ≥80% reduction in turbidity) compared to the growth control well.
Caption: A generalized workflow for in vitro antifungal susceptibility testing.
EUCAST Antifungal Susceptibility Testing
The EUCAST methodology shares similarities with the CLSI standards but has some key differences, including modifications to the test medium (e.g., RPMI 2% glucose) and inoculum size for certain fungi. These differences can lead to variations in MIC results, highlighting the importance of considering the specific methodology used when comparing data from different studies.
Discussion and Future Directions
This compound demonstrates notable in vitro activity against common dermatophytes and yeasts, positioning it as a relevant topical antifungal agent.[1] However, the landscape of antifungal treatment is shifting with the advent of new agents that offer broader spectrums of activity, improved safety profiles, and novel mechanisms to combat resistance.
The second-generation triazoles, such as Isavuconazole and Oteseconazole, exhibit potent activity against a wide range of fungi, including dermatophytes.[2] Of significant interest are the novel class agents. Olorofim, with its unique mechanism of inhibiting pyrimidine biosynthesis, shows exceptional potency against dermatophytes, including strains resistant to other antifungals.[1][3] Fosmanogepix, which targets the fungal cell wall, also demonstrates a broad spectrum of activity, though its potency against dermatophytes appears to be less than that of the azoles and Olorofim.[4]
For the research and drug development community, this comparative analysis underscores the following:
-
Need for Head-to-Head Studies: There is a clear need for more direct comparative studies that evaluate older antifungals like this compound alongside the newer agents using standardized methodologies. This will provide a more accurate and objective assessment of their relative potencies.
-
Focus on Resistance: As antifungal resistance becomes an increasing concern, the activity of novel agents against resistant strains of dermatophytes and other fungi is a critical area of investigation.
-
Topical vs. Systemic Applications: While this compound is a topical agent, many of the newer drugs are being developed for systemic use. Future research could explore the potential for topical formulations of these new, highly potent compounds for the treatment of superficial mycoses.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro Activity of Olorofim Against Filamentous Fungi: A Study on Aspergillus, Scedosporium, and Terbinafine-resistant Trichophyton Species in North India [mymedisage.com]
- 3. researchgate.net [researchgate.net]
- 4. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fluotrimazole: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides essential, step-by-step procedures for the proper disposal of fluotrimazole, a fluoride-containing azole fungicide. Adherence to these protocols is critical due to the substance's potential for long-lasting harmful effects on aquatic life.
This compound is recognized for its environmental hazards, specifically its toxicity to aquatic ecosystems.[1] Improper disposal can lead to the contamination of water sources, posing a risk to various organisms.[2][3] Therefore, a structured and informed approach to its disposal is not just a matter of best practice, but a regulatory necessity.
Core Disposal Procedure: Chemical Incineration
The recommended method for the disposal of this compound is through chemical incineration. This process should be conducted in a specialized incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[4] Given that this compound may be flammable, caution should be exercised during ignition.[4]
For any excess or non-recyclable this compound solutions, it is imperative to engage a licensed disposal company.[4] These professionals are equipped to handle and transport hazardous materials in accordance with stringent regulations.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat. In case of potential vapor or mist exposure, respiratory protection may be necessary.[5][6]
-
Segregation and Storage:
-
Accidental Spill Management:
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and incineration of the this compound waste.
-
Ensure all necessary documentation is completed in compliance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[7][8][9]
-
-
Contaminated Packaging:
Regulatory Framework
The disposal of chemical waste, including pesticides and pharmaceuticals like this compound, is governed by a multi-tiered regulatory system. Key agencies and regulations include:
| Regulatory Body | Key Regulations and Responsibilities |
| Environmental Protection Agency (EPA) | Sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7][8][9] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances.[7] |
| State and Local Authorities | May have more stringent regulations for pharmaceutical and hazardous waste disposal.[7][10] |
It is crucial to consult with your institution's environmental health and safety department to ensure full compliance with all applicable regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound | C22H16F3N3 | CID 91600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 3. researchgate.net [researchgate.net]
- 4. hpc-standards.us [hpc-standards.us]
- 5. hpc-standards.com [hpc-standards.com]
- 6. caelo.de [caelo.de]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling Fluotrimazole
This guide provides comprehensive safety protocols and logistical procedures for the handling of Fluotrimazole, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, particularly when in a solution with solvents like ethyl acetate, presents several hazards. It is classified as a highly flammable liquid and vapor, causes serious eye irritation, and may cause drowsiness or dizziness.[1][2] Repeated exposure may lead to skin dryness or cracking.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Minimum PPE Requirements:
| Operation | Required PPE |
| Weighing and Transferring (Solid this compound) | Chemical safety goggles, chemical-resistant gloves (nitrile rubber recommended), lab coat or chemical-resistant suit, and a NIOSH-approved respirator. |
| Preparing Solutions | Chemical safety goggles or a face shield, chemical-resistant gloves, and a lab coat or suit. Work should be conducted in a certified chemical fume hood. |
| General Laboratory Use | Chemical safety goggles, chemical-resistant gloves, and a lab coat. |
| Spill Cleanup | Chemical-resistant gloves, boots, and suit; safety goggles or a face shield; and a respirator. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
1. Preparation and Weighing:
-
Before handling, thoroughly read the Safety Data Sheet (SDS).
-
Ensure a chemical fume hood is operational and certified.
-
When weighing solid this compound, perform the task within the fume hood to prevent inhalation of any airborne particles.
-
Use anti-static measures when handling the powder.[1]
2. Solution Preparation:
-
Always add the solid this compound to the solvent slowly while stirring, all within the confines of a fume hood.
-
Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[1]
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[1][2]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[1]
-
The recommended storage temperature is typically 2 - 8 °C.[1]
-
Ensure containers are properly labeled and sealed.
Emergency Procedures
Immediate and appropriate action during an emergency is critical.
Spill Response:
-
Evacuate: Immediately alert others and evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: If safe to do so, increase ventilation by ensuring the fume hood is operational.
-
Contain: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[3][4] For solid spills, carefully sweep to avoid creating dust.
-
Clean-Up: Wearing appropriate PPE, collect the absorbed or swept material and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area with a detergent solution and water.[5]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[1][6] If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention and show the SDS to the medical professional. |
Disposal Plan
All this compound waste, including contaminated materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in designated, labeled, and sealed containers.
-
Container Rinsing: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[8]
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8][9] Do not dispose of this compound down the drain.[2][10]
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for the safe preparation and handling of this compound.
Caption: Step-by-step protocol for responding to a this compound spill.
Caption: Proper workflow for the disposal of this compound waste.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. weld.gov [weld.gov]
- 5. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
